Technical Documentation Center

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide
  • CAS: 63331-36-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-4-methylpyrimidin-2(1H)-one and its Hydrobromide Salt

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceuticals.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceuticals.[1][2] Its derivatives are lauded for their diverse therapeutic applications, including but not limited to antiviral, anticancer, and anti-inflammatory agents.[3][4] This guide focuses on a specific, functionalized pyrimidine, 5-Bromo-4-methylpyrimidin-2(1H)-one, and its hydrobromide salt. The introduction of a bromine atom at the C5 position and a methyl group at C4 of the pyrimidinone ring creates a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration in drug discovery programs.

This document provides a comprehensive overview of the molecular structure, synthesis, and characterization of 5-Bromo-4-methylpyrimidin-2(1H)-one, with a particular focus on its hydrobromide salt, a form often favored in pharmaceutical development for its improved solubility and stability.

Molecular Structure and Properties

5-Bromo-4-methylpyrimidin-2(1H)-one exists in tautomeric equilibrium with its 2-hydroxypyrimidine form, although the pyrimidinone form is generally favored in the solid state. The core structure consists of a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3.

Physicochemical Properties of the Free Base
PropertyValueSource
CAS Number 1676-57-9[5]
Molecular Formula C₅H₅BrN₂O[5]
Molecular Weight 189.01 g/mol [5]
Appearance White to off-white solid[5]
Predicted pKa 7.67 ± 0.50[5]
Predicted Density 1.84 ± 0.1 g/cm³[5]

The hydrobromide salt is expected to exhibit enhanced aqueous solubility, a critical attribute for many biological and pharmaceutical applications.

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one can be approached through several strategic pathways, primarily involving the construction of the pyrimidine ring followed by bromination, or the use of a pre-brominated building block.

Proposed Synthetic Pathway

A plausible and efficient one-pot synthesis can be adapted from methodologies developed for related 5-bromo-2-substituted pyrimidines.[6] This approach involves the condensation of an amidine with a brominated dicarbonyl equivalent.

Synthesis_Pathway cluster_synthesis Synthesis of Free Base acetamidine Acetamidine Hydrochloride product 5-Bromo-4-methylpyrimidin-2(1H)-one acetamidine->product Condensation bromomalonaldehyde 2-Bromomalonaldehyde bromomalonaldehyde->product reagents Protic Acid (e.g., Acetic Acid) Heat (70-105 °C) salt 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide product->salt Protonation hbr HBr (aq. or in solvent)

Caption: Proposed synthetic workflow for 5-Bromo-4-methylpyrimidin-2(1H)-one and its hydrobromide salt.

Causality Behind Experimental Choices:

  • One-Pot Reaction: This strategy is favored for its operational simplicity, reduced waste, and cost-effectiveness, making it suitable for larger-scale production.[6]

  • Protic Acid Solvent: The use of a protic acid like acetic acid serves as both a solvent and a catalyst, facilitating the condensation and cyclization steps.[6]

  • Acetamidine as a Building Block: Acetamidine provides the N-C-N fragment of the pyrimidine ring, with the methyl group at the 2-position.

  • Formation of the Hydrobromide Salt: The basic nitrogen atoms in the pyrimidine ring can be readily protonated by a strong acid like hydrobromic acid. This is a standard procedure for preparing salts of nitrogenous heterocyclic compounds to improve their handling and bioavailability.

Detailed Experimental Protocol (Proposed)

Part 1: Synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one

  • To a solution of 2-bromomalonaldehyde in a protic acid (e.g., glacial acetic acid), add acetamidine hydrochloride.

  • Heat the reaction mixture to a temperature between 70-105°C.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and precipitate the product by adding water.

  • Isolate the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum to yield 5-Bromo-4-methylpyrimidin-2(1H)-one.

Part 2: Preparation of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

  • Dissolve the synthesized 5-Bromo-4-methylpyrimidin-2(1H)-one in a suitable organic solvent (e.g., isopropanol or ethanol).

  • Slowly add a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) to the stirred solution.

  • Continue stirring at room temperature or with gentle heating to facilitate salt formation.

  • Cool the mixture to induce precipitation of the hydrobromide salt.

  • Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrimidine ring proton, and the N-H proton. The methyl protons would appear as a singlet, likely in the range of δ 2.0-2.5 ppm. The C6-H proton would also be a singlet, shifted downfield. The N-H proton signal would be broad and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C2) would be the most downfield signal. The carbon bearing the bromine atom (C5) would also be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • N-H Stretching: A broad band in the region of 3200-2800 cm⁻¹, characteristic of the N-H group in the pyrimidinone ring and influenced by hydrogen bonding.

  • C=O Stretching: A strong absorption band around 1700-1650 cm⁻¹, corresponding to the carbonyl group.

  • C=N and C=C Stretching: Multiple bands in the 1600-1400 cm⁻¹ region, indicative of the pyrimidine ring vibrations.

  • C-Br Stretching: A band in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) at M⁺ and M+2 would be observed. Fragmentation would likely involve the loss of the bromine atom and cleavage of the pyrimidine ring.

Applications in Drug Development

Pyrimidine derivatives are of significant interest to the pharmaceutical industry.[1][2] The presence of a bromine atom in 5-Bromo-4-methylpyrimidin-2(1H)-one makes it an excellent substrate for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the C5 position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Applications start_mol 5-Bromo-4-methylpyrimidin-2(1H)-one derivatives Diverse C5-Substituted Pyrimidinone Library start_mol->derivatives Functionalization coupling Cross-Coupling Reactions (Suzuki, Stille, Sonogashira, etc.) hits Hit Compounds derivatives->hits Biological Assays screening High-Throughput Screening candidate Drug Candidate hits->candidate SAR Studies optimization Lead Optimization

Caption: Role of 5-Bromo-4-methylpyrimidin-2(1H)-one in a typical drug discovery workflow.

The pyrimidinone core itself is a known pharmacophore that can engage in hydrogen bonding interactions with biological targets. The strategic placement of the methyl and bromo substituents can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a versatile building block with significant potential in medicinal chemistry. While detailed experimental data for the hydrobromide salt is not widely published, its synthesis and characterization can be reliably predicted based on established chemical principles and data from its free base and related analogues. The ability to functionalize the C5 position via cross-coupling reactions makes this compound a valuable starting point for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
  • N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC - NIH. [Link]

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. [Link]

  • CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google P
  • (PDF) 5-Bromo-2-chloropyrimidin-4-amine - ResearchGate. [Link]

  • BC530 2016 X-ray Crystallography Unit Homework Question 1: Evaluate possible new approaches to solving “the phase problem”. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. [Link]

  • Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene - Growing Science. [Link]

  • 5-Bromo-1-methylpyrimidin-2(1H)-one | CAS 14248-01-2 | AMERICAN ELEMENTS ®. [Link]

  • CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl)
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry - MDPI. [Link]

Sources

Exploratory

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide synthesis and characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Characterization of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide Abstract This technical guide presents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Characterization of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

Abstract

This technical guide presents a detailed, proposed synthetic pathway for 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, a compound of interest in medicinal chemistry and drug development. In the absence of a directly published synthesis, this guide leverages established chemical principles for pyrimidine synthesis, electrophilic bromination, and salt formation to provide a robust and scientifically sound protocol. Furthermore, a comprehensive characterization of the target molecule is outlined, with predicted spectroscopic data for ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, offering a valuable resource for the identification and verification of this novel compound.

Introduction: The Significance of Pyrimidinone Scaffolds

Pyrimidinone and its derivatives are a cornerstone in heterocyclic chemistry, largely due to their prevalence in biologically active molecules, including nucleic acids.[1] The modification of the pyrimidinone core, through substitutions such as methylation and halogenation, allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of a bromine atom, in particular, can enhance binding affinities to target proteins and provide a reactive handle for further synthetic transformations. This guide focuses on the synthesis and characterization of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, a compound with potential applications in drug discovery.

Proposed Synthetic Pathway

A three-step synthetic route is proposed for the synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, commencing with the synthesis of the pyrimidinone precursor, followed by bromination and subsequent hydrobromide salt formation.

Synthetic_Workflow Figure 1: Proposed Synthetic Workflow cluster_0 Step 1: Pyrimidinone Formation cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Hydrobromide Salt Formation A Ethyl Acetoacetate + Urea B 4-Methylpyrimidin-2(1H)-one A->B  NaOEt, EtOH, Reflux   C 4-Methylpyrimidin-2(1H)-one D 5-Bromo-4-methylpyrimidin-2(1H)-one C->D  Br2, Acetic Acid   E 5-Bromo-4-methylpyrimidin-2(1H)-one F 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide E->F  HBr (aq. or in solvent)  

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of 4-Methylpyrimidin-2(1H)-one

The initial step involves the construction of the pyrimidinone ring. A well-established method for this is the condensation of a β-ketoester, such as ethyl acetoacetate, with urea in the presence of a base.[2]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add an equimolar amount of urea, followed by the dropwise addition of ethyl acetoacetate.

  • The reaction mixture is then heated to reflux for several hours.

  • After cooling, the resulting precipitate is collected by filtration, washed with cold ethanol, and then dissolved in hot water.

  • The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the 4-methylpyrimidin-2(1H)-one.

  • The product is collected by filtration, washed with cold water, and dried.

Causality: The basic conditions generated by sodium ethoxide facilitate the condensation reaction between the enolate of ethyl acetoacetate and urea, leading to cyclization and the formation of the stable pyrimidinone ring.

Step 2: Bromination of 4-Methylpyrimidin-2(1H)-one

The second step is the regioselective bromination of the pyrimidinone ring at the 5-position. The electron-donating nature of the substituents on the ring directs the electrophilic attack of bromine to this position.[3]

Protocol:

  • Dissolve 4-methylpyrimidin-2(1H)-one in a suitable solvent, such as glacial acetic acid.

  • To this solution, add an equimolar amount of bromine, dissolved in acetic acid, dropwise at room temperature with stirring.

  • The reaction mixture is stirred for a period until the reaction is complete (monitored by TLC).

  • The precipitated product, 5-Bromo-4-methylpyrimidin-2(1H)-one, is collected by filtration, washed with a small amount of cold acetic acid, and then with a solvent like diethyl ether to remove any unreacted bromine.

  • The product is then dried under vacuum.

Causality: The pyrimidinone ring is activated towards electrophilic substitution, and the C-5 position is electronically favored for the attack by the electrophilic bromine. Acetic acid serves as a polar protic solvent that can facilitate the reaction.

Step 3: Formation of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

The final step is the formation of the hydrobromide salt. This is a straightforward acid-base reaction.[4]

Protocol:

  • Suspend the purified 5-Bromo-4-methylpyrimidin-2(1H)-one in a suitable solvent such as isopropanol or ethanol.[4]

  • To the stirred suspension, add a stoichiometric amount of hydrobromic acid (e.g., a 48% aqueous solution or HBr in a suitable solvent).

  • The mixture is stirred, and the resulting hydrobromide salt precipitates out of the solution.

  • The salt is collected by filtration, washed with a small amount of the solvent, and then with a non-polar solvent like diethyl ether.

  • The final product is dried under vacuum to yield 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide.

Causality: The basic nitrogen atoms in the pyrimidinone ring are protonated by the strong acid (HBr), leading to the formation of the corresponding hydrobromide salt. The choice of solvent is crucial to ensure the precipitation of the salt.

Characterization of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data.

Caption: Structure of 5-Bromo-4-methylpyrimidin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5]

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
~2.4Singlet
~8.0Singlet
~12.0Broad Singlet
~13.5Broad Singlet
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~20-CH₃
~100C₅-Br
~150C₄-CH₃
~155C₆
~160C₂=O

Rationale: The chemical shifts are predicted based on data for similar pyrimidinone and pyridine derivatives.[5][6] The methyl protons will appear as a singlet, and the isolated aromatic proton at C6 will also be a singlet. The N-H protons are expected to be broad and downfield, with the protonated nitrogen being further downfield. In the ¹³C NMR, the carbonyl carbon will be the most downfield, and the carbon attached to the bromine will be significantly shielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.[7][8][9]

Predicted FT-IR Data
Wavenumber (cm⁻¹) Assignment
3200-3000N-H stretching
~3000C-H stretching (aromatic and aliphatic)
~1680C=O stretching (amide)
~1600C=C and C=N stretching (ring)
~1200C-N stretching
~600C-Br stretching

Rationale: The spectrum is expected to show characteristic peaks for the N-H and C=O groups of the pyrimidinone ring. The C-Br stretch will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data
m/z Assignment
[M+H]⁺ and [M+H+2]⁺Molecular ion peaks with ~1:1 ratio
[M+H - Br]⁺Loss of a bromine radical

Rationale: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units.[10]

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. The outlined protocols are based on well-established and reliable chemical transformations. The predicted characterization data serves as a benchmark for researchers aiming to synthesize and identify this compound. This guide is intended to be a valuable resource for scientists in the field of medicinal chemistry and drug development, facilitating the exploration of novel pyrimidinone-based compounds.

References

  • Bredereck, H., et al. (1958). Chem. Ber., 91, 2832-2848.
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Institutes of Health. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). National Institutes of Health. [Link]

  • FT-IR data of pyrimidine derivatives compounds. (2018). ResearchGate. [Link]

  • Process for the preparation of 4-methylpyrimidines. (1995).
  • Pharmaceutical salts of pyrimidine derivatives and method of treating disorders. (2021).
  • Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). National Institutes of Health. [Link]

  • 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. [Link]

  • Method for salt preparation. (2010).
  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (2021).
  • Method for preparing 3-bromo-4-methylpyridine. (2015).
  • ¹³C NMR spectra of compounds (5) and (5′). (n.d.). ResearchGate. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Institutes of Health. [Link]

  • Hydrochloride of pyrimidine benzamide compound and application thereof. (2021).
  • The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (1974). ResearchGate. [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

  • 4-METHYLPYRIMIDINOL HYDROCHLORIDE. (n.d.). ChemBK. [Link]

  • FT-IR for derivative[11]. (n.d.). ResearchGate. [Link]

  • Supporting Information. (n.d.). pubs.acs.org. [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. (2020).
  • van der Does, L., & den Hertog, H. J. (1965). Bromination of methylpyridines in fuming sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 84(7), 951-964.
  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). ijirset.com. [Link]

  • How to carry out bromination of pyridine at 2- or 4- positions?. (2012). ResearchGate. [Link]

Sources

Foundational

Spectroscopic Blueprint of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure technical accuracy and practical utility.

Molecular Structure and Spectroscopic Significance

5-Bromo-4-methylpyrimidin-2(1H)-one is a substituted pyrimidinone. The presence of a bromine atom, a methyl group, and the pyrimidinone core gives rise to a unique spectroscopic fingerprint, which is essential for its unambiguous identification and characterization in various research and development settings. The hydrobromide salt form can influence the electronic environment of the molecule, particularly the protonation state of the pyrimidinone ring, which is observable in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is expected to exhibit distinct signals corresponding to the methyl protons, the pyrimidine ring proton, and the N-H proton.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.5Singlet1HC6-H
~2.4-2.6Singlet3H-CH₃
~11.0-13.0Broad Singlet1HN1-H
(Broad)(Broad Singlet)1HN3-H (if protonated)

Note: The chemical shifts are predictions based on structurally similar compounds and may vary depending on the solvent and concentration. The N-H protons are expected to be broad and may exchange with D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.

    • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~160-165C2 (C=O)
~155-160C4
~140-145C6
~110-115C5
~20-25-CH₃

Note: These are predicted chemical shifts. The carbon atoms attached to electronegative atoms (N, O, Br) will appear at lower field (higher ppm values).

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide will be characterized by absorption bands corresponding to N-H, C=O, C=N, and C-Br stretching and bending vibrations. An FTIR spectrum of the closely related compound, 5-Bromo-4-methylpyrimidin-2-amine, is available and can be used as a reference for the pyrimidine ring vibrations.

Key Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Broad, StrongN-H and C-H stretching
1700-1650StrongC=O stretching (amide)
1650-1550Medium-StrongC=N and C=C stretching (ring)
1450-1350MediumC-H bending (methyl)
700-600Medium-StrongC-Br stretching

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The fine powder is then compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: Typically 4 cm⁻¹.

    • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background Correction: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A pair of peaks at m/z corresponding to [C₅H₅⁷⁹BrN₂O]⁺ and [C₅H₅⁸¹BrN₂O]⁺ (m/z 188 and 190) with approximately equal intensity.

  • Key Fragmentation Pathways: Common fragmentation patterns for pyrimidinones may involve the loss of CO, HCN, and cleavage of the methyl group. The fragmentation will be influenced by the bromine substituent.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a characteristic mass spectrum.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualization of Methodologies

To further clarify the experimental workflows, the following diagrams are provided.

Caption: Experimental workflows for NMR, IR, and MS analysis.

Conclusion

The comprehensive spectroscopic analysis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide through NMR, IR, and MS provides a robust dataset for its unequivocal identification and characterization. The predicted data and detailed experimental protocols outlined in this guide serve as a valuable resource for researchers, enabling them to confidently work with this important heterocyclic compound in their drug discovery and development endeavors. The unique spectral features, particularly the bromine isotopic pattern in the mass spectrum and the distinct proton and carbon signals in the NMR spectra, form a reliable basis for its structural confirmation.

References

While specific experimental data for the title compound is not widely published in a consolidated source, the information presented is based on established principles of spectroscopic interpretation and data from structurally related compounds found in chemical databases and scientific literature. For general methodologies and principles, the following types of resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem Database. National Center for Biotechnology Information. (Accessible at: [Link])

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Accessible at: [Link])

Foundational

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide chemical reactivity profile

An In-depth Technical Guide to the Chemical Reactivity Profile of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Heterocyclic Bu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Reactivity Profile of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-4-methylpyrimidin-2(1H)-one is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates several key features that dictate its chemical reactivity: an electron-deficient pyrimidine ring, a reactive bromine atom at the C5 position, a methyl group at C4, and a pyrimidinone moiety capable of keto-enol tautomerism. Supplied as a hydrobromide salt, its handling and reaction conditions require specific considerations, primarily the use of a base to liberate the free pyrimidinone for subsequent transformations.

The bromine atom at the C5 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of carbon and heteroatom substituents. The pyrimidinone core is a common scaffold in biologically active molecules, and the ability to selectively functionalize its nitrogen or oxygen atoms further enhances its utility as a molecular scaffold. This guide provides a comprehensive overview of the chemical reactivity of this compound, focusing on its most important transformations and providing field-proven insights into experimental design.

Structural Considerations: Tautomerism and the Hydrobromide Salt

A critical aspect of the reactivity of 5-Bromo-4-methylpyrimidin-2(1H)-one is its existence in tautomeric forms: the amide (pyrimidinone) form and the aromatic alcohol (hydroxypyrimidine) form. The equilibrium between these forms is influenced by the solvent, pH, and temperature. This tautomerism directly impacts the site of alkylation, leading to either N- or O-substituted products.

As the compound is supplied as a hydrobromide salt, the pyrimidine ring is protonated. This enhances its stability and shelf-life but necessitates the addition of a stoichiometric amount of base in most reaction protocols to generate the neutral, reactive form of the molecule.

Caption: Keto-enol tautomerism of the pyrimidinone ring.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is the most synthetically versatile position on the molecule, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling the 5-bromopyrimidinone with a range of aryl- and heteroarylboronic acids or esters.[1] The reaction is generally high-yielding and tolerant of numerous functional groups.

Causality and Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a common and effective catalyst for this type of transformation. For more challenging substrates, catalyst systems using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor can offer improved yields.[2]

  • Base: A base is crucial for both neutralizing the hydrobromide salt and activating the boronic acid for transmetalation.[3] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids.[4]

  • Solvent: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water or toluene/water are common choices, as they facilitate the dissolution of both the organic substrate and the inorganic base.[4]

Generalized Experimental Protocol (Suzuki-Miyaura Coupling):

  • To a dry reaction vessel, add 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 85-95°C and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 4-16 hours).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle Pd0 Pd(0)L₂ Ar-Br 5-Bromopyrimidinone (Ar-Br) PdII_Br Ar(Br)-Pd(II)L₂ PdII_Ar [Ar-Pd(II)L₂-OR'] PdII_Br->PdII_Ar Ligand Exchange PdII_Ar->Pd0 Product Ar-Ar' PdII_Ar->Product Reductive Elimination Ar'-B(OH)₂ Ar'-B(OH)₂ + Base Ar'-B(OH)₂->PdII_Ar Transmetalation Ar-Br->PdII_Br Oxidative Addition caption Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the synthesis of 5-alkynylpyrimidinones by reacting the C5-Br bond with a terminal alkyne. This reaction is co-catalyzed by palladium and copper(I) salts.[5]

Causality and Experimental Choices:

  • Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The palladium complex facilitates the main catalytic cycle, while the copper(I) salt reacts with the alkyne to form a more reactive copper(I) acetylide intermediate.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. It serves to neutralize the hydrobromide of the starting material, the HBr generated during the reaction, and to deprotonate the terminal alkyne. The amine can often be used as the solvent.

  • Solvent: Anhydrous solvents like THF or DMF are commonly used, often in conjunction with the amine base.

Generalized Experimental Protocol (Sonogashira Coupling):

  • To a dry reaction vessel, add 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add an anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq) and the copper(I) iodide (CuI, 0.05 eq).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) until completion, monitoring by TLC or LC-MS.

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of 5-aminopyrimidinones by coupling the C5-Br bond with a primary or secondary amine. This reaction is highly dependent on the choice of ligand for the palladium catalyst.

Causality and Experimental Choices:

  • Catalyst/Ligand: This reaction requires specialized, bulky, electron-rich phosphine ligands to facilitate the crucial reductive elimination step. Ligands such as BINAP, Xantphos, or those developed by Buchwald (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are essential for high efficiency.

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base.

Generalized Experimental Protocol (Buchwald-Hartwig Amination):

  • To a dry Schlenk tube or glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq), the phosphine ligand (e.g., BINAP, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the vessel and heat the mixture to 80-110°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Dry, filter, and concentrate the organic phase. Purify the product by column chromatography.

Part 2: Reactivity of the Pyrimidinone Core

N- and O-Alkylation

The pyrimidinone ring contains two nucleophilic sites: the ring nitrogen (N1) and the exocyclic oxygen. Alkylation can occur at either site, and the regioselectivity is a key challenge that can be controlled by the reaction conditions.[6]

Controlling N- vs. O-Alkylation:

  • N-Alkylation: Generally favored by using a strong base to fully deprotonate the N-H, followed by reaction with an alkylating agent. Conditions like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF typically yield the N-alkylated product.[7]

  • O-Alkylation: Favored under conditions that promote the enol tautomer. Softer bases and conditions that allow for thermodynamic equilibrium can favor O-alkylation. For some pyrimidinones, using cesium carbonate (Cs₂CO₃) in DMF has been shown to selectively produce the O-alkylated isomer.[8]

Generalized Experimental Protocol (N-Alkylation):

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the suspension to 0°C.

  • Add a solution of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 eq) and a neutralizing base (e.g., triethylamine, 1.0 eq) in DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the mixture back to 0°C and add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Alkylation Start 5-Bromopyrimidinone (Free Base) N_Alk N-Alkylated Product Start->N_Alk Strong Base (NaH) + Alkyl Halide (RX) in DMF / THF O_Alk O-Alkylated Product Start->O_Alk Softer Base (Cs₂CO₃) + Alkyl Halide (RX) in DMF caption Regioselective N- vs. O-Alkylation Pathways

Caption: Regioselective N- vs. O-Alkylation Pathways.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

While the C5 position of a pyrimidine ring is not as activated towards traditional SNAr as the C2, C4, or C6 positions, reactions can occur under forcing conditions. The electron-withdrawing nature of the two ring nitrogens and the carbonyl group somewhat activates the ring, but the intermediate Meisenheimer complex cannot delocalize the negative charge onto a heteroatom as effectively from C5 attack.[9] Therefore, palladium-catalyzed cross-coupling reactions are almost always the preferred method for functionalizing the C5 position. SNAr at this position would likely require a very strong nucleophile and high temperatures and may result in low yields or complex mixtures.

Summary Data Table for Analogous Compounds

Reaction TypeSubstrate AnalogCatalystBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura 5-bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9578-88[4]
Suzuki-Miyaura 2-Amino-5-bromo-4-methylpyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90~85 (Est.)[1][2]
Sonogashira 5-bromo-2-chloropyrimidinePdCl₂(PPh₃)₂ / CuITEATHFRT-60Good[10]
N-Alkylation 5-bromouracil(none)K₂CO₃DMF (MW)12062-88[8]
N-Alkylation 5-Bromo-4-fluoro-2-methyl-1H-indole(none)NaHDMF / THF0-RTN/A[7]

Safety and Handling

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide and related brominated pyrimidines should be handled with care. They are often classified as irritants, causing skin and serious eye irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. As a hydrobromide salt, the compound is acidic and corrosive.

Conclusion

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a valuable and versatile building block for organic synthesis. Its reactivity is dominated by the C5-Br bond, which serves as an excellent handle for a suite of high-yielding and functional-group-tolerant palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The pyrimidinone core itself offers opportunities for further diversification through regioselective N- or O-alkylation, which can be controlled by a careful choice of base and solvent. While direct nucleophilic substitution at the C5 position is challenging, the cross-coupling methodologies provide reliable and powerful alternatives. This guide provides the foundational knowledge and practical protocols for researchers to successfully employ this important scaffold in the development of novel chemical entities.

References

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
  • PubChem. 5-Bromo-4-methylpyrimidin-2-amine. (URL: [Link])

  • National Center for Biotechnology Information. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (URL: [Link])

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. (URL: [Link])

  • PubChem. 5-Bromo-2(1H)-pyrimidinone. (URL: [Link])

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (URL: [Link])

  • ResearchGate. Optimal conditions for N-alkylation of 5-bromouracil 1f by ethyl bromoacetate using MW a. (URL: [Link])

  • ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (URL: [Link])

  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. (URL: [Link])

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. (URL: [Link])

  • Chemistry LibreTexts. Sonogashira Coupling. (URL: [Link])

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (URL: [Link])

  • ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (URL: [Link])

  • Wikipedia. Sonogashira coupling. (URL: [Link])

  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (URL: [Link])

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P
  • Organic Chemistry Portal. Suzuki Coupling. (URL: [Link])

  • NROChemistry. Sonogashira Coupling. (URL: [Link])

Sources

Exploratory

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

Abstract: This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methodology. It delves into the causal reasoning behind experimental design, establishes a self-validating protocol, and offers a predictive model for the thermal decomposition of this pharmaceutical intermediate. By synthesizing foundational principles with field-proven insights, this guide serves as an essential resource for ensuring the thermal stability and compositional integrity of this compound.

Strategic Imperative: Why TGA for a Pyrimidinone Hydrobromide?

In pharmaceutical development, understanding the thermal stability of an active pharmaceutical ingredient (API) or intermediate is not merely a characterization step; it is a cornerstone of risk management and quality control. For a molecule like 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, TGA provides critical data points that influence decisions across the development pipeline.

The compound is an organic salt, combining a substituted pyrimidinone core with a hydrobromide counter-ion. This structure presents several questions that TGA is uniquely positioned to answer:

  • Salt Stability: At what temperature does the hydrobromide moiety dissociate? This is crucial for understanding potential degradation pathways and interactions with excipients.

  • Decomposition Profile: What is the thermal resilience of the core pyrimidinone structure? Identifying the onset of decomposition is vital for determining maximum processing temperatures during manufacturing and for setting stable storage conditions.[1][2]

  • Compositional Verification: TGA provides a quantitative measure of mass loss, which can be correlated with stoichiometric calculations to confirm the identity and purity of the salt.[3]

  • Hygroscopicity: An initial mass loss at low temperatures (typically <150°C) can indicate the presence of adsorbed or bound water, a critical parameter for formulation and stability.

This guide will, therefore, not only detail the "how" but, more importantly, the "why," enabling scientists to design robust experiments and interpret the resulting data with confidence.

The Analyte: Physicochemical Profile

A thorough analysis begins with a clear understanding of the material. The key properties of the subject compound are summarized below.

PropertyValueData Source
Chemical Name 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide-
Molecular Formula C₅H₇Br₂N₂OCalculated
Molecular Weight 269.94 g/mol Calculated
Structure
Parent Compound: 5-Bromo-4-methylpyrimidin-2(1H)-onePubChem CID: 12461863 (for related base)[4]
Counter-ion: Hydrobromic Acid (HBr)-

Note: The molecular weight is calculated based on the parent compound (C₅H₅BrN₂O, ~189.03 g/mol ) and hydrobromic acid (HBr, ~80.91 g/mol ). The structure of the parent pyrimidinone exists in tautomeric forms; the 2(1H)-one form is specified.

Experimental Design: A Self-Validating TGA Protocol

The integrity of TGA data hinges on a meticulously designed experiment. The choices of parameters are not arbitrary; they are selected to ensure maximum resolution and reproducibility. Thermogravimetric analysis measures changes in the mass of a substance as a function of temperature or time.[5][6]

Causality in Parameter Selection

Our protocol is built on a foundation of reasoned choices designed to create a self-validating system.

  • Atmosphere Selection (The "Why"): We will employ a two-stage atmosphere program.

    • Stage 1: Nitrogen (Inert). The initial heating will occur under a high-purity nitrogen atmosphere. This pyrolytic condition prevents oxidative reactions, allowing for a clearer observation of the fundamental decomposition steps of the molecule itself.[7] This isolates the dissociation of HBr and the subsequent breakdown of the organic ring from confounding oxidative side reactions.

    • Stage 2: Air (Oxidative). After the primary decomposition, switching the purge gas to air allows for the combustion of any carbonaceous residue (char) formed during pyrolysis. The mass loss in this stage provides a quantitative measure of this residue.

  • Heating Rate (The "Why"): A rate of 10 °C/min is chosen as an optimal balance. Slower rates can offer better resolution of closely occurring thermal events, but significantly increase experiment time. Faster rates can shift decomposition temperatures higher and may merge distinct mass loss steps.[8] A rate of 10-20 °C/min is standard for pharmaceutical compounds, providing sharp, well-defined transitions.[7][9]

  • Temperature Range (The "Why"): The range is set from ambient (~25 °C) to 700 °C. The low starting temperature is essential to detect the loss of volatile impurities or adsorbed water.[7] The high final temperature ensures that all primary decomposition and char combustion events are captured.

TGA Experimental Protocol

This protocol is designed to be executed on a standard modern thermogravimetric analyzer.

Instrumentation & Consumables:

  • Thermogravimetric Analyzer (e.g., TA Instruments Discovery TGA 5500, Mettler Toledo TGA/DSC 3+)

  • High-purity nitrogen and dry air purge gases

  • Platinum or Alumina TGA sample pans (100 µL)

  • Microbalance (readable to 0.001 mg)

Step-by-Step Methodology:

  • Instrument Preparation: a. Perform instrument calibrations for weight and temperature as per manufacturer guidelines. b. Tare a clean, empty TGA pan within the instrument. This establishes the baseline weight.

  • Sample Preparation: a. Weigh approximately 5-10 mg of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide directly into the tared TGA pan. b. Record the exact initial mass. c. Distribute the sample evenly across the bottom of the pan to ensure uniform heat transfer.

  • Experimental Program Setup: a. Load the sample pan into the TGA furnace. b. Input the parameters from Table 2 into the instrument software.

  • Execution & Data Collection: a. Begin the experiment. The instrument will automatically execute the temperature and gas-switching program. b. Monitor the real-time plot of mass (%) vs. temperature (°C). c. Upon completion, save the data file, which should include Mass (%), Derivative Mass (%/°C or %/min), Temperature (°C), and Time (min).

ParameterRecommended SettingRationale
Sample Mass 5–10 mgOptimizes heat transfer and minimizes thermal gradients within the sample.
Sample Pan Platinum or AluminaChemically inert at high temperatures.
Initial Purge Gas Nitrogen (High Purity)Provides an inert atmosphere to study pyrolytic decomposition.
Gas Flow Rate 50 mL/minEnsures efficient removal of evolved gases from the sample area.
Temperature Program
1. Equilibrate at25 °CEstablishes a stable starting point.
2. Ramp at10 °C/min to 600 °CControlled heating rate for observing decomposition events.
3. Isothermal for2 min at 600 °CAllows for stabilization before gas switching.
4. Switch gas toAir at 50 mL/minIntroduces an oxidative atmosphere.
5. Ramp at10 °C/min to 700 °CBurns off any carbonaceous residue.

Predictive Data Interpretation & Discussion

While empirical data is the final arbiter, a deep understanding of the molecule's structure allows us to predict its thermal behavior. The TGA curve of an organic salt like this is expected to show distinct, sequential mass loss events.[10][11]

The TGA/DTG Curve: A Visual Hypothesis

The primary output of the experiment is the TGA curve, which plots the percentage of remaining mass against temperature. Its first derivative, the DTG (Derivative Thermogravimetry) curve, plots the rate of mass change and is invaluable for pinpointing the exact temperature of maximum decomposition rate for each step.[2] A single, sharp drop in a TGA curve typically indicates the decomposition of a pure material over a narrow temperature range.[3]

We predict a multi-step decomposition profile, which can be broken down as follows:

dot

G cluster_0 Proposed Thermal Decomposition Pathway A Initial Compound 5-Bromo-4-methylpyrimidin-2(1H)-one HBr (100% Mass) B Step 1: Dehydrobromination Loss of HBr A->B Heat in N₂ C Intermediate 5-Bromo-4-methylpyrimidin-2(1H)-one (~70% Mass) B->C D Step 2: Pyrimidinone Ring Cleavage (Decomposition in N₂) C->D Further Heat in N₂ E Carbonaceous Residue + Gaseous Products (e.g., HCN, brominated fragments) D->E F Step 3: Oxidation (Combustion of Residue in Air) E->F Switch to Air Atmosphere G Final Inert Residue (if any) (<1% Mass) F->G TGA_Workflow cluster_prep 1. Preparation cluster_run 2. TGA Execution cluster_analysis 3. Data Analysis & Validation Calibrate Instrument Calibration (Weight & Temperature) Sample Weigh 5-10 mg Sample in Tared Pan Calibrate->Sample Load Load Sample & Program (See Table 2) Sample->Load Execute Run Experiment: Heat in N₂ -> Switch to Air Load->Execute Identify Identify Mass Loss Steps from TGA Curve Execute->Identify Determine Determine T_onset & T_peak from TGA/DTG Curves Identify->Determine Calculate Calculate Experimental Mass Loss (%) for Each Step Determine->Calculate Compare Compare Experimental % Loss with Theoretical Stoichiometry Calculate->Compare Self-Validation Check Report Report Thermal Stability & Decomposition Profile Compare->Report

Caption: Standard Operating Procedure for TGA from preparation to validation.

Conclusion and Applications in Drug Development

The thermogravimetric analysis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, when conducted with a robust and well-reasoned protocol, yields invaluable data for pharmaceutical development. This guide provides the framework for such an analysis, emphasizing the importance of a self-validating methodology where experimental results are rigorously checked against theoretical calculations.

The key takeaways from this analysis—the temperature of dehydrobromination, the onset of pyrimidinone ring decomposition, and the quantification of residual char—directly inform critical decisions in:

  • Process Chemistry: Defining safe temperature limits for drying and milling operations.

  • Formulation Science: Assessing potential thermal incompatibilities with excipients.

  • Stability Studies: Establishing recommended storage conditions and predicting shelf-life.

  • Quality Control: Confirming the identity and purity of incoming batches of material.

By adopting the principles and protocols outlined herein, researchers can ensure the scientific integrity of their thermal analysis data, contributing to the development of safer and more stable pharmaceutical products.

References

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). MDPI. Available at: [Link]

  • How to Interpret a TGA Curve: An Expert Guide. (n.d.). Torontech. Available at: [Link]

  • Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. (n.d.). CSWAB. Available at: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. (2009). PubMed. Available at: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (n.d.). AIDIC. Available at: [Link]

  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. (2023). ACS Publications. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). PMC. Available at: [Link]

  • Interpreting TGA Curves. (n.d.). METTLER TOLEDO. Available at: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. (n.d.). SciSpace. Available at: [Link]

  • Behavior of Typical Hydrous Bromides. (1905). American Journal of Science. Available at: [Link]

  • 5-Bromo-4-methylpyrimidine. (n.d.). PubChem. Available at: [Link]

  • Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). Inorganica Chimica Acta. Available at: [Link]

  • Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. (n.d.). Journal of Materials Chemistry A. Available at: [Link]

  • Decomposition of solid hydrogen bromide at high pressure. (n.d.). arXiv. Available at: [Link]

  • Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. (2022). MDPI. Available at: [Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (n.d.). ScienceDirect. Available at: [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Thermogravimetric Analysis of Inorganic Compound and Rubber. (2021). IvyPanda. Available at: [Link]

  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014). ScienceDirect. Available at: [Link]

  • Modelling the Effect of Temperature on the Stability of Bromide and Carbonate Complexes of Europium, Gadolinium, Terbium and Determination of their Thermodynamic Functions. (2021). ResearchGate. Available at: [Link]

  • Interpreting TGA curves. (n.d.). ResearchGate. Available at: [Link]

  • Products of thermal decomposition of brominated polymer flame retardants. (n.d.). CIOP-PIB. Available at: [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. Available at: [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (2019). The National Conference On Undergraduate Research (NCUR). Available at: [Link]

  • Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. (2009). PubMed. Available at: [Link]

  • Modelling the Effect of Temperature on the Stability of Bromide and Carbonate Complexes of Europium, Gadolinium, Terbium and Det. (2021). Scientific.net. Available at: [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Available at: [Link]

  • Thermal Analysis in the Pharmaceutical Field. (n.d.). NETZSCH Analyzing & Testing. Available at: [Link]

  • Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (n.d.). PubMed. Available at: [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014). Inorganica Chimica Acta. Available at: [Link]

  • Thermal decomposition of atrazine and its toxic products. (n.d.). Environmental Science: Processes & Impacts. Available at: [Link]

Sources

Foundational

Purity analysis of commercial 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide

An In-Depth Technical Guide to the Purity Analysis of Commercial 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide Abstract This technical guide provides a comprehensive framework for the purity analysis of 5-Bromo-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Analysis of Commercial 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity for downstream applications in drug development, this document outlines an orthogonal, multi-technique approach to ensure a thorough characterization of the compound. We will delve into the causality behind the selection of specific analytical methods, including High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and impurity identification, and Elemental Analysis (EA) for stoichiometric verification. This guide is intended for researchers, analytical scientists, and quality control professionals, providing field-proven insights and detailed, self-validating protocols to ensure the highest standards of scientific integrity.

Introduction: The Imperative of Purity

5-Bromo-4-methylpyrimidin-2(1H)-one is a substituted pyrimidine derivative. Pyrimidine scaffolds are integral to numerous pharmacologically active molecules, making this compound a valuable building block in medicinal chemistry and drug development.[1] The hydrobromide salt form is often used to improve solubility and handling characteristics.

The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[2] Impurities, even in trace amounts, can originate from starting materials, by-products of side reactions, or degradation products, and may possess undesirable toxicological profiles or interfere with subsequent synthetic steps. Therefore, a robust and comprehensive analytical strategy is essential to fully characterize the purity profile of any commercial batch.

This guide advocates for an orthogonal approach, leveraging multiple analytical techniques with different separation and detection principles to provide a complete and trustworthy assessment.

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively analyze for impurities, one must first anticipate what they might be. The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine or urea derivative.[3] For 5-Bromo-4-methylpyrimidin-2(1H)-one, a plausible synthesis could involve the cyclization of a brominated precursor.

Potential process-related impurities may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric Impurities: Incorrect positioning of the bromo or methyl groups on the pyrimidine ring.

  • Over-brominated/Under-brominated Species: Di-brominated or non-brominated pyrimidine analogs.

  • Solvent Adducts and Residual Solvents: Impurities formed through reactions with solvents or solvents trapped in the crystal lattice.

  • Degradation Products: Resulting from instability under specific pH, light, or temperature conditions.

A patent for preparing similar 5-bromo-2-substituted pyrimidine compounds highlights a one-step reaction using 2-bromomalonaldehyde and an amidine compound, which could leave these precursors as residual impurities if the reaction or purification is incomplete.[4]

The Orthogonal Analytical Workflow

A single analytical technique is insufficient to declare a compound "pure." An integrated, multi-technique workflow provides a self-validating system where each method corroborates the others, ensuring a high degree of confidence in the final purity assessment.

G Figure 1. Orthogonal Analytical Workflow cluster_0 cluster_1 Primary Purity & Impurity Profile cluster_2 Structural & Stoichiometric Confirmation cluster_3 Sample Sample Receipt & Initial Characterization HPLC Quantitative HPLC-UV (Purity Assay, Impurity Profile) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Structural Identity Sample->NMR MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) Sample->MS EA Elemental Analysis (C, H, N, Br ratio) Empirical Formula & Salt Stoichiometry Sample->EA Report Comprehensive Certificate of Analysis (Purity Statement) HPLC->Report NMR->Report MS->Report EA->Report

Caption: Figure 1. Orthogonal Analytical Workflow for Purity Assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of non-volatile organic compounds.[2] Its high resolution allows for the separation and quantification of the main component from closely related impurities.

Causality of Method Design

The choice of a reversed-phase (RP) HPLC method is logical for this moderately polar, aromatic compound.[5] A C18 column provides excellent hydrophobic retention, while a mobile phase consisting of an acetonitrile/water gradient allows for the elution of compounds with a range of polarities. An acidic modifier (like phosphoric or formic acid) is crucial to suppress the ionization of the pyrimidine ring and any basic impurities, ensuring sharp, symmetrical peak shapes.[5] UV detection is selected based on the chromophoric nature of the pyrimidine ring.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[2]

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability (Self-Validation):

    • Inject the standard solution five times. The system is deemed suitable for analysis if it meets the criteria in Table 1. These criteria ensure the precision and reliability of the analytical run.[2]

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

    % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Data Presentation: HPLC System Suitability
ParameterAcceptance CriterionRationale
RSD of Peak Area Not more than 2.0%Ensures injection precision and system stability.
Tailing Factor Between 0.8 and 1.5Confirms good peak shape, free from overloading or secondary interactions.
Theoretical Plates Not less than 2000Indicates high column efficiency and good separation power.
Table 1: System Suitability Criteria for HPLC Analysis.[2]

Structural Confirmation and Impurity Identification

While HPLC quantifies purity, it does not confirm the identity of the main peak or the structure of impurities. For this, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structural elucidation.[6] ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms.

  • ¹H NMR: For 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, one would expect to see distinct signals for the methyl protons (a singlet), the pyrimidine ring proton (a singlet), and the N-H proton. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The spectrum would show distinct signals for each unique carbon atom in the molecule.

  • qNMR: Quantitative NMR (qNMR) can also be used as a primary method to determine purity against a certified internal standard, providing an orthogonal check on the HPLC assay value.[2]

Impurities would manifest as extra peaks in the spectra, and their structure can often be deduced from their chemical shifts, coupling patterns, and integration values.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and its fragments, confirming the molecular formula.[6]

  • Rationale: For this compound, Electrospray Ionization (ESI) in positive mode is ideal. The key diagnostic feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] Therefore, the mass spectrum will show two peaks of nearly equal intensity separated by 2 m/z units (the M+ and M+2 peaks), which is a definitive signature for a mono-brominated compound.[8] Any significant deviation from this pattern or the presence of unexpected parent ions would indicate impurities.

G Figure 2. Impurity Identification Logic Start Unknown Peak Detected in HPLC Chromatogram LCMS Perform LC-MS Analysis Start->LCMS CheckMass Does Mass Match Known Impurity? LCMS->CheckMass Identify Tentatively Identify Impurity CheckMass->Identify  Yes Isolate Isolate Impurity via Preparative HPLC CheckMass->Isolate No Final_ID Confirm Impurity Structure Identify->Final_ID NMR_ID Characterize by NMR for Unambiguous Structural Elucidation Isolate->NMR_ID NMR_ID->Final_ID

Caption: Figure 2. Decision workflow for identifying an unknown impurity.

Elemental and Stoichiometric Verification

Elemental Analysis (EA)

Elemental analysis by combustion is a fundamental technique to verify the empirical formula of a pure organic compound.[9]

  • Principle: The sample is combusted in a high-temperature, oxygen-rich environment, converting it into simple gases (CO₂, H₂O, N₂, etc.).[10] These gases are then detected and quantified, allowing for the calculation of the mass percentages of C, H, and N. Bromine content can be determined by other methods, such as titration after combustion.

  • Trustworthiness: The experimental results must align with the theoretical values calculated from the molecular formula (C₅H₆Br₂N₂O) within a narrow margin of error (typically ±0.4%), confirming the elemental composition and the presence of the hydrobromide salt.[11]

Data Presentation: Elemental Analysis Comparison
ElementTheoretical %Experimental %
Carbon (C) 22.33(e.g., 22.41)
Hydrogen (H) 2.25(e.g., 2.28)
Nitrogen (N) 10.41(e.g., 10.35)
Bromine (Br) 59.42(e.g., 59.31)
Table 2: Comparison of Theoretical vs. Experimental Elemental Composition for C₅H₅BrN₂O·HBr.

Conclusion

The purity analysis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide demands more than a simple chromatographic run. A scientifically sound assessment is built on an orthogonal foundation of chromatography for quantification and spectroscopy for identification, all underpinned by elemental analysis for stoichiometric verification. By understanding the potential impurities based on the synthesis and employing the detailed, self-validating protocols described in this guide, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby safeguarding the success of their downstream development programs.

References

  • Source: Google Patents (CN110642788A)
  • Title: SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION Source: HETEROCYCLES, Vol. 51, NO. 11, 1999 URL: [Link]

  • Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchGate URL: [Link]

  • Title: Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]

  • Title: A study on methods of synthesis of pyrimidine derivatives and their biological activities Source: Heterocyclic Letters URL: [Link]

  • Title: Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: AGFunderNews URL: [Link]

  • Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: PubMed Central (PMC) URL: [Link]

  • Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL: [Link]

  • Title: PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE Source: YouTube URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling protocols for 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, a key intermediate in pharmaceutical r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, a key intermediate in pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Compound Profile and Hazard Identification

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a brominated pyrimidine derivative. While specific safety data for this exact hydrobromide salt is not widely available, a comprehensive hazard assessment can be constructed by examining the parent compound and structurally similar molecules. Analysis of related compounds indicates a consistent hazard profile that should be assumed for 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide.

GHS Hazard Classification (Inferred)

Based on data from analogous compounds, 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is anticipated to fall under the following GHS classifications:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

This classification is inferred from structurally related compounds and should be treated as a conservative estimate. The hydrobromide salt may present increased corrosive properties.

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The presence of the hydrobromide salt may increase the irritant and corrosive nature of the compound compared to its freebase form.

Risk Assessment and Mitigation

A thorough risk assessment is paramount before commencing any work with this compound. The following diagram outlines a logical workflow for risk assessment and the implementation of control measures.

RiskAssessment cluster_assessment Risk Assessment cluster_control Control Measures A Identify Hazards: - Acute Oral Toxicity - Skin/Eye Irritation - Respiratory Irritation B Evaluate Exposure Potential: - Weighing/Transfer - Reaction Setup - Workup & Purification A->B C Assess Risks: - Likelihood of Exposure - Severity of Harm B->C D Engineering Controls: - Fume Hood - Ventilated Enclosure C->D Implement Controls E Administrative Controls: - Standard Operating Procedures (SOPs) - Training D->E F Personal Protective Equipment (PPE): - Gloves (Nitrile) - Safety Goggles/Face Shield - Lab Coat E->F

Caption: Risk assessment and control hierarchy for handling 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure and maintain the integrity of the compound.

3.1. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide.[1][2][3][4]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against dust particles and potential splashes, which can cause serious eye damage.[1][2]
Hand Protection Nitrile glovesProvides a barrier against skin contact, which can cause irritation.[1][5] Regularly inspect gloves for tears or punctures.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust cannot be controlled.Minimizes the inhalation of airborne particles that can cause respiratory tract irritation.[1][2][3]

3.2. Engineering Controls

All handling of solid 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide that may generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[2][5][6] This is the primary method for preventing respiratory exposure.

3.3. Handling Procedures

  • Weighing and Transferring:

    • Designate a specific area within the fume hood for handling the compound.

    • Use tools such as spatulas and weigh boats appropriate for the quantity being handled to minimize dust generation.

    • Close the container securely immediately after use.

    • Clean any spills promptly using appropriate procedures (see Section 4).

  • Dissolving and Reactions:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Ensure all reaction vessels are properly secured and vented if necessary.

    • Conduct all reactions within a fume hood.

3.4. Storage

Store 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3][4][7] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][3] If irritation persists, seek medical attention.
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If the person is not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Accidental Release Measures

The appropriate response to a spill depends on its size and location.

SpillResponse A Spill Detected B Evacuate Immediate Area A->B C Alert Others & Supervisor B->C D Don Appropriate PPE C->D E Small Spill (<1g) D->E F Large Spill (>1g) D->F G Gently cover with absorbent material (e.g., vermiculite, sand) E->G J Contact EHS for cleanup F->J H Sweep into a labeled waste container G->H I Clean the area with a wet cloth H->I

Caption: Decision workflow for responding to a spill of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide.

Waste Disposal

All waste containing 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide must be disposed of as hazardous waste.[1][3]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a designated hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for hazardous waste disposal.

Do not dispose of this chemical down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a valuable research chemical, it presents several potential health hazards. By understanding these risks and implementing the robust safety protocols outlined in this guide, researchers can handle this compound with a high degree of safety and confidence. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and potential hazards, is the cornerstone of responsible scientific practice.

References

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 5-Bromo-1-methylpyrimidin-2(1H)-one. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

Sources

Foundational

The Chemistry of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide: A Technical Guide

This guide provides an in-depth exploration of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, a halogenated pyrimidinone derivative. Pyrimidine-based compounds are of significant interest to researchers and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, a halogenated pyrimidinone derivative. Pyrimidine-based compounds are of significant interest to researchers and drug development professionals due to their diverse biological activities and presence in numerous therapeutic agents.[1][2] This document will cover the historical context, synthesis, and potential applications of this specific molecule, offering a valuable resource for those working in medicinal chemistry and organic synthesis.

Introduction to Pyrimidinones and Their Significance

The pyrimidine scaffold is a fundamental heterocyclic structure in medicinal chemistry, forming the core of nucleobases like uracil, thymine, and cytosine.[3] The systematic study of pyrimidines began in 1884 with Pinner's synthesis of derivatives from ethyl acetoacetate and amidines.[4] Since then, the functionalization of the pyrimidine ring has led to the development of a wide array of compounds with therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][5]

Pyrimidinones, which are oxidized pyrimidine derivatives, are particularly noteworthy. They are key intermediates in the synthesis of more complex molecules and have been investigated for their potential as inhibitors of various enzymes, such as ubiquitin-specific protease 7 (USP7).[6][7] The introduction of a bromine atom at the 5-position of the pyrimidine ring, as seen in the topic compound, can significantly influence its chemical reactivity and biological activity. Halogenation is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Synthesis and Discovery

While the specific discovery of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is not extensively documented in seminal publications, its synthesis can be understood through established methods for the preparation of brominated pyrimidines. The formation of the hydrobromide salt is often a direct consequence of the bromination reaction conditions, particularly when hydrogen bromide (HBr) is used or generated in situ.

A plausible and efficient synthetic approach involves the direct bromination of a 4-methylpyrimidin-2(1H)-one precursor. The use of dry hydrogen bromide gas in a solvent like dioxane is a documented method for the one-pot synthesis of bromopyrimidines.[8] This method is advantageous as it can be less time-consuming than multi-step alternatives.[8]

Retrosynthetic Analysis and Proposed Synthesis

A logical retrosynthetic pathway for 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide starts with the disconnection of the C-Br bond, leading back to 4-methylpyrimidin-2(1H)-one. This precursor can be synthesized through the condensation of ethyl acetoacetate and urea, a classic method for pyrimidinone formation.

Diagram 1: Retrosynthetic Analysis

G Target 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide Precursor1 4-Methylpyrimidin-2(1H)-one Target->Precursor1 C-Br Disconnection Reagents Ethyl Acetoacetate + Urea Precursor1->Reagents Condensation

A simplified retrosynthetic pathway for the target compound.

Experimental Protocol: Synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

The following is a detailed, step-by-step methodology for the synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, based on established bromination techniques for pyrimidines.

Step 1: Synthesis of 4-Methylpyrimidin-2(1H)-one

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add ethyl acetoacetate and urea.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-methylpyrimidin-2(1H)-one.

Step 2: Bromination to form 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

  • Suspend the synthesized 4-methylpyrimidin-2(1H)-one in a suitable organic solvent, such as dioxane or acetic acid, in a three-necked flask.

  • Bubble dry hydrogen bromide gas through the suspension until saturation. This step protonates the pyrimidine ring, forming the hydrobromide salt and activating it for electrophilic substitution.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature, typically between 15-25°C. The reaction is often carried out with stirring over a period of a few hours.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product, 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Diagram 2: Experimental Workflow

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination A Dissolve Na in EtOH B Add Ethyl Acetoacetate & Urea A->B C Reflux B->C D Neutralize & Precipitate C->D E Filter & Dry D->E F Suspend Precursor E->F Proceed to Bromination G Saturate with HBr gas F->G H Add Bromine Solution G->H I Reaction Monitoring (TLC) H->I J Isolate & Purify Product I->J

Sources

Exploratory

The Emerging Therapeutic Potential of the 5-Bromo-4-methylpyrimidin-2(1H)-one Scaffold: A Technical Guide for Researchers

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core structural motif that consistently appears in a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds and approved drugs.[1] Its inherent ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has made it a cornerstone of drug discovery programs targeting a wide array of human diseases. This guide delves into the specific potential of a promising, yet underexplored, derivative: 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide .

The strategic incorporation of a bromine atom at the 5-position and a methyl group at the 4-position of the pyrimidin-2(1H)-one core is not arbitrary. Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing binding affinity and metabolic stability. The methyl group, in turn, can provide crucial steric and electronic contributions to receptor binding. This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the potential biological activities of this scaffold, underpinned by robust scientific literature, detailed experimental protocols, and a forward-looking perspective on its therapeutic applications.

Section 1: The Chemistry of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide: A Proposed Synthetic Approach

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process:

  • Step 1: Synthesis of 4-methylpyrimidin-2(1H)-one. This can be achieved via a cyclocondensation reaction between a suitable three-carbon precursor and urea. A common method involves the reaction of ethyl acetoacetate with urea in the presence of a base.

  • Step 2: Electrophilic Bromination. The 4-methylpyrimidin-2(1H)-one intermediate can then be subjected to electrophilic bromination at the electron-rich 5-position. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid are commonly employed for this transformation.

  • Step 3: Formation of the Hydrobromide Salt. The final step involves the protonation of the basic nitrogen atom of the pyrimidinone ring with hydrobromic acid (HBr) to yield the desired hydrobromide salt. This is often performed in a non-polar solvent to facilitate precipitation of the salt.

Section 2: Potential Biological Activities and Therapeutic Targets

The structural features of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide suggest several promising avenues for biological activity. The pyrimidinone core is a known pharmacophore in a variety of therapeutic agents, and the bromo and methyl substituents can further refine its biological profile.

Anticancer Activity

The pyrimidine scaffold is a well-established framework for the development of anticancer agents.[2] Many pyrimidine-based drugs exert their effects through mechanisms such as antimetabolism, kinase inhibition, and apoptosis induction. The 5-bromo substitution, in particular, has been shown to enhance the anticancer potential of various heterocyclic compounds.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many kinase inhibitors feature a pyrimidine core that mimics the purine ring of ATP, enabling them to bind to the ATP-binding pocket of various kinases. The 5-bromo substituent can form crucial halogen bonds with the kinase active site, enhancing binding affinity and selectivity.

  • Induction of Apoptosis: Brominated compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

Antimicrobial Activity

Pyrimidine derivatives have a long history as antimicrobial agents.[1] The incorporation of a bromine atom can enhance lipophilicity, potentially improving cell membrane penetration and increasing efficacy against a broad spectrum of bacteria and fungi.

Potential Mechanisms of Action:

  • Inhibition of Essential Enzymes: The scaffold may act as an inhibitor of key bacterial or fungal enzymes involved in processes such as DNA replication, cell wall synthesis, or folate metabolism.

  • Disruption of Membrane Integrity: The lipophilic nature of the compound could lead to the disruption of microbial cell membranes, resulting in cell lysis and death.

Enzyme Inhibition

Beyond kinases, the 5-Bromo-4-methylpyrimidin-2(1H)-one scaffold has the potential to inhibit other classes of enzymes.

Potential Targets:

  • Phosphodiesterases (PDEs): Certain 5-bromopyrimidinone derivatives have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of cyclic GMP levels.

  • Other Enzymes: The scaffold's ability to participate in various non-covalent interactions makes it a candidate for inhibiting a wide range of enzymes with well-defined active sites.

Section 3: Experimental Protocols for Biological Evaluation

To empirically validate the therapeutic potential of the 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide scaffold, a series of robust and well-established in vitro assays are recommended. The following protocols provide a starting point for the biological characterization of this compound.

In Vitro Anticancer Activity Screening

A tiered screening approach is recommended, starting with a broad panel of cancer cell lines to identify initial hits, followed by more detailed mechanistic studies.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide in a suitable solvent (e.g., DMSO). Serially dilute the compound to a range of concentrations and treat the cells for 48-72 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:

Cell Line5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide IC50 (µM)Doxorubicin IC50 (µM)
MCF-7[Experimental Value][Reference Value]
A549[Experimental Value][Reference Value]
HCT116[Experimental Value][Reference Value]

Visualization of Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions compound_treatment 4. Treat Cells for 48-72 hours compound_prep->compound_treatment mtt_addition 5. Add MTT Reagent solubilization 6. Solubilize Formazan mtt_addition->solubilization read_plate 7. Measure Absorbance (570nm) solubilization->read_plate data_analysis 8. Calculate IC50 Values read_plate->data_analysis

MTT Assay Workflow for Cytotoxicity Screening
Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and quantitative method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 2: Broth Microdilution Assay for MIC Determination

Step-by-Step Methodology:

  • Bacterial/Fungal Culture: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media to the mid-logarithmic phase.

  • Compound Dilution: Prepare a serial two-fold dilution of the 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation:

Microorganism5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus[Experimental Value][Reference Value]N/A
E. coli[Experimental Value][Reference Value]N/A
C. albicans[Experimental Value]N/A[Reference Value]
Kinase Inhibition Assay

Several commercially available kits can be used to assess the inhibitory activity of the compound against a panel of kinases. A common format is a fluorescence-based assay.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (a peptide or protein), and ATP.

  • Compound Addition: Add the 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide at various concentrations to the wells of a microplate.

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP to the wells. Incubate at room temperature for a specified time.

  • Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate. The signal (e.g., fluorescence) is proportional to the amount of phosphorylated product.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Visualization of a Potential Kinase Inhibition Signaling Pathway:

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Intracellular Cascade cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Leads to Inhibitor 5-Bromo-4-methyl- pyrimidin-2(1H)-one Inhibitor->Kinase_B Inhibits

Hypothetical Kinase Inhibition Pathway

Section 4: Future Directions and Conclusion

The 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries through modification at various positions of the pyrimidine ring. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to optimize potency and selectivity against identified biological targets.

  • In Vivo Efficacy Studies: Evaluation of promising lead compounds in relevant animal models of cancer and infectious diseases.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties of lead compounds to ensure their suitability for further development.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. (2013). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (1974). Canadian Journal of Chemistry. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES. Retrieved January 26, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Exploration of the 5-bromopyrimidin-4(3H)-ones as potent inhibitors of PDE5. (2013). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2024). Scientific Reports. Retrieved January 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of kinase inhibitors using 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide

< Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 5-Bromo-4-methylpyrimidin-2(1H)-one Scaffold For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

< Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 5-Bromo-4-methylpyrimidin-2(1H)-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors. This document provides a detailed guide for the strategic use of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We delve into the chemical principles underpinning its reactivity, focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This guide offers field-proven, step-by-step protocols, troubleshooting advice, and mechanistic insights to empower researchers in the rapid development of novel kinase inhibitor candidates.

Introduction: The Power of the Pyrimidinone Core

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Pyrimidine-based molecules have emerged as a particularly successful class of inhibitors, largely due to the scaffold's ability to mimic the hydrogen bonding interactions of the adenine hinge-binding region of ATP.[1]

5-Bromo-4-methylpyrimidin-2(1H)-one is an ideal starting block for kinase inhibitor libraries. Its structure offers several key advantages:

  • The Pyrimidinone Moiety: Provides crucial hydrogen bond donor and acceptor sites for anchoring within the ATP-binding pocket of kinases.

  • The C5-Bromine Atom: Serves as a highly versatile synthetic handle for introducing molecular diversity through robust and well-established cross-coupling reactions.[2]

  • The C4-Methyl Group: Offers a steric and electronic tuning point that can influence selectivity and potency.

This guide will focus on leveraging the C5-bromo position to construct bi-aryl and aryl-amino structures, which are common motifs in advanced kinase inhibitors, including those targeting Aurora kinases.[3][4][5]

Core Chemical Principles & Mechanistic Insights

A deep understanding of the underlying reaction mechanisms is critical for successful synthesis, optimization, and troubleshooting. The two primary transformations discussed here are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura Coupling: Building Bi-Aryl Scaffolds

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for creating a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide.[6] This reaction is fundamental to modern drug discovery due to its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.

Causality of Component Choice:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): The choice of catalyst and its associated ligands is paramount. For heteroaromatic substrates like our pyrimidinone, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed to stabilize the palladium center and facilitate the catalytic cycle, preventing catalyst deactivation that can occur with nitrogen-containing heterocycles.[2]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): The base is not merely a proton scavenger. It plays a crucial role in activating the organoboron species, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[7]

  • Solvent (e.g., 1,4-Dioxane/H₂O, DME): A mixture of an organic solvent and water is commonly used. The organic solvent solubilizes the organic halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8]

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Transmetalation RedElim Reductive Elimination Trans->RedElim out1 Ar-Ar' (Product) RedElim->Pd0 Reductive Elimination RedElim->out1 in1 Ar-X (Pyrimidinone-Br) in1->Pd0 in2 Ar'-B(OR)₂ (Boronic Acid) in2->OxAdd in3 Base in3->OxAdd Figure 2: Experimental Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: N-Arylation (Buchwald-Hartwig) S1_Setup Reaction Setup (Inert Atmosphere) S1_Add Add Reagents: Pyrimidinone, Boronic Acid, Base, Solvent S1_Setup->S1_Add S1_Degas Degas Mixture S1_Add->S1_Degas S1_Cat Add Pd Catalyst S1_Degas->S1_Cat S1_Heat Heat Reaction (e.g., 90°C, 12h) S1_Cat->S1_Heat S1_Workup Aqueous Workup & Extraction S1_Heat->S1_Workup S1_Purify Purification (Column Chromatography) S1_Workup->S1_Purify S2_Setup Reaction Setup (Inert Atmosphere) S1_Purify->S2_Setup Characterized Intermediate S2_Add Add Reagents: Suzuki Product, Amine, Base, Solvent S2_Setup->S2_Add S2_Degas Degas Mixture S2_Add->S2_Degas S2_Cat Add Pd Pre-catalyst & Ligand S2_Degas->S2_Cat S2_Heat Heat Reaction (e.g., 100°C, 16h) S2_Cat->S2_Heat S2_Workup Aqueous Workup & Extraction S2_Heat->S2_Workup S2_Purify Purification (Crystallization/Column) S2_Workup->S2_Purify

A visual guide to the two-step synthesis protocol.
Materials and Reagents
ReagentPuritySupplierNotes
5-Bromo-4-methylpyrimidin-2(1H)-one HBr≥97%Commercial SourceStore under inert gas, moisture sensitive.
4-Fluoro-2-methoxyphenylboronic acid≥98%Commercial Source
4-Morpholinoaniline≥98%Commercial Source
Pd(dppf)Cl₂·CH₂Cl₂98%Commercial SourcePalladium catalyst for Suzuki coupling.
Pd₂(dba)₃97%Commercial SourcePalladium precursor for Buchwald-Hartwig.
XPhos≥98%Commercial SourceLigand for Buchwald-Hartwig.
Potassium Carbonate (K₂CO₃)≥99%Commercial SourceAnhydrous, finely powdered.
Sodium tert-butoxide (NaOt-Bu)≥97%Commercial SourceHighly hygroscopic, handle in a glovebox.
1,4-DioxaneAnhydrousCommercial SourceUse a freshly opened bottle or distill.
TolueneAnhydrousCommercial SourceUse a freshly opened bottle or distill.
Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of the pyrimidinone core with an exemplary arylboronic acid.

Step-by-Step Methodology:

  • Vessel Preparation: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 eq, e.g., 2.70 g).

    • Rationale: The hydrobromide salt must be neutralized. The base used for the coupling (K₂CO₃) serves this purpose in situ. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Add 4-fluoro-2-methoxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), 1,4-dioxane (20 mL), and water (5 mL).

    • Rationale: A slight excess of the boronic acid ensures complete consumption of the starting material. Three equivalents of base are used to both neutralize the hydrobromide and drive the catalytic cycle.

  • Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes.

    • Rationale: This step is crucial to remove dissolved oxygen, which can poison the palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) to the flask.

    • Rationale: A catalyst loading of 3 mol% is a typical starting point for optimization. The catalyst is added last to the deoxygenated mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 5-(4-fluoro-2-methoxyphenyl)-4-methylpyrimidin-2(1H)-one.

Protocol 2: N-Alkylation/Arylation (Illustrative Example)

While the pyrimidinone nitrogen can be functionalized, many kinase inhibitor syntheses involve further modification of other parts of the molecule. For a more advanced synthesis, one might start with a di-halogenated pyrimidine, allowing for sequential, site-selective couplings. For instance, a common synthetic route involves starting with 5-bromo-2,4-dichloropyrimidine, where the C4-chloro is most reactive to SₙAr, followed by the C2-chloro, and finally the C5-bromo to Suzuki coupling. [1]

Safety & Handling

  • 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide: This compound and its analogs are classified as irritants. They may cause skin, eye, and respiratory irritation. [9][10]Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.

  • Bases: Sodium tert-butoxide is highly corrosive and reacts violently with water. It must be handled under strictly anhydrous conditions, preferably in a glovebox.

  • Solvents: 1,4-Dioxane and toluene are flammable and have associated health risks. Handle with care in a fume hood.

Troubleshooting & Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure).Ensure proper degassing of the reaction mixture and use fresh, high-quality anhydrous solvents.
Insufficient base strength or solubility.Switch to a stronger or more soluble base (e.g., Cs₂CO₃). Ensure the base is finely powdered for better reactivity.
Debromination Proto-dehalogenation side reaction.Lower the reaction temperature. Use a different ligand/catalyst system that favors reductive elimination over side reactions.
Poor Yield Sub-optimal ligand for the substrate.Screen different phosphine ligands (e.g., for Buchwald-Hartwig, try SPhos, RuPhos in addition to XPhos).
Product instability during workup or purification.Minimize exposure to silica gel if the product is acid-sensitive. Consider crystallization as a purification method.

Conclusion

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a high-value, versatile building block for the synthesis of kinase inhibitors. Its strategic functionalization, primarily through robust palladium-catalyzed cross-coupling reactions, provides a rapid and efficient pathway to diverse chemical libraries. By understanding the mechanistic principles behind these key transformations and adhering to rigorous experimental protocols, researchers can effectively leverage this scaffold to accelerate the discovery and development of next-generation targeted therapeutics.

References

  • Uddin, M. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. Available at: [Link]

  • Lin, Y-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7448-7468. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Lin, Y-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC - NIH. Available at: [Link]

  • Patel, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. Available at: [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available at: [Link]

  • University of Rhode Island. (2020). Design, synthesis, and evaluation of novel aurora kinase inhibitors for cancer diagnosis and therapy. Knowledge Commons. Available at: [Link]

  • Lv, P-C., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126888. Available at: [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. National Center for Biotechnology Information. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 5-Bromo-4-methylpyridine-2-carbonitrile. Available at: [Link]

  • Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11, 3350-3361. Available at: [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6298. Available at: [Link]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 12, 531-554. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the strategic application of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-aryl-4-methylpyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic application of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-aryl-4-methylpyrimidin-2(1H)-ones from 5-bromo-4-methylpyrimidin-2(1H)-one hydrobromide. The pyrimidinone scaffold is a privileged core structure in medicinal chemistry, and its C-5 arylation opens avenues for the rapid generation of diverse compound libraries for drug discovery. This document provides an in-depth analysis of the reaction mechanism, discusses the critical role of reagent selection, and presents robust, step-by-step protocols for researchers. We address the specific challenges posed by the unprotected N-H group and the hydrobromide salt of the starting material, offering field-proven insights to maximize reaction success and yield.

Introduction: The Strategic Importance of 5-Arylpyrimidinones

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1] Its application in the pharmaceutical industry is widespread due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[2]

The 4-methylpyrimidin-2(1H)-one core is a key pharmacophore found in numerous biologically active molecules. The introduction of aryl or heteroaryl substituents at the C-5 position via Suzuki coupling is a critical strategy for modulating the pharmacological properties of these compounds, influencing factors such as target binding affinity, selectivity, and pharmacokinetic profiles. This guide focuses on the practical execution of this transformation using the readily available 5-bromo-4-methylpyrimidin-2(1H)-one hydrobromide, providing a direct route to novel chemical entities for drug development programs.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-4-methylpyrimidin-2(1H)-one, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the 5-arylpyrimidinone product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

The presence of an acidic proton on the pyrimidinone nitrogen (N-H) and the hydrobromide salt introduces specific considerations. The base used in the reaction must be sufficient to not only facilitate the transmetalation step but also to neutralize both the HBr salt and the N-H proton of the substrate, preventing potential catalyst inhibition.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition Pd(II)_Intermediate Pyrimidinyl-Pd(II)-Br Pd(0)L2->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Diorgano Pyrimidinyl-Pd(II)-Aryl Pd(II)_Intermediate->Pd(II)_Diorgano Pd(II)_Diorgano->Pd(0)L2 Red_Elim Reductive Elimination Product 5-Aryl-4-methylpyrimidin-2(1H)-one (R-Ar) Pd(II)_Diorgano->Product R-Ar Aryl_Halide 5-Bromo-4-methylpyrimidin-2(1H)-one (R-Br) Aryl_Halide->Pd(II)_Intermediate R-Br Boronic_Acid Arylboronic Acid (Ar-B(OH)2) Boronate Activated Boronate [Ar-B(OH)3]- Boronic_Acid->Boronate Base Base (e.g., K2CO3) Base->Boronate Boronate->Pd(II)_Diorgano Ar group transfer caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle. Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Combine Reactants (Pyrimidinone HBr, Boronic Acid, Base) B 2. Purge with Inert Gas (N2 or Ar) A->B C 3. Add Catalyst & Solvents (Pd(PPh3)4, Dioxane/H2O) B->C D 4. Heat Reaction (80-100°C or Microwave) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Extract (EtOAc / H2O) E->F Reaction Complete G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I caption Fig. 2: Experimental Workflow for Suzuki Coupling.

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromo-4-methylpyrimidin-2(1H)-one

Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C–N) bonds.[1] This application note provides a comprehensive guide for th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C–N) bonds.[1] This application note provides a comprehensive guide for the successful palladium-catalyzed cross-coupling of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide with a primary or secondary amine. Aminated pyrimidine scaffolds are ubiquitous in pharmacologically active compounds, making this transformation highly relevant for drug discovery and development.[2][3] We delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and provide expert insights into optimization and troubleshooting, specifically addressing the challenges posed by heterocyclic substrates.

Introduction: The Strategic Importance of Pyrimidinone Amination

The synthesis of aryl amines via palladium-catalyzed cross-coupling has revolutionized medicinal chemistry.[4] It provides a reliable and versatile alternative to traditional methods, which often suffer from harsh conditions and limited functional group tolerance.[1] The 2-aminopyrimidinone core is a privileged scaffold found in numerous therapeutic agents, including kinase inhibitors and antiviral drugs. The direct amination of a halogenated pyrimidinone precursor is therefore a highly strategic and convergent approach to building molecular complexity.

However, the Buchwald-Hartwig amination of heterocyclic halides like 5-Bromo-4-methylpyrimidin-2(1H)-one is not without its challenges. The pyrimidinone ring is electron-rich and contains multiple nitrogen atoms that can act as coordinating ligands, potentially deactivating the palladium catalyst.[1] Furthermore, the inherent insolubility of the starting material, provided as a hydrobromide salt, and the product necessitates careful selection of solvents and reaction conditions to ensure a homogeneous and efficient transformation.[5] This guide is structured to navigate these complexities, providing a robust framework for researchers.

Mechanistic Rationale: Deconstructing the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination is contingent on a delicate interplay between the palladium center, a specialized phosphine ligand, the aryl halide, the amine, and a stoichiometric base.[6] The generally accepted catalytic cycle proceeds through several key elementary steps, each influenced by the choice of reaction parameters.[5][7]

The catalytic cycle begins with an active Pd(0) species, typically generated in situ from a stable Pd(II) precatalyst.[5][7] This is followed by the oxidative addition of the aryl bromide into the palladium center. The amine then coordinates to the resulting Pd(II) complex, and subsequent deprotonation by the base forms a palladium-amido intermediate. The final, product-forming step is the reductive elimination, which forges the new C–N bond and regenerates the active Pd(0) catalyst.[4][7]

Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) are critical for success.[8][9] They promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and the crucial reductive elimination step, while mitigating undesirable side reactions.[1]

Buchwald_Hartwig_Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle pd0 Active Catalyst L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-Br amine_coordination Amine Coordination oxidative_addition->amine_coordination + R₂NH - L amido_complex Pd(II)-Amido Complex amine_coordination->amido_complex + Base - [Base-H]Br amido_complex->pd0 Reductive Elimination product Product Ar-NR₂ amido_complex->product arbr 5-Bromo-4-methyl- pyrimidin-2(1H)-one arbr->oxidative_addition amine Amine R₂NH amine->amine_coordination

Caption: The key steps of the Pd-catalyzed C-N coupling reaction.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to prevent oxidation of the catalyst and ligand.[7]

Reagent and Equipment Preparation

Table 1: Reagent List and Properties

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalentsRole
5-Bromo-4-methylpyrimidin-2(1H)-one HBrC₅H₆BrN₂O·HBr270.941.0271 mg1.0Electrophile
Amine (e.g., Morpholine)C₄H₉NO87.121.2105 mg (105 µL)1.2Nucleophile
G3-XPhos PalladacycleC₄₅H₆₂NO₂PPdS849.500.0217.0 mg0.02 (2 mol%)Precatalyst
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.102.5240 mg2.5Base
1,4-Dioxane (Anhydrous)C₄H₈O₂88.11-5.0 mL-Solvent

Rationale for Component Selection:

  • Precatalyst (G3-XPhos): The use of a third-generation (G3) palladacycle precatalyst ensures the efficient and reliable formation of the active L-Pd(0) species upon exposure to the base.[5] XPhos is a bulky, electron-rich ligand well-suited for coupling heteroaryl halides.[8]

  • Base (NaOtBu): A strong, non-nucleophilic base is required.[5] At least two equivalents are necessary: one to neutralize the hydrobromide salt of the starting material and another to facilitate the deprotonation of the amine in the catalytic cycle. An excess (2.5 eq) is used to drive the reaction to completion.

  • Solvent (1,4-Dioxane): Anhydrous dioxane is a common and effective solvent for Buchwald-Hartwig reactions due to its ability to dissolve a wide range of organic substrates and its suitable boiling point for thermal reactions.[5] Toluene is also a viable alternative.[7]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Weigh solids (pyrimidinone, catalyst, base) in a glovebox or under N₂ flow. b Add reagents to an oven-dried Schlenk flask with a stir bar. a->b c Seal flask, evacuate and backfill with inert gas (3x cycles). b->c d Inject anhydrous dioxane via syringe. c->d e Inject amine nucleophile via syringe. d->e f Heat reaction to 100 °C with vigorous stirring. e->f g Monitor progress via TLC or LC-MS (typically 4-24 hours). f->g h Cool to room temperature. Quench with saturated NH₄Cl(aq). g->h i Extract with an organic solvent (e.g., Ethyl Acetate, 3x). h->i j Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. i->j k Concentrate in vacuo. j->k l Purify crude product via flash column chromatography. k->l

Caption: A step-by-step overview of the experimental procedure.

Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into an oven-dried 25 mL Schlenk flask.

  • Reagent Addition: In a glovebox or under a positive flow of inert gas, add the 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (271 mg, 1.0 mmol), G3-XPhos palladacycle (17.0 mg, 0.02 mmol), and sodium tert-butoxide (240 mg, 2.5 mmol) to the flask.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect it to a Schlenk line and perform three cycles of evacuating the flask under vacuum and backfilling with nitrogen or argon.

  • Solvent and Reagent Injection: Under a positive pressure of inert gas, inject anhydrous 1,4-dioxane (5.0 mL), followed by the amine (1.2 mmol).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn from a suspension to a dark, homogeneous solution.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure aminated product.

Troubleshooting and Optimization

Palladium-catalyzed reactions can be sensitive to a variety of factors.[10] If the reaction is sluggish or fails, consider the following points.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Poor solubility of starting material.1. Ensure rigorous inert atmosphere technique. Use a fresh bottle of precatalyst.2. Use freshly distilled or commercially available anhydrous solvent.3. Increase solvent volume or screen alternative solvents like toluene or CPME.[5]
Dehalogenation of Starting Material 1. Presence of water or protic impurities.2. Ligand or catalyst decomposition.1. Re-verify dryness of all reagents and solvents.2. Screen alternative ligands (e.g., SPhos, BrettPhos) or use a different precatalyst generation.
Formation of Dark Tar/Decomposition 1. Reaction temperature is too high.2. Base is too harsh for other functional groups.1. Lower the reaction temperature to 80-90 °C and monitor.2. Switch to a weaker base like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times.[5]
Incomplete Reaction 1. Insufficient base.2. Low catalyst loading for a difficult substrate.1. Ensure at least 2.2 equivalents of strong base are used to account for the HBr salt and catalysis.2. Increase catalyst loading to 3-5 mol%.

Safety Considerations

  • Exothermic Potential: Palladium-catalyzed cross-coupling reactions are exothermic and can present a thermal runaway hazard, especially on a larger scale.[11][12] Always monitor the internal reaction temperature during the initial heating phase. For scale-up operations, consider controlled addition of one of the reagents rather than charging all components at once.[13]

  • Reagent Handling: Sodium tert-butoxide is a corrosive and moisture-sensitive solid. Handle it in a glovebox or under an inert atmosphere. Palladium catalysts and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Hazards: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and toxic. All manipulations should be performed in a well-ventilated chemical fume hood.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • MilliporeSigma. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. Available at: [Link]

  • American Chemical Society. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. Available at: [Link]

  • American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]

  • American Chemical Society. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Available at: [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC. Available at: [Link]

  • GeneOnline News. (2026). Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. Available at: [Link]

  • American Chemical Society. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. Available at: [Link]

  • Scienmag. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Available at: [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Novel and efficient palladium‐catalyzed synthesis of a wide range of.... Available at: [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines [Video]. YouTube. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

Abstract This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. The pyrimidinone scaffold is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its role as a nucleobase analog and its versatile biological activities.[1][2][3] The functionalization of this core via modern synthetic methods is paramount for the exploration of new chemical space in drug discovery. This document details field-proven methodologies for key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile building block.

Introduction: The Strategic Value of Pyrimidinone Functionalization

The pyrimidine ring is a fundamental heterocyclic motif in nature, most notably as a key component of the nucleobases uracil, cytosine, and thymine, the building blocks of nucleic acids.[4] This inherent biological relevance has made pyrimidine derivatives "privileged scaffolds" in medicinal chemistry, with applications spanning antiviral, antibacterial, anticancer, and antihypertensive agents.[2][5] The 4-methylpyrimidin-2(1H)-one core, in particular, offers a synthetically tractable platform for generating diverse molecular libraries.

The introduction of a bromine atom at the C5 position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[6][7] By utilizing 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, chemists can systematically introduce a wide array of substituents—including aryl, heteroaryl, vinyl, alkynyl, and amino groups—to generate novel compounds with tailored pharmacological profiles.

This guide focuses on the practical application of these reactions, moving beyond simple procedural lists to provide a deeper understanding of the underlying principles that govern success.

General Workflow for Cross-Coupling Reactions

The procedural core for palladium-catalyzed reactions is consistent, emphasizing the need for an inert atmosphere to protect the sensitive catalyst. The following workflow diagram illustrates the typical sequence from setup to analysis.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reagents Weigh Reagents: - Pyrimidinone Substrate - Coupling Partner - Base prep_catalyst Prepare Catalyst System: - Pd Precursor - Ligand prep_solvent Add Anhydrous Solvent degas Degas Mixture (e.g., N2/Ar sparging) heat Heat to Reaction Temp. (Conventional or Microwave) degas->heat Stirring monitor Monitor Progress (TLC, LC-MS) heat->monitor Stirring quench Cool & Quench monitor->quench Upon Completion extract Aqueous/Organic Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General Experimental Workflow Diagram.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures due to the operational simplicity and the commercial availability and stability of boronic acid coupling partners.[8][9]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium(0) species and facilitate the oxidative addition step, which is often rate-limiting. The base is not merely a proton scavenger; it is essential for the transmetalation step, activating the organoboron species to form a more nucleophilic boronate complex that readily transfers its organic group to the palladium center.[10]

G Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-Br Pd0->PdII_A R¹-Br PdII_B R¹-Pd(II)L₂-OR' PdII_A->PdII_B Base (e.g., K₂CO₃) PdII_C R¹-Pd(II)L₂-R² PdII_B->PdII_C R²-B(OH)₂ PdII_C->Pd0 R¹-R² OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination Base_label Base Activation

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol: Synthesis of 4-methyl-5-phenylpyrimidin-2(1H)-one

This protocol describes a representative Suzuki-Miyaura coupling using phenylboronic acid.

Materials:

  • 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a microwave vial or Schlenk flask, add 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 mmol, 1.0 equiv).

  • Add phenylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100-120°C for 1-4 hours (or use microwave irradiation at 120°C for 30 minutes).[11]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O120 / 0.5h (MW)85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O100 / 12h80-90
33-Pyridylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O120 / 0.5h (MW)75-85
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O90 / 16h70-80

Heck Coupling: C(sp²)–C(sp²) Vinylation

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a direct route to vinyl-substituted pyrimidinones.[12][13] These products are valuable intermediates for further transformations or as final targets in their own right.

Mechanistic Rationale

The key steps involve oxidative addition of the bromopyrimidinone to a Pd(0) center, followed by migratory insertion of the alkene into the Pd-C bond.[14] A subsequent β-hydride elimination releases the vinylated product and generates a palladium-hydride species. The base regenerates the active Pd(0) catalyst from this species, completing the cycle. The choice of base (often a bulky amine like triethylamine) and ligand can influence reaction efficiency and prevent side reactions.[15]

G Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-Br Pd0->PdII_A R¹-Br PdII_B Alkene Complex PdII_A->PdII_B + Alkene PdII_C Alkyl-Pd Intermediate PdII_B->PdII_C Migratory Insertion PdH H-Pd(II)L₂-Br PdII_C->PdH β-Hydride Elimination + R¹-Alkene PdH->Pd0 Base (e.g., Et₃N)

Caption: Catalytic Cycle of the Heck Reaction.

Protocol: Synthesis of 5-(but-1-en-2-yl)-4-methylpyrimidin-2(1H)-one

This protocol details the coupling with butyl acrylate, a common alkene partner.

Materials:

  • 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide

  • Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Seal the tube, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 2.0 equiv), and butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.

  • Seal the tube tightly and heat the mixture to 100-110°C for 12-24 hours, with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: C(sp²)–C(sp) Alkynylation

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[16][17] This reaction is distinguished by its use of a dual catalytic system, typically involving palladium and a copper(I) co-catalyst.[18]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.[19] The palladium cycle mirrors that of other cross-coupling reactions. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is highly reactive and serves as the active transmetalating agent, transferring the alkynyl group to the palladium(II) center. This dual-catalyst system allows the reaction to proceed under very mild conditions.

G Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-Br Pd0->PdII_A R¹-Br PdII_B R¹-Pd(II)L₂-C≡CR² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination + R¹-C≡CR² CuBr Cu(I)Br CuAcc Cu(I)-C≡CR² CuBr->CuAcc + H-C≡CR² + Base CuAcc->PdII_A CuAcc->CuBr + R¹-Pd(II)L₂-Br

Sources

Method

Application Note: Streamlining Discovery Chemistry with One-Pot Synthesis of Pyrimidine Derivatives from 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

Abstract This comprehensive guide details a robust, one-pot synthetic methodology for the efficient generation of diverse pyrimidine derivatives, starting from the readily available precursor, 5-Bromo-4-methylpyrimidin-2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust, one-pot synthetic methodology for the efficient generation of diverse pyrimidine derivatives, starting from the readily available precursor, 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] One-pot syntheses offer significant advantages in terms of procedural efficiency, reduced waste, and cost-effectiveness, making them highly attractive for the rapid construction of compound libraries.[3][4][5] This document provides detailed, step-by-step protocols for sequential palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig amination reactions, directly from the hydrobromide salt. The causality behind experimental choices, self-validating system designs, and comprehensive referencing are integrated to ensure scientific integrity and practical utility for researchers in drug development.

Introduction: The Central Role of Pyrimidines in Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of nucleobases in DNA and RNA.[1] This fundamental biological role has inspired the development of a vast array of pyrimidine-containing drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] The ability to efficiently synthesize and functionalize the pyrimidine core is therefore a cornerstone of modern drug discovery programs.

Traditional multi-step synthetic approaches for the diversification of pyrimidine scaffolds can be time-consuming, resource-intensive, and often suffer from cumulative yield losses. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, present an elegant solution to these challenges.[3][4] This application note focuses on a one-pot strategy for the synthesis of novel pyrimidine derivatives from 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, a versatile and commercially available starting material.

The Strategic Advantage of One-Pot Sequential Cross-Coupling

The bromine atom at the C5 position of the pyrimidine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[6][7][8] This guide outlines a one-pot sequence that leverages this reactivity to introduce diverse functionalities at this position. A key consideration is the use of the hydrobromide salt of the starting material, which necessitates an initial in-situ neutralization step to liberate the reactive free base.

The proposed one-pot strategy involves two sequential, palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond by coupling with a boronic acid or ester.[6][7][8]

  • Buchwald-Hartwig Amination: For the formation of a C-N bond by coupling with an amine.[9][10][11]

This sequential approach allows for the creation of a diverse library of compounds with varied aryl, heteroaryl, and amino substituents at the C5 position, all from a single starting material in a single reaction vessel.

Visualizing the One-Pot Synthetic Workflow

The following diagram illustrates the logical flow of the one-pot synthesis from the starting material to the final diversified products.

One_Pot_Synthesis cluster_start Starting Material cluster_pot One-Pot Reaction Vessel cluster_products Diverse Products start_mat 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide neutralization In-situ Neutralization (Base Addition) start_mat->neutralization suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Boronic Acid) neutralization->suzuki Step 1 buchwald Buchwald-Hartwig Amination (Pd Catalyst, Amine) neutralization->buchwald Step 2 product_suzuki C5-Aryl/Heteroaryl Pyrimidine Derivatives suzuki->product_suzuki product_buchwald C5-Amino Pyrimidine Derivatives buchwald->product_buchwald

Caption: One-pot synthesis workflow.

Detailed Experimental Protocols

4.1. Materials and Reagents

ReagentPuritySupplierNotes
5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide≥98%Commercially availableStarting material.
Palladium(II) acetate (Pd(OAc)₂)≥99.9%Commercially availablePre-catalyst.
Triphenylphosphine (PPh₃)≥99%Commercially availableLigand for Suzuki coupling.
XPhos≥98%Commercially availableLigand for Buchwald-Hartwig amination.
Potassium carbonate (K₂CO₃)≥99%Commercially availableBase for Suzuki coupling.
Sodium tert-butoxide (NaOtBu)≥98%Commercially availableBase for Buchwald-Hartwig amination.
Aryl/Heteroaryl boronic acids≥97%Commercially availableCoupling partner for Suzuki reaction.
Primary/Secondary amines≥98%Commercially availableCoupling partner for Buchwald-Hartwig reaction.
1,4-DioxaneAnhydrousCommercially availableSolvent.
TolueneAnhydrousCommercially availableSolvent.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Palladium catalysts are toxic and should be handled with care.[12] Consult the Safety Data Sheets (SDS) for all chemicals before use.[12]

4.2. Protocol 1: One-Pot Suzuki-Miyaura Coupling

This protocol describes the in-situ neutralization of the starting material followed by a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C5 position.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 2 mL of anhydrous 1,4-dioxane. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C5-aryl/heteroaryl pyrimidine derivative.

Rationale for Experimental Choices:

  • In-situ Neutralization: The addition of a base (potassium carbonate) is crucial to neutralize the hydrobromide salt of the starting material, generating the free pyrimidinone necessary for the catalytic cycle.

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a well-established and cost-effective catalyst system for Suzuki couplings.[6]

  • Solvent: 1,4-Dioxane is a common solvent for Suzuki reactions due to its high boiling point and ability to dissolve both organic and inorganic reagents.

  • Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the starting material.

4.3. Protocol 2: One-Pot Buchwald-Hartwig Amination

This protocol details the in-situ neutralization followed by a Buchwald-Hartwig amination to introduce a primary or secondary amine at the C5 position.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 mmol) and sodium tert-butoxide (2.5 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol) in 2 mL of anhydrous toluene. Add this catalyst mixture to the Schlenk flask.

  • Reagent Addition: Add the desired primary or secondary amine (1.2 mmol) to the reaction mixture.

  • Solvent Addition: Add anhydrous toluene (8 mL) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C5-amino pyrimidine derivative.

Rationale for Experimental Choices:

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the catalytic cycle.[13]

  • Ligand: XPhos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the challenging C-N bond formation with heteroaryl halides.[13]

  • Solvent: Toluene is a preferred solvent for Buchwald-Hartwig reactions due to its high boiling point and compatibility with the reaction conditions.

Mechanistic Insights: The Catalytic Cycles

To provide a deeper understanding of the transformations occurring within the one-pot system, the fundamental catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are illustrated below.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R-B(OH)₂ Base ArPdR Ar-Pd(II)-R(L₂) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product_S Ar-R RedElim->Product_S Pd0_B Pd(0)L₂ OxAdd_B Oxidative Addition Pd0_B->OxAdd_B Ar-X ArPdX_B Ar-Pd(II)-X(L₂) OxAdd_B->ArPdX_B AmineCoord Amine Coordination ArPdX_B->AmineCoord HNR'₂ ArPdAmine [Ar-Pd(II)-NHR'₂(L₂)]⁺X⁻ AmineCoord->ArPdAmine Deprotonation Deprotonation (Base) ArPdAmine->Deprotonation ArPdAmido Ar-Pd(II)-NR'₂(L₂) Deprotonation->ArPdAmido RedElim_B Reductive Elimination ArPdAmido->RedElim_B RedElim_B->Pd0_B Product_B Ar-NR'₂ RedElim_B->Product_B

Caption: Catalytic cycles for Suzuki and Buchwald-Hartwig reactions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalyst, insufficient base, low temperatureEnsure inert atmosphere, use fresh reagents, screen different ligands and bases, increase reaction temperature.[12]
Formation of byproductsHomocoupling of boronic acid, decompositionUse a slight excess of the bromopyrimidine, lower the reaction temperature, use a milder base.[12]
Difficult purificationCo-elution of product and impuritiesOptimize the mobile phase for column chromatography, consider alternative purification methods (e.g., recrystallization).

Conclusion

The one-pot synthesis of pyrimidine derivatives from 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide via sequential palladium-catalyzed cross-coupling reactions represents a highly efficient and versatile strategy for the generation of diverse molecular entities. The protocols and insights provided in this application note are designed to empower researchers in drug discovery to rapidly access novel chemical matter for biological screening and lead optimization. By understanding the underlying principles and experimental nuances of these powerful transformations, scientists can accelerate the discovery of next-generation pyrimidine-based therapeutics.

References

  • Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 2024, 22(02), 1035–1047. [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 2023, 28(13), 5236. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 1999, 64(19), 6997–7004. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Synthesis, 2004(13), 2135-2144. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 2024, 29(10), 2296. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidines. RSC Advances, 2021, 11(5), 2686-2696. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2001, 3(17), 2729–2732. [Link]

  • 5-Bromo-4-methylpyrimidin-2-amine. PubChem. [Link]

  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 2019, 9(2), 127-133. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 2019, 9(32), 18341-18356. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 2016, 8(19), 269-282. [Link]

  • An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Journal of Saudi Chemical Society, 2012, 16(4), 459-463. [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 2009, 5, 41. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidines. RSC Advances, 2021, 11(5), 2686-2696. [Link]

  • Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. ResearchGate. [Link]

  • One-pot synthesis of pyrimidines under solvent-free conditions. ResearchGate. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 2024, 14(18), 12693-12711. [Link]

  • 5-Bromo-2(1H)-pyrimidinone. PubChem. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure, 2023, 1282, 135163. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

Application

Scale-up synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide for library synthesis

Application Note & Protocol Topic: Scale-up Synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide for Library Synthesis Introduction: The Strategic Value of 5-Bromo-4-methylpyrimidin-2(1H)-one In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide for Library Synthesis

Introduction: The Strategic Value of 5-Bromo-4-methylpyrimidin-2(1H)-one

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its presence in a vast array of therapeutic agents.[1][2] Pyrimidine derivatives are integral to drugs with applications ranging from antiviral to anticancer treatments.[3][4] The strategic introduction of a bromine atom, particularly at the C-5 position, transforms the pyrimidine core into a versatile building block. This halogenation provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the core structure. This capability is paramount for the construction of compound libraries used in high-throughput screening to identify novel drug candidates.

This application note provides a detailed, robust, and scalable protocol for the synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one, isolated as its hydrobromide salt. The hydrobromide form is often preferred in a library synthesis setting due to its enhanced crystallinity, stability, and handling characteristics compared to the free base. The protocol is designed for researchers and process chemists, with a focus on experimental causality, safety, and scalability.

Reaction Scheme & Mechanism

The synthesis proceeds via an electrophilic aromatic substitution on the electron-rich pyrimidine ring.

Overall Reaction:

Figure 1. Synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide.

Mechanistic Rationale: The pyrimidin-2(1H)-one tautomer is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C-5 position is the most nucleophilic and sterically accessible site for bromination. The reaction is typically performed in an acidic solvent like acetic acid, which can protonate the pyrimidine ring, modulating its reactivity. Molecular bromine (Br₂) serves as the electrophile. The reaction generates one equivalent of hydrogen bromide (HBr) as a byproduct, which protonates the product to form the hydrobromide salt in situ.

Experimental Protocol

This protocol is optimized for a 10-gram scale synthesis of the starting material, 4-methylpyrimidin-2(1H)-one.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mol)EquivalentsSupplier/Grade
4-methylpyrimidin-2(1H)-one110.1210.0 g0.09081.0>98%
Glacial Acetic Acid60.05200 mL--ACS Grade
Bromine (Br₂)159.814.8 mL (15.0 g)0.09381.03>99.5%
Diethyl Ether74.12500 mL--Anhydrous
Sodium Thiosulfate (Na₂S₂O₃)158.11---For Quenching
Equipment
500 mL three-neck round-bottom flask
Mechanical stirrer and stirring guide
Addition funnel (100 mL)
Thermometer and adapter
Ice-water bath
Buchner funnel and vacuum flask
Standard laboratory glassware
Personal Protective Equipment (PPE)
Step-by-Step Synthesis Procedure

A. Reaction Setup:

  • Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a 100 mL addition funnel, and a thermometer. Ensure all glassware is dry.

  • Charge the flask with 4-methylpyrimidin-2(1H)-one (10.0 g, 0.0908 mol) and glacial acetic acid (150 mL).

  • Stir the mixture at room temperature to form a suspension.

  • Cool the flask in an ice-water bath to an internal temperature of 5-10 °C.

B. Bromine Addition (Critical Step):

  • CAUTION: Perform this step in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[5]

  • Carefully measure bromine (4.8 mL, 0.0938 mol) and dilute it with 50 mL of glacial acetic acid in the addition funnel.

  • Add the bromine solution dropwise to the cooled, stirring suspension over a period of 60-90 minutes.[6]

  • Causality Check: A slow, controlled addition is critical to manage the reaction exotherm and prevent the formation of over-brominated side products.[7] Maintain the internal temperature below 15 °C throughout the addition.

C. Reaction and Monitoring:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-3 hours. The initial suspension should gradually become a thicker, white or off-white precipitate as the hydrobromide salt forms.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

D. Product Isolation and Purification:

  • Cool the reaction mixture again in an ice bath for 30 minutes to maximize precipitation.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with cold glacial acetic acid (2 x 20 mL) and then with anhydrous diethyl ether (3 x 50 mL) to remove residual acetic acid and any unreacted bromine.

  • Dry the white to off-white solid under high vacuum at 40-50 °C to a constant weight.

  • The expected yield is typically in the range of 85-95%.

E. Waste Management:

  • The filtrate contains acetic acid and residual bromine. Quench any remaining bromine by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color disappears.[8]

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.

Process Workflow and Logic

The following diagram outlines the logical flow of the synthesis, highlighting key decision and control points for successful scale-up.

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Starting Material (4-methylpyrimidin-2(1H)-one) Solvent Add Glacial Acetic Acid Start->Solvent Cooling Cool to 5-10 °C Solvent->Cooling Br2_Prep Prepare Br2 in Acetic Acid Cooling->Br2_Prep Br2_Add Controlled Dropwise Addition (T < 15 °C) Cooling->Br2_Add Br2_Prep->Br2_Add Stir_RT Stir at Room Temp (2-3h) Br2_Add->Stir_RT Monitor Monitor SM Consumption (TLC / LC-MS) Stir_RT->Monitor Precipitate Cool to Maximize Precipitation Monitor->Precipitate Reaction Complete Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold AcOH & Et2O Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Final Product (5-Bromo-4-methylpyrimidin-2(1H)-one HBr) Dry->Product

Diagram 1. Experimental workflow for the synthesis.

Scale-Up Considerations and Troubleshooting

Scaling this reaction requires careful attention to safety and process parameters. Continuous flow reactors can offer significant safety and efficiency advantages for larger-scale brominations by minimizing the volume of unquenched bromine at any given time.[8][9][10]

Potential IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient bromine (loss due to volatility).- Reaction time too short.- Use a slight excess of bromine (1.03-1.05 eq).- Ensure the reaction vessel is well-sealed.- Extend the reaction time at room temperature and monitor by TLC/LC-MS.
Product is Yellow/Orange - Trapped bromine in the crystal lattice.- Ensure thorough washing with diethyl ether.- The product can be re-slurried in fresh diethyl ether and filtered again.
Low Yield - Product solubility in acetic acid at higher temperatures.- Mechanical loss during transfer.- Ensure the mixture is thoroughly cooled before filtration.- Use a minimal amount of cold acetic acid for washing.
Exotherm Control Loss - Bromine addition is too fast.- Inefficient cooling on a larger scale.- Reduce the addition rate.- Ensure the reactor has an adequate surface area-to-volume ratio for efficient heat exchange. Consider using a jacketed reactor for scales >50g.

Safety Precautions

This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting.[11]

  • Bromine (Br₂): Extremely corrosive to skin, eyes, and the respiratory tract. It is a strong oxidizing agent. Always handle in a certified chemical fume hood. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Use in a well-ventilated area.

  • Hydrogen Bromide (HBr): A corrosive gas is generated as a byproduct. The final product is a stable hydrobromide salt, but care should be taken to avoid inhalation of dust.[12][13][14][15]

  • Personal Protective Equipment (PPE): Safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty, acid-resistant gloves are mandatory when handling bromine and strong acids.[11]

References

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Medicines for All institute (M4ALL) . (2023). Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University. [Link]

  • US3956301A - Process for bromination of pyrimidine.
  • HETEROCYCLES, Vol. 51. No. 11, 1999 . SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • US6252076B1 - Process for preparation of pyrimidine derivatives.
  • Khan, I., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Becker, R., et al. (2015). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate. [Link]

  • DODSON, T. (2024). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. [Link]

  • AKJournals . Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. [Link]

  • ResearchGate . Bromination of Pyrimidines: A Simple Inexpensive Method. [Link]

  • R Discovery . Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. [Link]

  • ResearchGate . (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. [Link]

  • Carl ROTH . Safety Data Sheet: Hydrobromic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-Bromopyrimidine in Pharmaceutical Synthesis. [Link]

  • MDPI . An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). [Link]

  • ACS Publications . A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. [Link]

  • Journal of Medical Science . Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • NJ.gov . Hazardous Substance Fact Sheet: Hydrogen Bromide. [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ICL Group . HYDROBROMIC ACID Safety Handbook. [Link]

  • PMC - NIH . Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • PubMed Central . Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. [Link]

  • National Academies Press . LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE. [Link]

  • Sci-Hub . Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. [Link]

  • PubMed . Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. [Link]

  • Google Patents.

Sources

Method

Application Notes and Protocols: Leveraging 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide in Fragment-Based Drug Discovery

Introduction: The Strategic Value of the Pyrimidinone Scaffold in Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrimidinone Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1] By starting with small, low-complexity molecules, FBDD allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS).[2] The choice of fragments is paramount to the success of an FBDD campaign, with privileged scaffolds that offer both biological relevance and synthetic tractability being highly sought after.

The pyrimidinone core is one such scaffold. Its prevalence in numerous biologically active molecules and approved drugs underscores its ability to form key interactions with a variety of protein targets.[3][4] The pyrimidinone moiety can act as both a hydrogen bond donor and acceptor, providing a versatile anchor point for binding.

This application note provides a detailed guide to the use of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide , a promising fragment for FBDD campaigns. We will delve into its chemical characteristics, provide detailed protocols for its application in primary screening and hit validation, and outline strategies for its elaboration into potent lead compounds. The bromine atom is a key feature of this fragment, serving as a versatile synthetic handle for rapid analogue synthesis and structure-activity relationship (SAR) exploration.

Physicochemical Properties and Rationale for Use

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is an ideal candidate for inclusion in a fragment library. Its properties align well with the "Rule of Three," a set of guidelines for fragment design.[1]

PropertyValueSignificance in FBDD
Molecular Weight 189.01 g/mol (free base)Compliant with the "Rule of Three" (MW < 300 Da), ensuring higher ligand efficiency.[1]
Structure The pyrimidinone core provides hydrogen bond donors and acceptors. The methyl group offers a non-polar interaction point, and the bromine atom serves as a vector for chemical elaboration.
Solubility High aqueous solubility is expected due to the hydrobromide salt form. Solubility in DMSO is also anticipated to be high, facilitating stock solution preparation.[5]Good solubility is critical for avoiding artifacts in biophysical screening assays and for reliable concentration determination.[6]
Stability Pyrimidinones are generally stable under typical screening conditions.[7]Chemical stability ensures the integrity of the fragment during screening and storage.

The rationale for selecting this fragment is multifold:

  • Privileged Scaffold: The pyrimidinone core is a well-established pharmacophore.[3][4]

  • Vector for Growth: The bromine atom provides a well-defined point for synthetic elaboration using a variety of established cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions.[2][8][9][10]

  • Favorable Physicochemical Properties: Its low molecular weight and expected good solubility make it amenable to a range of biophysical screening techniques.

Fragment Library Integration and Quality Control

Incorporating 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide into a fragment library requires careful quality control to ensure the reliability of screening data.

Protocol 1: Fragment Quality Control
  • Identity and Purity Confirmation:

    • Verify the identity and purity of the compound using LC-MS and ¹H NMR. The purity should be >95%.

    • Expected ¹H NMR chemical shifts (DMSO-d₆, 400 MHz): The exact shifts may vary, but approximate ranges can be predicted. The methyl protons would appear as a singlet, and the pyrimidinone ring proton as a singlet. The NH proton will also be present.[11][12][13][14]

  • Solubility Assessment:

    • Prepare a stock solution in 100% DMSO (e.g., at 100 mM). Visually inspect for any undissolved material.

    • Determine the aqueous solubility in the screening buffer (e.g., PBS, pH 7.4) with a final DMSO concentration that will be used in the assay (typically 1-2%). A common method is nephelometry or visual inspection at a high concentration (e.g., 1 mM).

  • Stability Assessment:

    • Incubate the fragment in the screening buffer at the screening temperature for the duration of the longest assay.

    • Analyze the sample by LC-MS to check for any degradation products.

Primary Screening Methodologies: Identifying Hits

The weak affinity of fragments necessitates the use of sensitive biophysical techniques for primary screening. We will detail protocols for three commonly used methods: Surface Plasmon Resonance (SPR), Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR), and Thermal Shift Assay (TSA).

Experimental Workflow for Fragment Screening

Caption: A typical workflow for fragment-based drug discovery.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[15]

  • Immobilization of the Target Protein:

    • Immobilize the target protein on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Aim for a low immobilization density to minimize mass transport effects, which is crucial for fragment screening.

    • Include a reference flow cell (e.g., with an irrelevant protein or deactivated) to subtract non-specific binding and bulk refractive index changes.

  • Screening:

    • Prepare a solution of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide in the running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO) at a concentration of 100-500 µM.

    • Inject the fragment solution over the target and reference flow cells.

    • Monitor the binding response (measured in Resonance Units, RU). A typical sensorgram for a weak, fast-on/fast-off interaction will show a square-shaped response.[16][17][18]

  • Data Analysis:

    • Subtract the response from the reference flow cell.

    • A confirmed hit will show a concentration-dependent binding response.

    • Determine the dissociation constant (KD) from the equilibrium binding responses if a dose-response experiment is performed.

Protocol 3: Saturation Transfer Difference (STD) NMR Screening

STD-NMR is a powerful ligand-observed NMR technique for detecting transient binding of small molecules to large proteins.

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1-5 mM) in a deuterated buffer (e.g., PBS in D₂O).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify the fragment's proton resonances.

    • Perform the STD-NMR experiment by selectively saturating a region of the protein's proton spectrum (e.g., the aliphatic region) and observing the transfer of this saturation to the bound fragment.

    • Acquire a reference spectrum with off-resonance irradiation.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Protons of the fragment that are in close contact with the protein will show signals in the STD spectrum, confirming binding.

Protocol 4: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, leading to an increase in Tm.

  • Sample Preparation:

    • In a 96- or 384-well plate, prepare a reaction mixture containing the target protein (2-5 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (at a concentration range of 100 µM to 1 mM) in a suitable buffer.

    • Include a no-ligand control.

  • Data Acquisition:

    • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

  • Data Analysis:

    • Plot fluorescence as a function of temperature to generate a melting curve.

    • The Tm is the midpoint of the unfolding transition. A significant increase in Tm in the presence of the fragment indicates binding.

Hit Validation: Ensuring Genuine Interactions

A positive result from a single primary screen is not sufficient to declare a hit. Orthogonal assays are crucial for confirming the binding and eliminating false positives.

  • Orthogonal Biophysical Methods: If the primary screen was SPR, validation could be performed using STD-NMR or TSA, and vice versa. Isothermal Titration Calorimetry (ITC) is another powerful technique that can directly measure the thermodynamics of binding.

  • Dose-Response Relationship: All hits must be confirmed to bind in a concentration-dependent manner. This is essential for determining the binding affinity (KD).

Structural Biology: Visualizing the Interaction

Obtaining a high-resolution structure of the fragment bound to the target protein is a critical step in FBDD. This provides invaluable information for the subsequent hit-to-lead optimization phase.

  • X-ray Crystallography: This is the most common method for obtaining detailed structural information of protein-ligand complexes.[19][20][21][22] Soaking the fragment into pre-formed crystals of the target protein is a common approach.[19]

  • NMR Spectroscopy: For smaller proteins, NMR can be used to determine the three-dimensional structure of the complex in solution and to map the binding site.

Hit-to-Lead Optimization: Growing the Fragment

Once a validated hit with a confirmed binding mode is identified, the next phase is to elaborate the fragment into a more potent lead compound. This is where the strategic placement of the bromine atom on the pyrimidinone core becomes a significant advantage.

Strategies for Chemical Elaboration

The bromine atom serves as a versatile synthetic handle for introducing new chemical functionalities through well-established palladium-catalyzed cross-coupling reactions.

Caption: Hit-to-lead optimization strategies for the brominated fragment.

  • Suzuki Coupling: This reaction allows for the introduction of aryl or heteroaryl groups by coupling the bromo-pyrimidinone with a boronic acid or ester.[9][23][24] This is a powerful strategy for exploring interactions with nearby hydrophobic pockets.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide variety of amines.[2][8][10] This can be used to introduce new hydrogen bond donors or acceptors, or to introduce charged groups to interact with polar residues.

  • Sonogashira Coupling: This reaction forms a carbon-carbon triple bond by coupling with a terminal alkyne, providing a rigid linker to access distal pockets.

The choice of reaction and building blocks should be guided by the structural information obtained from X-ray crystallography or NMR. The goal is to design new analogues that make additional favorable interactions with the target protein, thereby increasing binding affinity and selectivity.

Conclusion

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a high-value fragment for FBDD campaigns. Its privileged pyrimidinone scaffold, favorable physicochemical properties, and, most importantly, the synthetically tractable bromine atom make it an excellent starting point for the discovery of novel, potent, and selective inhibitors for a wide range of biological targets. The detailed protocols and strategies outlined in this application note provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery programs.

References

  • Balaram, P. (2018). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Academic Press.
  • Cioffi, C. L. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Ciupa, A., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Journal of the American Chemical Society. [Link]

  • Díaz-Sáez, L., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]

  • Excelra. (2023). Hit to Lead Optimization in Drug Discovery. [Link]

  • Ferreira, R. S., et al. (2021). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]

  • Joseph, A. A., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Research Journal of Pharmacy and Technology. [Link]

  • Joseph-McCarthy, D., et al. (2014). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]

  • Kim, C. U., et al. (1993). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Scientia Pharmaceutica. [Link]

  • Lisurek, M., et al. (2008). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology. [Link]

  • Lombardi, J. R. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. City College of New York.
  • Lounds, C. M., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Mohamed, S. K., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Mozziconacci, J.-C. (2012). Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]

  • O'Dowd, C. R., et al. (2018). Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • One Nucleus. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Pathak, V. N., et al. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. [Link]

  • Renaud, J. P., et al. (2007). Fragment screening by surface plasmon resonance. Journal of medicinal chemistry. [Link]

  • RCSB PDB. (2021, July 13). Methods for Determining Atomic Structures: X-ray Crystallography (from PDB-101). YouTube. [Link]

  • Scribd. (n.d.). NMR Chemical Shifts. [Link]

  • Sharma, G., et al. (2019). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry. [Link]

  • Singh, R., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry–A European Journal. [Link]

  • Spallarossa, A., et al. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]

  • Stanford Medicine. (n.d.). Fragment library design. [Link]

  • Sun, D., et al. (2020). In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Vang, A., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Molecules. [Link]

  • Wang, J., et al. (2012). Supporting Information for A Highly Efficient Synthesis of Pyrimidines and Pyridines. Angewandte Chemie International Edition. [Link]

  • Wlodawer, A., et al. (2008). Protein X-ray Crystallography and Drug Discovery. The FEBS Journal. [Link]

  • Wollenhaupt, J., et al. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]

  • Yasmeen, S., et al. (2016). 1H and 13C NMR Data for Solvents and Impurities. Organic Process Research & Development. [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 5-Bromo-4-methylpyrimidin-2(1H)-one for Structure-Activity Relationship (SAR) Studies

Introduction: The Pyrimidinone Core as a Privileged Scaffold In the landscape of medicinal chemistry, the pyrimidinone nucleus is a "privileged scaffold," a molecular framework that can bind to a variety of biological ta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidinone nucleus is a "privileged scaffold," a molecular framework that can bind to a variety of biological targets with high affinity.[1] Its prevalence in FDA-approved drugs underscores its therapeutic relevance.[1] The strategic functionalization of this core is paramount for exploring the chemical space around a biological target, a process central to Structure-Activity Relationship (SAR) studies.

This guide focuses on 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide , a highly versatile starting material for building diverse compound libraries. Its structure offers two primary, orthogonal reaction handles for derivatization:

  • The Pyrimidinone Nitrogens (N1/N3): These sites are amenable to substitutions that can modulate physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity.

  • The C5-Bromine Atom: This serves as a key anchor point for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents to probe steric and electronic interactions within a target's binding site.

This document provides a detailed exploration of the chemical logic and field-tested protocols for derivatizing this scaffold, designed to empower researchers in their quest for novel therapeutic agents.

Foundational Chemistry: Reactivity of the Scaffold

The 5-bromo-4-methylpyrimidin-2(1H)-one core exists in tautomeric forms, but the 2-oxo form is generally predominant. The hydrobromide salt indicates that one of the basic ring nitrogens is protonated. For most derivatization reactions, an initial in situ neutralization with a suitable base is the first step to unmask the reactive nucleophilic nitrogen or prepare the aryl bromide for catalysis.

The pyrimidine ring is electron-deficient, which influences the reactivity of its substituents.[2] The C5-bromo position is activated for nucleophilic substitution and is an excellent substrate for cross-coupling reactions. The N1 and N3 positions can be selectively functionalized, although mixtures can occur if not properly controlled.[3]

Below is a workflow diagram illustrating the primary derivatization pathways from the starting material.

G cluster_n_alk N-Position Derivatization cluster_c5_coupling C5-Position Cross-Coupling start 5-Bromo-4-methylpyrimidin-2(1H)-one (Hydrobromide Salt) n_alk N-Alkylation / N-Arylation start->n_alk suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald n_prod N1/N3-Substituted Pyrimidinones n_alk->n_prod R-X, Base suzuki_prod C5-Aryl/Heteroaryl Derivatives suzuki->suzuki_prod R-B(OH)₂, Pd Catalyst, Base sono_prod C5-Alkynyl Derivatives sonogashira->sono_prod R-C≡CH, Pd/Cu Catalysts, Base buchwald_prod C5-Amino Derivatives buchwald->buchwald_prod R₂NH, Pd Catalyst, Ligand, Base

Caption: Primary derivatization pathways for the pyrimidinone scaffold.

Protocol I: N-Alkylation of the Pyrimidinone Ring

Expertise & Causality: N-alkylation is a fundamental strategy to block a hydrogen bond donor site and introduce substituents that can occupy new pockets of chemical space. The choice of base and solvent is critical for achieving selectivity and preventing undesired O-alkylation.[4] A moderately polar aprotic solvent like DMF or acetonitrile is typically used with a carbonate base. This combination favors N-alkylation by ensuring the pyrimidinone anion is sufficiently nucleophilic while minimizing the population of the more reactive O-anion tautomer. Phase transfer catalysis can also be an effective and mild method for selective N1-alkylation.[5]

Detailed Step-by-Step Protocol for N-Alkylation
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, approx. 0.1 M concentration) followed by anhydrous potassium carbonate (K₂CO₃, 2.5 eq). The excess base ensures neutralization of the hydrobromide salt and deprotonation of the pyrimidinone nitrogen.

  • Addition of Alkylating Agent: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water and stir for 15 minutes. A precipitate may form.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regioselectivity of alkylation. The disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group in the NMR spectrum are key indicators of success.

Protocol II: C5-Arylation via Suzuki-Miyaura Cross-Coupling

Expertise & Causality: The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[6] Its power in SAR studies lies in its tolerance of a vast range of functional groups on the boronic acid coupling partner, allowing for the rapid generation of diverse biaryl structures.[7][8] The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle.[9] A base is essential for the transmetalation step, where the organic group is transferred from the boronate complex to the palladium center.[9][10] The use of an aqueous solvent mixture (e.g., dioxane/water) often accelerates the reaction.

Detailed Step-by-Step Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a reaction vessel, combine the N-protected or unprotected 5-bromo-4-methylpyrimidin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio, approx. 0.1 M).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring until the starting material is consumed as monitored by LC-MS (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionsRationale for SAR Exploration
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Different catalysts offer varying reactivity for electron-rich/poor boronic acids.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Base strength can influence reaction rate and substrate compatibility.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, DMFSolvent choice can affect solubility and reaction kinetics.
Arylboronic Acid Phenyl, Pyridyl, Thienyl, etc.Introduce diverse aromatic systems to probe different binding interactions.

Additional C5-Derivatization Protocols for Advanced SAR

To further expand the chemical diversity, Sonogashira and Buchwald-Hartwig reactions can be employed at the C5 position.

A. Sonogashira Coupling for C5-Alkynylation

Expertise & Causality: This reaction introduces a linear, rigid alkyne linker, which is invaluable for probing directional interactions in a binding pocket.[11] The reaction utilizes a dual-catalyst system of palladium and copper(I).[12] The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base is used both as a base and a solvent.

Protocol Summary:

  • Reagents: 5-bromo-pyrimidinone (1.0 eq), terminal alkyne (1.5 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), triethylamine (TEA) or diisopropylethylamine (DIPEA) as base and solvent.

  • Procedure: Combine reagents under an inert atmosphere, stir at room temperature to 50 °C. Monitor by TLC/LC-MS. Purify via standard workup and chromatography.

B. Buchwald-Hartwig Amination for C5-Amination

Expertise & Causality: This reaction is a powerful tool for forming C-N bonds, allowing the introduction of primary or secondary amines that can act as critical hydrogen bond donors or acceptors.[13] The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[14]

Protocol Summary:

  • Reagents: 5-bromo-pyrimidinone (1.0 eq), amine (1.2 eq), a palladium source like Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos or BINAP (0.04 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Procedure: Combine reagents in an anhydrous, aprotic solvent (e.g., toluene or dioxane) under a strict inert atmosphere. Heat to 80-110 °C. Purify via standard workup and chromatography.

G cluster_cycle Generalized Pd(0) Cross-Coupling Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition R¹-Pd(II)(X)L₂ pd0->ox_add R¹-X (Bromopyrimidinone) trans Transmetalation R¹-Pd(II)(R²)L₂ ox_add->trans R²-M (e.g., Boronic Acid) red_elim Reductive Elimination R¹-R² trans->red_elim Isomerization & Elimination red_elim->pd0 Product Release

Caption: A simplified catalytic cycle for palladium cross-coupling reactions.

Conclusion

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a powerful and economically viable starting point for the synthesis of extensive and diverse chemical libraries. The protocols outlined in this guide for N-alkylation and C5-functionalization via Suzuki, Sonogashira, and Buchwald-Hartwig couplings provide a reliable and validated roadmap for SAR exploration. By systematically applying these derivatization strategies, medicinal chemists can efficiently navigate chemical space to optimize ligand-target interactions and accelerate the discovery of new drug candidates.

References

  • Pyrimidine - Wikipedia. Wikipedia. Available at: [Link]

  • 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. Available at: [Link]

  • 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. ResearchGate. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. National Center for Biotechnology Information. Available at: [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. Google Patents.
  • N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. MDPI. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. YouTube. Available at: [Link]

  • Rapid and high-throughput analysis of 5-hydroxymethylfurfural in honey by MALDI-MS with in-situ tetra (4-aminophenyl)-porphyrin derivatization - NIH. National Center for Biotechnology Information. Available at: [Link]

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents. Google Patents.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. MDPI. Available at: [Link]

  • Use of 4-bromomethyl-7-methoxycoumarin for derivatization of pyrimidine compounds in serum analysed by high-performance liquid chromatography with fluorimetric detection - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Growing Science. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco - Indian Academy of Sciences. Indian Academy of Sciences. Available at: [Link]

  • A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry - MDPI. MDPI. Available at: [Link]

  • 5-bromo-4-fluoro-1-methylpyridin-2(1H)-one - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. Scientific Research Publishing. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a - ResearchGate. ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

Sources

Method

Application Note: A Detailed Protocol for the Regioselective N-Alkylation of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

Abstract This application note provides a comprehensive and robust experimental protocol for the N-alkylation of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, a key intermediate in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust experimental protocol for the N-alkylation of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, a key intermediate in medicinal chemistry and drug development. N-alkylated pyrimidinones are integral scaffolds in a multitude of pharmacologically active molecules.[1] This guide moves beyond a simple recitation of steps to explain the critical chemical principles governing the reaction, with a particular focus on achieving high regioselectivity for N1-alkylation over the competing O-alkylation. We present a validated methodology using potassium carbonate as a mild and efficient base in dimethylformamide, suitable for a range of alkylating agents. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable procedure for synthesizing N-substituted pyrimidinone derivatives.

Introduction and Mechanistic Rationale

The N-alkylation of pyrimidinone rings is a cornerstone transformation in synthetic organic chemistry. The substituent introduced at the nitrogen position can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The starting material, 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, presents two primary challenges: the presence of the hydrobromide salt, which must be neutralized, and the ambident nucleophilic nature of the pyrimidinone core.

The Challenge of Regioselectivity: N1 versus O2 Alkylation

The pyrimidinone anion, generated after deprotonation, is a classic example of an ambident nucleophile, possessing two potentially reactive sites: the N1 nitrogen and the O2 exocyclic oxygen.

G cluster_0 Pyrimidinone Anion cluster_1 Alkylation Pathways anion N1_Product N1-Alkylation (Kinetic/Thermodynamic Product) anion->N1_Product  R-X O2_Product O2-Alkylation (Potential Byproduct) anion->O2_Product  R-X

The outcome of the alkylation is governed by a combination of factors including the base, solvent, counter-ion, and the nature of the alkylating agent (electrophile).[2][3] Generally, N1-alkylation is favored under thermodynamically controlled conditions.[4] The protocol detailed herein utilizes conditions optimized to maximize the yield of the desired N1-alkylated product. We employ potassium carbonate (K₂CO₃), a moderately strong base that is effective yet safer and easier to handle than alternatives like sodium hydride (NaH).[3][5][6] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) ensures adequate solubility for the pyrimidinone salt and reagents.[6]

Experimental Workflow Overview

The overall experimental process is a straightforward, three-stage procedure: deprotonation, alkylation, and purification.

G A Starting Material 5-Bromo-4-methylpyrimidin-2(1H)-one HBr B Deprotonation & Neutralization K₂CO₃ in DMF A->B Step 1 C Alkylation Add Alkyl Halide (R-X) Stir at RT B->C Step 2 D Workup Quench with H₂O Extract with EtOAc C->D Step 3 E Purification Silica Gel Chromatography or Recrystallization D->E Step 4 F Final Product N1-Alkyl-5-Bromo-4-methylpyrimidin-2-one E->F Step 5

Detailed Experimental Protocol

This procedure is generalized for the use of a generic alkyl halide. Appropriate safety precautions, including the use of a fume hood and personal protective equipment (PPE), should be followed at all times.

Materials and Reagents
  • 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Alkyl Halide (e.g., Alkyl Bromide or Iodide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 eq) and finely powdered anhydrous potassium carbonate (2.5 eq). Note: Using more than 2 equivalents of base is crucial to first neutralize the hydrobromide salt and then deprotonate the pyrimidinone nitrogen.[7]

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting material.

  • Deprotonation:

    • Stir the resulting suspension vigorously at room temperature for 30-45 minutes. The initial effervescence (CO₂ evolution from the neutralization of HBr) should subside. This step ensures the complete formation of the potassium pyrimidinone salt.

  • Alkylation:

    • Add the alkyl halide (1.2 eq) dropwise to the stirred suspension at room temperature. For highly reactive alkylating agents like benzyl bromide or allyl bromide, consider cooling the flask to 0 °C in an ice bath before addition to moderate the reaction rate.[8]

    • Allow the reaction to stir at room temperature. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours). For less reactive alkyl halides, gentle heating to 40-50 °C may be required to drive the reaction to completion.[9]

  • Workup and Extraction:

    • Once the reaction is complete as indicated by TLC, pour the reaction mixture into a beaker containing deionized water (approximately 10 times the volume of DMF used).

    • Stir for 15-20 minutes. If a solid precipitates, it can be collected by vacuum filtration, washed with water, and dried. This solid is often the desired product in high purity.

    • If no solid forms, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes of DMF).

    • Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and inorganic salts.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Summary of Reaction Parameters and Troubleshooting

ParameterRecommended ConditionRationale & Expert Insights
Base Anhydrous K₂CO₃ (2.5 eq)Mild, effective, and easy to handle. Cesium carbonate (Cs₂CO₃) can be used for higher reactivity and selectivity, especially at room temperature.[10]
Solvent Anhydrous DMF or AcetonitrileGood solubility for reactants. Acetonitrile is a viable alternative and can be easier to remove during workup.[11]
Temperature Room Temperature (or 0 °C for reactive halides)Balances reaction rate and selectivity. Gentle heating (40-50 °C) may be needed for sluggish reactions.[9]
Stoichiometry 1.2 eq of Alkyl HalideA slight excess of the electrophile ensures complete consumption of the valuable pyrimidinone starting material.
Monitoring TLC (e.g., 50% EtOAc/Hexanes)Essential for determining reaction completion and identifying potential byproducts.

Troubleshooting Common Issues:

  • Low Conversion: If the reaction stalls, ensure the K₂CO₃ is anhydrous and finely powdered for maximum surface area. Gentle heating can also increase the reaction rate. Consider using a more reactive alkyl iodide instead of a bromide.

  • Formation of O-Alkyl Byproduct: This is more likely with certain electrophiles or under different conditions. Purification by column chromatography is typically effective for separating N- and O-alkylated isomers. Using a milder, more selective base like Cs₂CO₃ may improve N1 selectivity.[10]

  • Difficult Purification: If the product and triphenylphosphine oxide (a byproduct if using Mitsunobu conditions) are difficult to separate, alternative purification strategies may be needed.[12] However, the described protocol avoids this specific byproduct.

Conclusion

The protocol outlined in this application note presents a reliable and scalable method for the N-alkylation of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. By carefully selecting the base and solvent system, this procedure favors the desired N1-regioisomer, providing a straightforward route to valuable chemical entities for pharmaceutical research and development. The detailed explanation of the underlying principles and troubleshooting guide equips researchers with the necessary tools to successfully implement and adapt this methodology for their specific synthetic targets.

References

  • Ben M'barek, Y., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences. Available at: [Link]

  • Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega. Available at: [Link]

  • Bagley, M. C., et al. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link]

  • Putatunda, S., et al. (2012). Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase. European Journal of Medicinal Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Optimal conditions for N-alkylation of 5-bromouracil 1f by ethyl bromoacetate using MW a. ResearchGate. Available at: [Link]

  • Pereira, G. S., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. Available at: [Link]

  • Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Publications. Available at: [Link]

  • Comins, D., et al. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. Available at: [Link]

  • Lazrek, H. B., et al. (n.d.). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. Available at: [Link]

  • Shchekotikhin, A. E., et al. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. Available at: [Link]

  • Borne, A. R., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org. Available at: [Link]

  • Britton, D., et al. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group. Available at: [Link]

Sources

Application

The Strategic Application of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide in Modern Medicinal Chemistry

Introduction: The Pyrimidinone Scaffold as a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidinone Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The pyrimidine core is a quintessential example of such a scaffold, found in numerous natural products and synthetic drugs.[1] Its nitrogen-rich aromatic system allows for a multitude of interactions with biomacromolecules, particularly the hinge regions of kinases.[2] The strategic functionalization of the pyrimidine ring is therefore a cornerstone of many drug discovery programs.

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a versatile and highly valuable building block for the synthesis of complex, biologically active molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound's unique chemical reactivity. We will delve into its application in the synthesis of kinase inhibitors, providing detailed experimental protocols and the underlying scientific rationale for the proposed synthetic strategies.

Chemical Properties and Synthetic Versatility

5-Bromo-4-methylpyrimidin-2(1H)-one exists in tautomeric equilibrium with its 2-hydroxy-pyrimidine form. The presence of the bromine atom at the 5-position and the methyl group at the 4-position, along with the hydroxyl/oxo group at the 2-position, offers multiple avenues for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[3][4] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.

Furthermore, the 2-hydroxy group can be converted to a more reactive leaving group, such as a chloride, which can then be displaced by various nucleophiles.[5][6] This sequential functionalization provides a robust strategy for the synthesis of diverse libraries of compounds.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyrimidine scaffold is a common feature in many approved kinase inhibitors, as it can mimic the adenine core of ATP and form key hydrogen bonds with the kinase hinge region.

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide serves as an excellent starting material for the synthesis of potent and selective kinase inhibitors. The general strategy involves the functionalization of the 5-position with a suitable aromatic or heteroaromatic group via a Suzuki-Miyaura coupling, followed by modification of the 2-position to introduce groups that can interact with other regions of the ATP-binding pocket.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-4-methylpyrimidin-2(1H)-one with Arylboronic Acids

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-4-methylpyrimidin-2(1H)-one with a variety of arylboronic acids.

Reaction Scheme:

Suzuki_Miyaura_Coupling reagent1 5-Bromo-4-methylpyrimidin-2(1H)-one product 5-Aryl-4-methylpyrimidin-2(1H)-one reagent1->product Suzuki-Miyaura Coupling reagent2 Arylboronic Acid reagent2->product catalyst Pd Catalyst Base, Solvent Suzuki-Miyaura\nCoupling Suzuki-Miyaura Coupling

General Suzuki-Miyaura Coupling Workflow

Materials:

  • 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (5 mol%). Then, add the degassed solvent system.

  • Reaction: Stir the reaction mixture at 90-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Methyl-5-phenylpyrimidin-2(1H)-one85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-4-methylpyrimidin-2(1H)-one82
33-Pyridylboronic acid4-Methyl-5-(pyridin-3-yl)pyrimidin-2(1H)-one78

Note: Yields are representative and may vary depending on the specific arylboronic acid and reaction conditions.

Protocol 2: Conversion to 2-Amino-5-aryl-4-methylpyrimidine

This protocol outlines the conversion of the 2-hydroxypyrimidine to a 2-aminopyrimidine, a common pharmacophore in kinase inhibitors.

Workflow Diagram:

Amination_Workflow start 5-Aryl-4-methylpyrimidin-2(1H)-one intermediate 2-Chloro-5-aryl-4-methylpyrimidine start->intermediate Step 1 final_product 2-Amino-5-aryl-4-methylpyrimidine intermediate->final_product Step 2 step1 Chlorination (e.g., POCl₃) step2 Nucleophilic Substitution (Amine)

Workflow for 2-Aminopyrimidine Synthesis

Step 2a: Chlorination of 5-Aryl-4-methylpyrimidin-2(1H)-one

Materials:

  • 5-Aryl-4-methylpyrimidin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Inert solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend the 5-Aryl-4-methylpyrimidin-2(1H)-one in the inert solvent.

  • Reagent Addition: Add DIPEA (1.2 equivalents) followed by the slow addition of POCl₃ (1.5 equivalents) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully quench with ice water. Neutralize with a saturated solution of sodium bicarbonate and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product to obtain the 2-chloro intermediate.

Step 2b: Nucleophilic Aromatic Substitution with an Amine

Materials:

  • 2-Chloro-5-aryl-4-methylpyrimidine

  • Desired primary or secondary amine (1.1 equivalents)

  • Base (e.g., K₂CO₃ or DIPEA, 2.0 equivalents)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Reaction Setup: Dissolve the 2-chloro-5-aryl-4-methylpyrimidine in the solvent in a reaction vessel.

  • Reagent Addition: Add the amine and the base to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Trustworthiness and Self-Validating Systems

The protocols described above are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS, allowing for in-process control and optimization. The identity and purity of the synthesized compounds should be confirmed by a combination of NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). This multi-faceted analytical approach ensures the integrity of the experimental data and the reliability of the synthetic procedures.

Conclusion

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a strategically important building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its versatile reactivity allows for the systematic exploration of chemical space around the pyrimidine scaffold, facilitating the development of novel therapeutic agents. The detailed protocols provided in this application note offer a solid foundation for researchers to utilize this valuable compound in their drug discovery endeavors.

References

Sources

Method

Application Notes and Protocols: High-Throughput Screening of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrimidinone Scaffold as a Privileged Structure in Drug Discovery The pyrimidine ring is a fundamental heterocyclic motif found in the bui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidinone Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely nucleic acids, and is a recurring structural feature in a multitude of approved drugs.[1][2][3] Its ability to engage in various biological interactions has rendered it a "privileged scaffold" in medicinal chemistry. Pyrimidinone derivatives, in particular, have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4][5][6] This wide range of biological activities stems from the pyrimidine core's capacity to be readily modified at multiple positions, allowing for the creation of large and diverse chemical libraries for high-throughput screening (HTS).[1]

This guide focuses on the potential high-throughput screening applications of derivatives of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. While this specific scaffold may not be extensively documented, its structural features suggest significant potential for derivatization and subsequent screening against various therapeutic targets. These application notes will provide a framework for designing and executing HTS campaigns utilizing libraries derived from this core structure.

Chemical Tractability and Library Design

The 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide core offers several points for chemical modification, making it an attractive starting point for generating a diverse library of compounds for HTS. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide array of substituents.

A hypothetical library of derivatives can be synthesized to explore a broad chemical space. Key diversification points include:

  • Substitution at the 5-position: The bromine can be replaced with various aryl, heteroaryl, alkyl, or alkynyl groups through reactions like Suzuki, Stille, or Sonogashira coupling.

  • Modification of the N1-position: The proton at the N1 position can be substituted with different alkyl or aryl groups.

  • Functionalization of the 4-methyl group: The methyl group can be functionalized to introduce further diversity.

The physicochemical properties of the resulting derivatives, such as solubility and membrane permeability, should be considered during the library design to ensure their suitability for HTS assays.[4]

Potential Therapeutic Targets and High-Throughput Screening Assays

Based on the known biological activities of pyrimidinone derivatives, several key therapeutic areas and corresponding HTS assays can be prioritized for screening a library of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide derivatives.

Kinase Inhibition: A Prominent Target Class

The pyrimidine scaffold is a well-established ATP-mimetic, making it a common core for kinase inhibitors.[7][8][9] Many pyrimidine-based drugs target kinases involved in cancer and inflammatory diseases.[1][10][11]

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways crucial for immune responses.[10]

  • Aurora Kinases (AURKs): Key regulators of mitosis, often dysregulated in cancer.[11]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A critical target in various cancers.[1][12]

  • Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle.[1]

This protocol describes a generic biochemical assay to screen for inhibitors of a specific kinase, using JAK1 as an example.

Objective: To identify compounds that inhibit the enzymatic activity of JAK1.

Principle: A luminescent ATP detection assay is used to measure the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the active kinase, while a high luminescence signal suggests inhibition of the kinase by a test compound.

Materials:

  • Recombinant human JAK1 enzyme

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Plating:

    • Prepare a stock solution of each derivative in 100% DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well plate to achieve the desired final concentration (e.g., 10 µM).

    • Include positive controls (known JAK1 inhibitor) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Preparation:

    • Prepare a solution of JAK1 enzyme and substrate peptide in assay buffer.

    • Add the enzyme/substrate mix to each well of the assay plate.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Add the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

  • Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further validation.

Workflow Diagram:

HTS_Kinase_Inhibition_Workflow start Start compound_plating Compound Plating (384-well plate) start->compound_plating enzyme_substrate_addition Add Enzyme & Substrate Mix compound_plating->enzyme_substrate_addition atp_addition Add ATP (Initiate Reaction) enzyme_substrate_addition->atp_addition incubation Incubate (e.g., 60 min) atp_addition->incubation detection_reagent Add Kinase-Glo® Reagent incubation->detection_reagent read_luminescence Read Luminescence detection_reagent->read_luminescence data_analysis Data Analysis (% Inhibition) read_luminescence->data_analysis hit_identification Hit Identification data_analysis->hit_identification

Caption: Workflow for a high-throughput kinase inhibition assay.

Cell-Based Assays for Anticancer Activity

Given the prevalence of pyrimidine derivatives as anticancer agents, cell-based HTS assays are crucial for identifying compounds with cytotoxic or cytostatic effects.[1][6][13]

Objective: To screen for compounds that reduce the viability of cancer cells.

Principle: A common method is the use of a reagent like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to a decrease in cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Cell culture medium and supplements

  • 384-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Acoustic liquid handler or multichannel pipette

  • Plate reader capable of measuring luminescence

Protocol:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Add the library compounds to the cells at a final concentration (e.g., 10 µM).

    • Include positive controls (e.g., a known cytotoxic drug like doxorubicin) and negative controls (DMSO vehicle).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.

  • Detection:

    • Equilibrate the plates to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent cell viability for each compound: % Viability = 100 * (Signal_compound / Signal_DMSO)

  • Compounds that significantly reduce cell viability are identified as hits.

Workflow Diagram:

HTS_Cell_Viability_Workflow start Start cell_seeding Seed Cancer Cells (384-well plate) start->cell_seeding compound_addition Add Library Compounds cell_seeding->compound_addition incubation Incubate (e.g., 72 hours) compound_addition->incubation detection_reagent Add CellTiter-Glo® Reagent incubation->detection_reagent read_luminescence Read Luminescence detection_reagent->read_luminescence data_analysis Data Analysis (% Viability) read_luminescence->data_analysis hit_identification Hit Identification data_analysis->hit_identification

Caption: Workflow for a high-throughput cell viability assay.

Anti-inflammatory and Antimicrobial Screening

Pyrimidine derivatives have also shown promise as anti-inflammatory and antimicrobial agents.[1][6][14] HTS assays can be designed to identify compounds with these activities.

  • Anti-inflammatory: Measurement of inflammatory cytokine production (e.g., TNF-α, IL-6) from stimulated immune cells (e.g., LPS-stimulated macrophages) using ELISA or reporter gene assays.

  • Antimicrobial: High-throughput broth microdilution assays to determine the minimum inhibitory concentration (MIC) against various bacterial or fungal strains.

Data Interpretation and Hit Validation

A critical part of any HTS campaign is the rigorous validation of initial hits to eliminate false positives. Hits from the primary screen should be subjected to a series of secondary assays:

  • Dose-response curves: To determine the potency (e.g., IC50 or EC50) of the hit compounds.

  • Selectivity profiling: For kinase inhibitors, screening against a panel of other kinases to assess selectivity.

  • Orthogonal assays: Using a different assay format to confirm the activity of the hits.

  • Structure-activity relationship (SAR) analysis: Synthesizing and testing analogs of the hit compounds to understand the relationship between their chemical structure and biological activity.

Quantitative Data Summary

The following table provides a hypothetical example of how data from a primary HTS campaign could be summarized.

Compound ID Target Assay Type Concentration (µM) % Inhibition / % Viability Hit?
D001JAK1Kinase Inhibition1085% InhibitionYes
D002JAK1Kinase Inhibition1012% InhibitionNo
D003A549 CellsCell Viability1035% ViabilityYes
D004A549 CellsCell Viability1095% ViabilityNo

Conclusion

The 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide scaffold represents a promising starting point for the development of novel therapeutic agents. Its chemical tractability allows for the creation of diverse compound libraries suitable for high-throughput screening. By leveraging the established knowledge of pyrimidinone pharmacology, researchers can design and execute effective HTS campaigns targeting a range of diseases, including cancer and inflammatory disorders. The protocols and workflows outlined in this guide provide a solid foundation for initiating such drug discovery efforts.

References

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • ACS Publications. (n.d.). Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors.
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester.
  • Semantic Scholar. (n.d.). NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives.
  • Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • PubMed Central. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate.
  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
  • ResearchGate. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents.
  • Yeshiva University. (2021). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Marin Biologic. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • PubMed Central. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
  • ResearchGate. (2025). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • ResearchGate. (2020). PYRIMIDINE DERIVATIVE PHYSICO-CHEMICAL PROPERTIES.
  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.
  • University of Edinburgh. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • ResearchGate. (2024). Bioactive Phenolic Compounds and Biological Activities of Mururé Bark (Brosimum acutifolium), a Natural Antioxidant.
  • PubMed Central. (n.d.). 1-(4-toluenesulfonyl)-1H-pyrrole, another ostensible by-product in the synthesis of geminal-dimethyl hydrodipyrrins.
  • ResearchGate. (n.d.). Pyrido-pyrimidones bearing marketed drug and drug targets.
  • PubMed. (2021). High-throughput drug screening reveals Pyrvinium pamoate as effective candidate against pediatric MLL-rearranged acute myeloid leukemia.
  • PharmaBlock. (n.d.). Pyrimidines in Drug Discovery.
  • Enamine. (n.d.). High-Throughput Screening.
  • ResearchGate. (n.d.). Development of a High-Throughput Screening Assay for Inhibitors of Small Ubiquitin-Like Modifier Proteases.
  • ResearchGate. (2025). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.
  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Semantic Scholar. (n.d.). Cell-Based Assays for High-Throughput Screening.
  • Synblock. (n.d.). CAS 14248-01-2 | 5-Bromo-1-methylpyrimidin-2(1H)-one.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide synthesis

An Expert's Guide to the Synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide Welcome to the technical support center for the synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

Welcome to the technical support center for the synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested troubleshooting strategies to ensure your success.

Reaction Overview

The synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is achieved through the electrophilic bromination of 4-methylpyrimidin-2(1H)-one. The C-5 position of the pyrimidinone ring is activated towards electrophilic attack. The reaction typically proceeds in an acidic medium, which serves both to catalyze the reaction and to furnish the hydrobromide salt of the final product.

Overall Reaction Scheme:

(Simplified representation)

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis using elemental bromine in acetic acid. Acetic acid acts as a solvent and a mild acid catalyst.

Materials and Reagents:

  • 4-methylpyrimidin-2(1H)-one

  • Glacial Acetic Acid (CH₃COOH)

  • Bromine (Br₂)

  • Diethyl Ether ((C₂H₅)₂O)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylpyrimidin-2(1H)-one (e.g., 5.0 g, 40 mmol) in 100 mL of glacial acetic acid. Stir until all the solid has dissolved. Cool the flask in an ice bath to 0-5 °C.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (e.g., 2.2 mL, 42 mmol, 1.05 equivalents) in 20 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred pyrimidinone solution over 30-45 minutes. Maintain the temperature below 10 °C during the addition. The reaction mixture will typically turn from a reddish-brown to a yellow or orange color.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Product Isolation: Once the reaction is complete, cool the flask again in an ice bath. Slowly add 100 mL of cold diethyl ether to precipitate the product. A pale yellow or off-white solid should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold diethyl ether (2 x 30 mL) to remove residual acetic acid and unreacted bromine.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The final product is 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct Q&A format.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

Answer: A low or zero yield is the most common issue and can stem from several factors.

  • Cause A: Inactive Brominating Agent: Elemental bromine can degrade, especially if improperly stored. Ensure you are using a fresh, high-quality source of Br₂.

  • Solution A: Consider using an alternative brominating agent like N-Bromosuccinimide (NBS). NBS is a stable solid that is easier to handle.[1] If using NBS, a catalytic amount of acid or a radical initiator may be required depending on the chosen solvent (e.g., DMF or acetonitrile).

  • Cause B: Insufficient Reaction Time or Temperature: The mechanism of pyrimidinone bromination involves an intermediate that undergoes a slow, acid-catalyzed conversion to the final product.[2] The reaction may simply not have reached completion.

  • Solution B: First, confirm the reaction has stalled using TLC or HPLC. If starting material remains, increase the reaction time. If the reaction is still sluggish, you can gently heat the mixture to 40-50 °C, but be aware this may increase the formation of impurities.

  • Cause C: Incorrect Stoichiometry: Using too little bromine will result in an incomplete reaction.

  • Solution C: Ensure you use a slight excess (1.05-1.1 equivalents) of the brominating agent to drive the reaction to completion.

Question 2: My final product is impure. I see multiple spots on my TLC plate. How do I fix this?

Answer: Impurity formation often points to over-reaction or side reactions.

  • Cause A: Di-bromination: Using a large excess of bromine or running the reaction at elevated temperatures for too long can lead to the formation of a di-bromo species. The initial product, 5-bromopyrimidinone, can react further.[2]

  • Solution A: Carefully control the stoichiometry of bromine (max 1.1 equivalents). Maintain a low temperature during the bromine addition. If di-bromination is a persistent issue, consider inverse addition (adding the pyrimidinone solution to the bromine solution) to maintain a low concentration of the substrate.

  • Cause B: Ring Degradation: Harsh reaction conditions (e.g., strong non-protic acids, very high temperatures) can cause the pyrimidine ring to decompose.

  • Solution B: Stick to milder conditions. Glacial acetic acid is generally sufficient. If you need a stronger acid catalyst, use HBr in acetic acid, but avoid non-coordinating strong acids.

  • Purification Strategy: If your product is already impure, recrystallization is the most effective purification method. A solvent system like ethanol/water or isopropanol can be effective.

Question 3: The reaction seems to stop before all the starting material is consumed. Why?

Answer: A stalled reaction points to a limiting factor.

  • Cause A: Insufficient Acid Catalyst: The key step of converting the 5-bromo-4,6-dihydroxy-hexahydro intermediate to the final product is acid-catalyzed.[2] While acetic acid is often sufficient, a more robust acid catalyst may be needed.

  • Solution A: Consider using a solution of HBr in acetic acid as the reaction medium. This directly provides the catalyst and the counter-ion for the final hydrobromide salt. A one-pot reaction using dry HBr gas in a solvent like dioxane has also been shown to be effective for similar syntheses.[3]

  • Cause B: In-situ Quenching: If your starting materials or solvent are not anhydrous, water can react with the brominating agent or interfere with the reaction pathway.

  • Solution B: Use anhydrous grade glacial acetic acid and ensure your glassware is thoroughly dried before starting the reaction.

Visual Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and solving common experimental problems.

TroubleshootingWorkflow start Problem Observed low_yield Low or No Yield start->low_yield impure_product Impure Product (Multiple TLC Spots) start->impure_product stalled_reaction Stalled Reaction (Incomplete) start->stalled_reaction cause_yield1 Cause: Inactive Reagent low_yield->cause_yield1 cause_yield2 Cause: Insufficient Time/Temp low_yield->cause_yield2 cause_impure1 Cause: Over-bromination impure_product->cause_impure1 cause_impure2 Cause: Degradation impure_product->cause_impure2 cause_stalled1 Cause: Insufficient Catalyst stalled_reaction->cause_stalled1 solution_yield1 Action: Use fresh Br2 or switch to NBS cause_yield1->solution_yield1 solution_yield2 Action: Extend time or warm gently (40°C) cause_yield2->solution_yield2 solution_impure1 Action: Control stoichiometry and temperature cause_impure1->solution_impure1 solution_impure2 Action: Use milder conditions (e.g., Acetic Acid) cause_impure2->solution_impure2 solution_stalled1 Action: Add HBr catalyst or use HBr in Acetic Acid cause_stalled1->solution_stalled1

Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of this bromination reaction? A: This is a classic electrophilic aromatic substitution reaction. The pyrimidinone ring is electron-rich enough to be attacked by an electrophile. The reaction proceeds in three main steps:

  • Generation of Electrophile: The Br-Br bond is polarized by the acidic solvent, creating a strong electrophile, δ+Br-Brδ-.

  • Nucleophilic Attack: The π-electrons of the C5-C6 double bond attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base (like the acetate ion from the solvent) removes the proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the ring to yield the 5-bromo product.

Visual Representation of Reaction Mechanism

ReactionMechanism cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation & Aromatization cluster_2 Step 3: Salt Formation start 4-methylpyrimidin-2(1H)-one + Br2 intermediate Sigma Complex (Resonance Stabilized) start->intermediate π-bond attacks Br+ product 5-Bromo-4-methylpyrimidin-2(1H)-one intermediate->product -H+ (Base abstracts proton) final_product Product . HBr Salt product->final_product + HBr

Caption: Simplified mechanism for the bromination of 4-methylpyrimidin-2(1H)-one.

Q: Why is the hydrobromide salt formed and isolated? A: The pyrimidine ring contains basic nitrogen atoms. The reaction itself generates hydrogen bromide (HBr) as a byproduct (one mole of HBr for every mole of product formed). In the acidic reaction medium, the basic nitrogen of the product is readily protonated by HBr to form the hydrobromide salt. Isolating the product as a salt often yields a more stable, crystalline solid that is easier to handle and purify than the free base.

Q: What are the critical safety precautions for this reaction? A:

  • Bromine: Bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Have a bromine quenching solution (e.g., sodium thiosulfate) readily available in case of a spill.

  • Glacial Acetic Acid: This is a corrosive acid. Avoid contact with skin and eyes. Handle in a fume hood.

  • Pressure: The reaction generates HBr gas. While it will likely dissolve in the acetic acid, ensure the reaction vessel is not sealed to avoid pressure buildup.

Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques are used:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure. You should see the disappearance of the singlet corresponding to the C-5 proton from the starting material and the appearance of the remaining aromatic and methyl protons in the product, likely shifted downfield.

  • Mass Spectrometry (MS): This will confirm the molecular weight. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), where you will see two peaks (M+ and M+2) of nearly equal intensity.

  • HPLC: This is the best method to determine purity by quantifying the area percentage of your product peak relative to any impurity peaks.

Summary of Optimized Reaction Conditions

The table below summarizes a typical set of optimized parameters for this synthesis.

ParameterRecommended Value/ConditionRationale
Starting Material 4-methylpyrimidin-2(1H)-oneSubstrate for bromination.
Brominating Agent Bromine (Br₂) or NBSBr₂ is effective; NBS is a safer solid alternative.[1]
Stoichiometry 1.05 - 1.1 equivalents of BromineA slight excess ensures complete conversion without promoting di-bromination.
Solvent Glacial Acetic AcidActs as both solvent and mild acid catalyst.[4]
Catalyst None required (or HBr)Acetic acid is often sufficient; HBr can be added to accelerate the reaction.[2][3]
Temperature 0-10 °C (addition), RT (reaction)Low temp during addition controls exotherm and selectivity; RT is sufficient for reaction.
Reaction Time 4 - 10 hoursMonitor by TLC/HPLC for completion. Reaction can be slow.[2][4]
Workup Precipitation with diethyl etherProvides a straightforward method for isolating the crystalline salt product.

References

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION . HETEROCYCLES, Vol. 51, NO. 11, 1999. [Link]

  • Chattopadhyaya, J. et al. (2014). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) . Molecules, 19(6), 7295-7306. Available at: [Link]

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P
  • Nuckols, M. C., & Shanahan, C. S. (2023). Summary of Process Development Work on the Tuberculosis Drug Pretomanid . Medicines for All Institute, Virginia Commonwealth University. [Link]

  • Tee, O. S., & Banerjee, S. (1979). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution . Canadian Journal of Chemistry, 57(6), 626-632. [Link]

  • Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method . Australian Journal of Chemistry, 67(10), 1474-1476. [Link]

  • Prakash, T. P., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin . Tetrahedron Letters, 53(24), 2979-2982. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide via recrystallization. This d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide via recrystallization. This document moves beyond a simple protocol, offering in-depth troubleshooting, frequently asked questions, and the underlying scientific principles to empower users to overcome common challenges and achieve high purity for this critical synthetic intermediate.

Foundational Principles: Understanding the System

The successful purification of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide hinges on understanding its physicochemical properties. As a hydrobromide salt, the molecule is significantly more polar than its corresponding freebase. This ionic character dictates its solubility profile, making it more soluble in polar protic solvents.

Recrystallization is a purification technique based on differential solubility. The crude compound is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the solution becomes supersaturated. The desired compound then crystallizes out, leaving impurities behind in the "mother liquor," as they are either more soluble or present in much lower concentrations. The key is selecting a solvent system where the target compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.

Experimental Protocol: Recrystallization Workflow

This protocol provides a robust starting point for the purification. Optimization may be required based on the specific impurity profile of your crude material.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Based on the polar, salt-like nature of the hydrobromide, a mixed-solvent system of Ethanol (EtOH) and Deionized Water (H₂O) is recommended. This system allows for fine-tuning of polarity to achieve optimal solubility characteristics.

    • Prepare your filtration apparatus: a Büchner or Hirsch funnel, a clean filter flask with a side-arm, and appropriate filter paper.

    • Place a small amount of ethanol (the "good" solvent) in a separate flask to be used for rinsing.

  • Dissolution of Crude Product:

    • Place the crude 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

    • Add a minimal amount of hot ethanol to the flask while heating on a hot plate with stirring. Add the solvent portion-wise until the solid dissolves completely. The goal is to create a saturated or near-saturated solution.

    • If the solid does not fully dissolve in a reasonable volume of hot ethanol, it indicates the presence of less soluble impurities or that a different solvent system may be needed.

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities (dust, inorganic salts) are observed or if colored impurities are significant (requiring charcoal treatment), a hot filtration is necessary.

    • If using charcoal: Add a small amount (spatula tip) of activated charcoal to the hot solution and boil for a few minutes.

    • Pre-heat a separate filter funnel and receiving flask to prevent premature crystallization.

    • Quickly filter the hot solution through the pre-heated funnel into the clean receiving flask.

  • Crystallization:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels. Slow cooling is critical for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature, you may place it in an ice-water bath for an additional 20-30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using the prepared Büchner/Hirsch funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor adhering to the crystal surfaces. Using cold solvent is crucial to minimize the loss of the desired product.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the product to a constant weight, either air-drying or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

Visual Workflow for Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Place Crude Product in Flask add_solvent Add Minimal Hot EtOH start->add_solvent dissolve Ensure Complete Dissolution add_solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool Slow Cool to Room Temp dissolve->cool hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold EtOH vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Sources

Troubleshooting

Common impurities in 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide synthesis and their removal

Technical Support Center: 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide Synthesis Welcome to the technical support guide for the synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. This document is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide Synthesis

Welcome to the technical support guide for the synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Achieving high purity is critical for downstream applications, and this guide provides in-depth, field-proven insights to help you identify, troubleshoot, and remove common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route and what are the primary impurity sources?

The most prevalent synthetic route involves the electrophilic bromination of 4-methylpyrimidin-2(1H)-one. The primary sources of impurities are typically:

  • Unreacted Starting Material: Incomplete conversion of 4-methylpyrimidin-2(1H)-one.

  • Over-brominated By-products: Formation of di-bromo species if the reaction is not carefully controlled.[1]

  • Residual Reagents & Solvents: Lingering brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂), and solvents used during reaction and workup.

  • Degradation Products: The pyrimidine ring can be susceptible to cleavage or side reactions under harsh acidic or temperature conditions.

Q2: Why is my isolated product off-white, yellow, or brown instead of white?

A colored product often indicates the presence of residual bromine or bromine-containing impurities. Bromine itself is a volatile, colored substance that can adhere to the product.[2] Additionally, certain degradation by-products or polymeric materials formed under harsh conditions can be colored. A simple wash with a cold, non-polar solvent like diethyl ether or hexane can sometimes remove surface-adsorbed bromine, but persistent color usually points to impurities that require more rigorous purification, such as recrystallization.

Q3: How critical is temperature control during the bromination step?

Temperature control is paramount. Exothermic reactions, common in brominations, can lead to a rapid temperature increase if not managed. This can cause several issues:

  • Increased By-product Formation: Higher temperatures can provide the activation energy for side reactions, such as over-bromination or degradation.

  • Decreased Selectivity: The desired mono-bromination at the 5-position may become less selective, leading to a complex mixture of products.

  • Safety Hazards: Uncontrolled exotherms can lead to dangerous pressure buildup, especially in a sealed reaction vessel. A common practice is to perform the addition of the brominating agent at a reduced temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature.[3]

Q4: What is the quickest way to assess the purity of my crude product?

Thin-Layer Chromatography (TLC) is the most rapid and convenient method for a qualitative assessment. By spotting your crude product alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane), you can visualize the presence of unreacted starting material (if it has a different Rf value) and other by-products as separate spots. For a more quantitative look, High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy are the standard methods.[4]

Troubleshooting Guide: Common Impurities and Their Removal

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Observed Problem Potential Cause (Impurity) Recommended Action & Scientific Rationale
¹H NMR shows a singlet around δ 7.5-8.0 ppm that doesn't belong to the product. Unreacted 4-methylpyrimidin-2(1H)-one. Action: Perform recrystallization. Rationale: The starting material and the brominated product often have different solubilities in a given solvent system. A carefully chosen solvent (e.g., ethanol/water, isopropanol) will allow the desired product to crystallize out upon cooling, leaving the more soluble starting material in the mother liquor.
Mass spectrometry shows a peak at [M+2HBr] or higher mass than expected. Di-brominated by-product (e.g., 5,5-dibromo species). Action: Utilize flash column chromatography. Rationale: Di-brominated species are significantly less polar than the mono-brominated product. Silica gel chromatography, using a gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate), can effectively separate these compounds based on their differential affinity for the stationary phase.[3]
Product has a persistent orange/yellow color and a sharp, irritating odor. Residual Bromine (Br₂) or N-Bromosuccinimide (NBS). Action: Wash the solid product with a cold solution of sodium thiosulfate (Na₂S₂O₃), followed by cold water and then a non-polar solvent like ether. Rationale: Sodium thiosulfate is a reducing agent that quenches excess bromine, converting it to colorless and water-soluble bromide ions (Br⁻). The subsequent washes remove the salts and any remaining organic-soluble residues.[5]
Product appears oily or fails to solidify completely. Residual Solvents (e.g., DMF, DMSO) or Succinimide (by-product from NBS). Action: Co-evaporate with a low-boiling solvent like toluene or dichloromethane under reduced pressure, followed by trituration with a non-solvent like diethyl ether or hexane. Rationale: Co-evaporation helps remove high-boiling residual solvents. Trituration involves suspending the oily product in a solvent in which it is insoluble. The desired product should precipitate as a solid, while the impurities remain dissolved. Succinimide is highly soluble in many organic solvents and can be washed away.

Impurity Identification and Remediation Workflow

The following diagram illustrates a logical workflow for analyzing the crude product and selecting an appropriate purification strategy.

G cluster_0 Analysis & Decision cluster_1 Purification & Final Product start Analyze Crude Product (TLC, ¹H NMR, LC-MS) decision_purity Purity > 95%? start->decision_purity decision_impurity Identify Major Impurity decision_purity->decision_impurity No end_product Pure Product (>95%) decision_purity->end_product recrystallize Recrystallization (Ethanol/Water or IPA) decision_impurity->recrystallize Starting Material chromatography Flash Chromatography (Silica Gel) decision_impurity->chromatography By-product (e.g., Di-bromo) wash Aqueous/Organic Wash (Na₂S₂O₃, Ether) decision_impurity->wash Residual Reagents recrystallize->start Re-analyze chromatography->start Re-analyze wash->start Re-analyze

Caption: Troubleshooting workflow for impurity identification and removal.

Experimental Protocols

Protocol 1: Recrystallization for Removal of Unreacted Starting Material

This protocol is designed to remove more soluble impurities, such as the starting material 4-methylpyrimidin-2(1H)-one.

  • Solvent Selection: Begin by performing small-scale solubility tests. A good recrystallization solvent will dissolve the crude product when hot but show low solubility when cold. A common choice for this class of compounds is a mixture of ethanol and water or isopropanol.

  • Dissolution: Place the crude 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., 95% ethanol) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

  • Verification: Confirm the purity of the recrystallized product using TLC, HPLC, or NMR analysis.[4][6]

Protocol 2: Quench and Wash for Removal of Residual Bromine

This protocol is effective for removing residual electrophilic bromine and acidic by-products.

  • Suspension: Suspend the crude solid product in a suitable organic solvent in which it has limited solubility, such as dichloromethane or ethyl acetate.

  • Quenching: Transfer the suspension to a separatory funnel. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and shake vigorously. The orange/brown color of bromine should dissipate. Vent the funnel frequently.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual hydrobromic acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Extraction: Separate the organic layer. Wash it with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

  • Verification: Analyze the product's purity and confirm the absence of bromine-related impurities.

References

  • ResearchGate. (2023). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. Available at: [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • ResearchGate. (n.d.). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Available at: [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Available at: [Link]

  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Sci-Hub. (n.d.). Bromination of methylpyridines in fuming sulfuric acid. Available at: [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • The Free Library. (n.d.). A simplified method to prepare 2-amino-5-bromopyrimidine. Available at: [Link]

  • ResearchGate. (n.d.). How to carry out bromination of pyridine at 2- or 4- positions?. Available at: [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Available at: [Link]

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • PubChem. (n.d.). 5-Bromopyrimidine. Available at: [Link]

  • ResearchGate. (n.d.). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Available at: [Link]

  • ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Available at: [Link]

  • ResearchGate. (n.d.). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Available at: [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at: [Link]

Sources

Optimization

Troubleshooting low yield in the synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide

Welcome to the technical support center for the synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development who are encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction and achieve consistent, high-yield results.

Troubleshooting Guide: Addressing Low Yield

Low yields in the synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide can be frustrating and costly. This section is structured to help you diagnose and resolve common issues you may be facing in the lab.

Q1: My overall yield is consistently low after the one-pot synthesis from 2-bromomalonaldehyde and acetamidine hydrochloride. What are the likely causes and how can I improve it?

Low yields in this one-pot cyclization and bromination are often traced back to suboptimal reaction conditions, incomplete reaction, or side reactions. Let's break down the potential culprits and their solutions.

A patent for a similar synthesis of 5-bromo-2-substituted pyrimidines highlights the reaction of 2-bromomalonaldehyde with an amidine compound as a key step.[1] The efficiency of this reaction is highly dependent on several factors.

Troubleshooting Steps:

  • Purity of Starting Materials:

    • 2-Bromomalonaldehyde: This reactant can be unstable. Ensure it is of high purity and has not degraded. It is advisable to use it fresh or store it under an inert atmosphere at a low temperature.

    • Acetamidine Hydrochloride: This reagent is hygroscopic. Moisture can interfere with the reaction. Ensure it is thoroughly dried before use.

  • Reaction Temperature and Time:

    • The reaction temperature is critical. A patent for a related synthesis suggests a temperature range of 70-105°C.[1] It is crucial to monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time at a given temperature. Insufficient heating can lead to an incomplete reaction, while excessive heat may cause degradation of the product or starting materials.

  • Solvent and pH:

    • The choice of solvent is important. Protic acids like acetic acid are often used as solvents in such reactions.[1] The acidic medium facilitates the cyclization process. Ensure the solvent is anhydrous, as water can lead to hydrolysis of intermediates.

  • Stoichiometry of Reactants:

    • Carefully control the molar ratios of your reactants. An excess of one reactant may lead to the formation of byproducts.

Experimental Protocol: One-Pot Synthesis of 5-Bromo-2-methylpyrimidine

This protocol is adapted from a patented method for the synthesis of related compounds.[1]

Reagent Molecular Weight ( g/mol ) Amount Moles
2-Bromomalonaldehyde150.9315.0 g0.1
Acetamidine Hydrochloride94.549.4 g0.1
Glacial Acetic Acid-150 mL-

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2-bromomalonaldehyde (15.0 g, 0.1 mol) and glacial acetic acid (150 mL).

  • Heat the mixture to 80°C with stirring.

  • Dissolve acetamidine hydrochloride (9.4 g, 0.1 mol) in glacial acetic acid (50 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, raise the temperature to 100°C and maintain it for 5 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and add 20 mL of water. Let it stand for 2 hours.

  • Filter the precipitate and wash the filter cake with a small amount of ethanol.

  • The crude product can be further purified by recrystallization.

Q2: I am observing multiple spots on my TLC plate after the bromination step of 4-methylpyrimidin-2(1H)-one. What are these byproducts and how can I minimize their formation?

The formation of multiple products during bromination is a common issue. The mechanism of bromination of 2(1H)-pyrimidinone involves the formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate.[2] If not controlled properly, this can lead to side reactions.

Potential Byproducts and Solutions:

  • Dibrominated Product: The formation of a 5,5-dibromo derivative can occur if an excess of the brominating agent is used.[2]

    • Solution: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). Add the brominating agent portion-wise and monitor the reaction progress closely by TLC.

  • Unreacted Starting Material: Incomplete bromination will leave you with the starting 4-methylpyrimidin-2(1H)-one.

    • Solution: Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining the optimal temperature. The addition of a Lewis acid catalyst may enhance the efficiency of bromination.[3]

  • Degradation Products: Pyrimidine rings can be susceptible to degradation under harsh reaction conditions.

    • Solution: Use milder brominating agents like NBS instead of liquid bromine. Maintain a controlled temperature throughout the reaction.

Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Purification start Low Yield of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide check_purity Check Purity of Starting Materials (2-Bromomalonaldehyde, Acetamidine HCl) start->check_purity Impure reagents? optimize_conditions Optimize Reaction Conditions (Temperature, Time) start->optimize_conditions Suboptimal conditions? check_byproducts Analyze for Byproducts (TLC, HPLC) start->check_byproducts Side reactions? purification_loss Evaluate Purification Method start->purification_loss Loss during workup? check_purity->optimize_conditions Reagents are pure solution_purity Solution: - Use fresh/purified reagents - Dry hygroscopic materials check_purity->solution_purity optimize_conditions->check_byproducts Conditions optimized solution_conditions Solution: - Monitor reaction progress (TLC/HPLC) - Adjust temperature/time accordingly optimize_conditions->solution_conditions check_byproducts->purification_loss Byproducts minimized solution_byproducts Solution: - Control stoichiometry of brominating agent - Use milder reagents (e.g., NBS) check_byproducts->solution_byproducts solution_purification Solution: - Optimize recrystallization solvent - Consider column chromatography purification_loss->solution_purification end_node Improved Yield solution_purity->end_node solution_conditions->end_node solution_byproducts->end_node solution_purification->end_node

Caption: A flowchart for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is the role of hydrobromide in the final product?

The hydrobromide salt of 5-Bromo-4-methylpyrimidin-2(1H)-one is often prepared to improve the stability and handling of the compound. The salt form is typically more crystalline and less prone to degradation than the free base.

Q2: How can I purify the crude 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide?

Recrystallization is a common method for purifying the final product. The choice of solvent is crucial and may require some experimentation. A mixture of solvents, such as ethanol/water or isopropanol/ether, can be effective. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel may be necessary.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes. Brominating agents are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 2-Bromomalonaldehyde is also a hazardous substance. Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Q4: Can I use other brominating agents besides NBS or bromine?

Other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used for the bromination of pyrimidines.[3] The choice of brominating agent will depend on the specific reaction conditions and the desired selectivity.

Reaction Pathway Overview

Reaction_Pathway cluster_reactants Starting Materials cluster_product Final Product reactant1 2-Bromomalonaldehyde intermediate Cyclization & Bromination Intermediate reactant1->intermediate reactant2 Acetamidine Hydrochloride reactant2->intermediate product 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide intermediate->product Acidic Workup (HBr) side_reaction Side Reactions: - Dibromination - Incomplete Cyclization - Degradation intermediate->side_reaction

Caption: The synthetic route to the target molecule.

References

  • Gunda, G. et al. (2010). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. Available at: [Link]

  • Tee, O. S., & Banerjee, S. (1974). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 52(3), 451-456. Available at: [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.

Sources

Troubleshooting

Technical Support Center: Navigating Byproduct Formation in Reactions of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

Welcome to the technical support center for 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting str...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during its use in chemical synthesis. Our goal is to equip you with the expertise to anticipate and mitigate byproduct formation, ensuring the integrity and efficiency of your reactions.

Introduction: Understanding the Reactivity of 5-Bromo-4-methylpyrimidin-2(1H)-one

5-Bromo-4-methylpyrimidin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry, prized for its utility in constructing complex molecular architectures. The presence of a reactive bromine atom at the 5-position, coupled with the pyrimidinone core, allows for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. However, the interplay of the electron-deficient pyrimidine ring, the tautomeric nature of the pyrimidinone, and the reactivity of the C-Br bond can lead to several undesired side reactions. This guide will dissect these potential pitfalls and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are cornerstone methodologies for functionalizing 5-Bromo-4-methylpyrimidin-2(1H)-one. However, these reactions are not without their challenges.

A1: The formation of a debrominated byproduct is a common issue in palladium-catalyzed reactions and is often mechanistically linked to β-hydride elimination or protodebromination.

Causality:

  • Protodebromination of the Starting Material: This can occur before the catalytic cycle begins, often facilitated by residual moisture and the base. The boronic acid itself can also be a source of protons after its transmetalation.

  • Hydrodehalogenation during the Catalytic Cycle: The palladium-hydride species (Pd-H), which can form from various sources within the reaction (e.g., from the solvent, base, or additives), can react with the starting material in a competing pathway to the desired cross-coupling.

Troubleshooting Protocol:

  • Rigorous Control of Reaction Conditions:

    • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to minimize the presence of oxygen, which can promote the formation of palladium black and alter the catalytic cycle.[1]

    • Anhydrous Solvents and Reagents: Use freshly dried, degassed solvents and high-purity reagents to minimize water content, which can contribute to protodeboronation.

  • Optimization of the Base:

    • Weaker, Non-nucleophilic Bases: Strong bases can sometimes promote decomposition or side reactions. Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which are often effective in Suzuki couplings. The choice of base can significantly impact the reaction's outcome.

    • Anhydrous Base: Ensure the base is anhydrous. For instance, K₃PO₄ should be dried in an oven before use.

  • Ligand Selection:

    • Electron-Rich, Bulky Ligands: Ligands play a crucial role in stabilizing the palladium center and influencing the relative rates of the desired catalytic steps versus side reactions. For electron-deficient substrates like pyrimidines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can promote the oxidative addition and reductive elimination steps, outcompeting the debromination pathway.

  • Boronic Acid/Ester Quality:

    • Purity: Use high-purity boronic acids or their corresponding esters (e.g., pinacol esters). Impurities in the boronic acid can interfere with the catalytic cycle.

Experimental Workflow: Minimizing Debromination in Suzuki Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Dry Reagents & Solvents prep_inert Inert Atmosphere (Ar/N2) prep_reagents->prep_inert add_reagents Add Pyrimidinone, Boronic Ester, Base (e.g., K3PO4), & Pd-catalyst/Ligand prep_inert->add_reagents heat Heat to Optimized Temperature (e.g., 80-100 °C) add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify

Caption: Workflow for minimizing debromination.

A2: The homocoupling of alkynes is a well-known side reaction in Sonogashira couplings, catalyzed by the copper(I) co-catalyst in the presence of oxygen.

Causality: The copper acetylide intermediate, formed from the terminal alkyne and the copper(I) salt, can undergo oxidative dimerization in the presence of an oxidant, typically molecular oxygen, to yield a 1,3-diyne (the homocoupled product).

Troubleshooting Protocol:

  • Strictly Anaerobic Conditions:

    • Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period. This is the most critical step to prevent Glaser coupling.[2]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Copper-Free Sonogashira Conditions:

    • Consider employing a copper-free Sonogashira protocol. Several modern catalyst systems, often employing more sophisticated palladium catalysts and ligands, can facilitate the cross-coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for homocoupling.

  • Control of Reaction Parameters:

    • Amine Base: Use a high-purity, degassed amine base (e.g., triethylamine, diisopropylethylamine). The amine acts as both a base and a solvent in many cases.

    • Catalyst Loading: Use the minimum effective amount of the copper(I) salt (e.g., CuI) if a copper-free system is not employed.

Data Summary: Catalyst and Base Selection in Sonogashira Coupling

Catalyst SystemBaseSolventKey Advantage
Pd(PPh₃)₄ / CuIEt₃NDMF/TolueneStandard, well-established conditions.
PdCl₂(PPh₃)₂ / CuIEt₃N/piperidineDMFOften shows good reactivity.
Pd(dppf)Cl₂Cs₂CO₃DioxaneCopper-free, reduces homocoupling.
Pd₂(dba)₃ / XPhosK₃PO₄TolueneCopper-free, effective for challenging substrates.

A3: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, and base, as well as the reaction temperature. [3]

Causality:

  • Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Improper handling can lead to catalyst deactivation.

  • Suboptimal Ligand Choice: The ligand is crucial for facilitating both the oxidative addition and the C-N bond-forming reductive elimination. An inappropriate ligand can lead to a stalled catalytic cycle.

  • Incompatible Base: The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the substrate or catalyst. The choice of base is often substrate and ligand dependent.

Troubleshooting Protocol:

  • Catalyst and Ligand Screening:

    • Pre-catalysts: Utilize air-stable palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) to ensure the generation of the active Pd(0) species.

    • Ligand Choice: For electron-deficient heteroaryl bromides like the one , bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often highly effective.

  • Base Optimization:

    • A common starting point is a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). However, for sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ might be necessary. A screening of bases is often required.

  • Temperature Control:

    • While many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C), excessive heat can lead to decomposition. It is advisable to start at a moderate temperature and increase it if the reaction is sluggish.

Logical Relationship: Buchwald-Hartwig Optimization

G cluster_problem Problem: Low Yield/Decomposition cluster_solutions Troubleshooting Steps problem Low Conversion catalyst Screen Pd Pre-catalysts (e.g., G3-XPhos) problem->catalyst ligand Screen Bulky Ligands (e.g., SPhos, RuPhos) problem->ligand base Screen Bases (NaOtBu, K3PO4, Cs2CO3) problem->base temp Optimize Temperature (e.g., 80-110 °C) problem->temp

Caption: Interplay of factors in Buchwald-Hartwig amination.

Section 2: N-Alkylation and O-Alkylation Side Reactions

A4: The regioselectivity of alkylation on the pyrimidinone core is a classic example of thermodynamic versus kinetic control and is highly influenced by the choice of base, solvent, and alkylating agent.

Causality: The pyrimidinone exists in tautomeric equilibrium with its hydroxy-pyrimidine form. The ambident nucleophile (the conjugate base) can be alkylated at either the nitrogen or the oxygen atom.

  • N-Alkylation (Kinetic Product): The nitrogen atom is generally more nucleophilic than the oxygen atom, leading to faster alkylation at the nitrogen.[4]

  • O-Alkylation (Thermodynamic Product): The O-alkylated product is often more thermodynamically stable.

Troubleshooting Protocol:

  • Choice of Base and Solvent:

    • For N-Alkylation: Use a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF. This combination favors the formation of the sodium salt of the pyrimidinone, and the more nucleophilic nitrogen will preferentially attack the alkylating agent.

    • For O-Alkylation: Conditions that favor thermodynamic control, such as the use of a silver salt (e.g., Ag₂O or Ag₂CO₃), can promote O-alkylation. The silver ion coordinates to the oxygen, increasing its nucleophilicity.

  • Nature of the Alkylating Agent:

    • Hard vs. Soft Electrophiles (HSAB Theory): According to Hard and Soft Acid-Base (HSAB) theory, hard electrophiles tend to react with the hard oxygen atom, while soft electrophiles favor the softer nitrogen atom. For example, using a "harder" alkylating agent like dimethyl sulfate might favor O-methylation, whereas a "softer" one like methyl iodide would favor N-methylation.

Data Summary: Controlling N- vs. O-Alkylation

Desired ProductBaseSolventAlkylating Agent TypeRationale
N-AlkylationNaH, K₂CO₃DMF, THF, Acetonitrile"Softer" (e.g., Alkyl Iodides)Favors the kinetically controlled pathway at the more nucleophilic nitrogen.
O-AlkylationAg₂O, Ag₂CO₃Dioxane, Toluene"Harder" (e.g., Alkyl Sulfates)Favors the thermodynamically controlled pathway or coordination-assisted reaction at oxygen.
Section 3: Stability and Hydrolysis

A5: The bromine atom on the electron-deficient pyrimidine ring can be susceptible to nucleophilic substitution by water or hydroxide, especially under basic conditions and/or elevated temperatures, leading to hydrolysis.

Causality: The pyrimidine ring is electron-withdrawing, which activates the C-Br bond towards nucleophilic attack. In the presence of water or hydroxide ions, a nucleophilic aromatic substitution (SNAr) reaction can occur, replacing the bromine with a hydroxyl group.

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: As with preventing debromination, the use of dry solvents and reagents is paramount.

  • Control of pH:

    • If the reaction conditions permit, maintaining a neutral or slightly acidic pH can suppress hydrolysis, as the concentration of the hydroxide nucleophile is minimized.

    • In base-mediated reactions, consider using non-aqueous bases or minimizing the amount of water present.

  • Temperature Management:

    • Hydrolysis is often accelerated at higher temperatures. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

  • Reaction Time:

    • Prolonged reaction times can increase the extent of hydrolysis. Monitor the reaction closely and work it up as soon as the desired transformation is complete.

Conclusion

The successful application of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide in synthesis hinges on a thorough understanding of its reactivity and the potential for byproduct formation. By carefully controlling reaction parameters such as the choice of catalyst, ligand, base, solvent, and temperature, and by maintaining a scrupulously inert and anhydrous environment, the formation of undesired side products can be significantly minimized. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each specific reaction may require its own empirical optimization.

References

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Kinetics of the acid hydrolysis of diazepam, bromazepam, and flunitrazepam in aqueous and micellar systems. PubMed. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Why n-alkylation is more favorable than o-alkyation ?. ResearchGate. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes of Health. [Link]

  • Failed suzuki coupling, any suggenstions?. Reddit. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. J. Org. Chem. 2005, 70, 20, 8291–8294. [Link]

Sources

Troubleshooting

Technical Support Center: Kilogram-Scale Synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

Welcome to the technical support center for the kilogram-scale synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. This guide is designed for researchers, process chemists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the kilogram-scale synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. This guide is designed for researchers, process chemists, and drug development professionals to navigate the specific challenges encountered when scaling this synthesis from the bench to production. The following content is structured in a question-and-answer format to directly address potential issues, providing not just solutions but also the underlying scientific rationale.

Part 1: General FAQs & Process Overview

This section covers foundational knowledge about the target molecule and the overall synthetic strategy.

Q1: What is the typical synthetic route for 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide at scale?

A1: The most common and scalable approach involves the electrophilic bromination of 4-methylpyrimidin-2(1H)-one. The pyrimidinone ring is sufficiently electron-rich to undergo substitution at the C5 position. The synthesis can be visualized as a two-stage process: the bromination to form the free base, followed by salt formation with hydrobromic acid.

The choice of brominating agent is a critical decision point for safety and process control at the kilogram scale. While elemental bromine (Br₂) is effective, its use presents significant handling and safety challenges[1]. N-Bromosuccinimide (NBS) is often preferred in industrial settings as it is a solid and generally safer to handle than liquid bromine[2][3].

Below is a high-level workflow diagram for the process.

G cluster_0 Stage 1: Bromination (Free Base Synthesis) cluster_1 Stage 2: Salt Formation & Purification A Charge Reactor with 4-methylpyrimidin-2(1H)-one & Solvent B Controlled Addition of Brominating Agent (e.g., NBS) A->B C Reaction Monitoring (TLC/HPLC) B->C D Reaction Quench (e.g., Na₂S₂O₃ solution) C->D E Product Isolation (Filtration/Extraction) D->E F Dissolution of Free Base in Solvent (e.g., IPA) E->F Crude Free Base G Addition of HBr Solution F->G H Crystallization G->H I Filtration & Drying H->I J Final Product: 5-Bromo-4-methylpyrimidin-2(1H)-one HBr I->J

Caption: High-level workflow for the two-stage synthesis.

Part 2: Troubleshooting Guide - Reaction Execution

This section addresses common problems encountered during the core bromination reaction.

Q2: We are observing a dangerous exotherm during the addition of the brominating agent. How can this be mitigated at the kilogram scale?

A2: This is a critical safety concern. Electrophilic aromatic bromination is an exothermic reaction. On a large scale, the high surface-area-to-volume ratio of lab glassware is lost, making heat dissipation much less efficient. A runaway reaction can occur, leading to pressure buildup and loss of containment.

Causality: The reaction enthalpy is released faster than the reactor's cooling system can remove it. This can be caused by adding the reagent too quickly or having insufficient cooling capacity.

Troubleshooting Steps:

  • Controlled Addition: The single most important parameter is the addition rate. Add the brominating agent sub-surface via a dosing pump over several hours. Monitor the internal temperature (Tᵢ) and jacket temperature (Tⱼ) continuously. The addition should be paused immediately if the ΔT (Tᵢ - Tⱼ) exceeds a pre-defined safety limit (e.g., 5-10 °C).

  • Choice of Reagent: If using elemental bromine, consider switching to N-Bromosuccinimide (NBS). NBS is generally less reactive and leads to a more controllable reaction profile[3].

  • Dilution: Increasing the solvent volume can help manage the exotherm by increasing the thermal mass of the reactor contents. However, this has implications for cycle time and solvent cost.

  • Process Safety Studies: Before scaling up, it is imperative to perform calorimetric studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, maximum temperature of the synthetic reaction (MTSR), and potential decomposition energies[3].

Q3: The reaction is sluggish and stalls, leaving significant unreacted starting material. What are the likely causes?

A3: Incomplete conversion is a common scale-up challenge related to mixing, temperature, or reagent quality.

Causality: The reaction rate is dependent on effective collisions between reactant molecules. In a large reactor, poor mixing can create "dead zones" where the reactants are not sufficiently agitated. Alternatively, the activation energy barrier is not being overcome due to low temperature.

Troubleshooting Steps:

  • Agitation Efficiency: Ensure the agitator type (e.g., pitched-blade turbine, anchor) and speed (RPM) are sufficient for the vessel geometry and batch volume to ensure good solid suspension and liquid mixing. Baffles in the reactor are crucial for preventing vortexing and promoting top-to-bottom turnover.

  • Temperature Control: A reaction that works at room temperature in a flask may require gentle heating (e.g., 30-40 °C) in a large reactor to achieve a reasonable rate, especially if using a less reactive agent like NBS.

  • Reagent Purity: Verify the purity and activity of the brominating agent. NBS, for example, can degrade over time.

  • Catalyst/Initiator: For NBS brominations, sometimes a radical initiator is used, although for electron-rich heterocycles, it often proceeds via an electrophilic pathway[2]. If the mechanism requires an initiator, ensure it is properly dispersed.

Q4: Our analysis shows the formation of a significant di-brominated impurity. How can we improve selectivity?

A4: The formation of di-brominated species occurs when the desired mono-brominated product competes with the starting material for the brominating agent. The mono-brominated product is often still activated enough for a second substitution.

Causality: This is a classic selectivity problem. It is often caused by localized high concentrations of the brominating agent, which can happen with poor mixing or rapid addition.

Troubleshooting Steps:

  • Reverse Addition: Consider adding the starting material slurry to a solution of the brominating agent. This keeps the brominating agent in excess momentarily, but can sometimes improve selectivity depending on the relative reaction rates. This must be carefully evaluated for safety first.

  • Stoichiometry Control: Use a slight substoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents). This ensures there isn't enough bromine to react with all the starting material, let alone the product, leaving a small, easily separable amount of starting material at the end.

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the lower activation energy pathway of the first bromination over the second.

ParameterRecommendation for SelectivityRationale
Stoichiometry (NBS) 0.95 - 1.0 equivalentsMinimizes excess brominating agent available for secondary reaction.
Addition Time > 2 hoursPrevents localized high concentrations of the brominating agent.
Temperature 10 - 25 °CLower temperature generally favors the kinetic product (mono-bromination).
Agitation High (ensure good vortex suppression)Ensures rapid dispersion of the added brominating agent.

Part 3: Troubleshooting Guide - Work-up and Isolation

Q5: We are having difficulty with the quench and isolation. The product seems to be precipitating prematurely, causing filtration issues.

A5: This is a physical processing challenge. The solubility of the product (both the free base and its salts) can vary significantly between the reaction solvent and the quench/wash streams.

Causality: When an aqueous quenching agent (e.g., sodium bisulfite or thiosulfate solution) is added to an organic reaction mixture, it can cause the product to "oil out" or precipitate as a fine, difficult-to-filter solid if the product has low solubility in the resulting mixed-solvent system.

Troubleshooting Steps:

  • Solvent Selection: If possible, choose a reaction solvent in which the product has moderate solubility even after the addition of the aqueous quench.

  • Temperature Control During Quench: Quenching is often exothermic. Control the temperature during the quench. Sometimes, quenching at a slightly elevated temperature can keep the product in solution, allowing for a clean phase split before cooling to crystallize.

  • Anti-Solvent Addition: A better strategy is often to complete the quench, separate the phases (if applicable), and then add a well-chosen anti-solvent to the organic phase in a controlled manner to induce crystallization. This produces a more uniform and filterable crystal habit.

Below is a decision tree to guide troubleshooting of low yield issues.

G start Low Yield Observed check_ipc Review In-Process Controls (TLC/HPLC) start->check_ipc unreacted_sm High Level of Unreacted Starting Material? check_ipc->unreacted_sm side_products Significant Side Products (e.g., di-bromo)? unreacted_sm->side_products No solve_reaction Action: Increase Reaction Time/Temp or Check Reagent Activity. (See Q3) unreacted_sm->solve_reaction Yes isolation_loss Product Loss During Work-up/Isolation? side_products->isolation_loss No solve_selectivity Action: Adjust Stoichiometry, Addition Rate, or Temperature. (See Q4) side_products->solve_selectivity Yes solve_isolation Action: Analyze Aqueous/Mother Liquor. Adjust pH or Solvent System. (See Q5) isolation_loss->solve_isolation Yes end Process Optimized isolation_loss->end No solve_reaction->end solve_selectivity->end solve_isolation->end

Caption: Decision tree for troubleshooting low yield.

Part 4: Protocol & References

Exemplary Kilogram-Scale Protocol

This protocol is a representative example and must be adapted and validated for specific equipment and safety protocols.

Materials:

  • 4-methylpyrimidin-2(1H)-one: 5.0 kg (45.4 mol)

  • N-Bromosuccinimide (NBS): 7.9 kg (44.4 mol, 0.98 eq)

  • Acetonitrile (ACN): 50 L

  • Sodium Thiosulfate (Na₂S₂O₃): 10% w/v aqueous solution

  • Isopropyl Alcohol (IPA): 25 L

  • Hydrobromic Acid (HBr, 48% aq.): As required to reach pH 1-2

Procedure:

  • Reactor Setup: Charge a clean, dry, 100L glass-lined reactor with 4-methylpyrimidin-2(1H)-one (5.0 kg) and acetonitrile (50 L).

  • Slurry Formation: Start agitation to form a mobile slurry. Cool the reactor contents to 10-15 °C.

  • NBS Addition: Add the NBS (7.9 kg) portion-wise over 2-4 hours, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: Stir the mixture at 20-25 °C for 4-6 hours. Monitor the reaction progress by HPLC until <2% of the starting material remains.

  • Quench: Cool the reaction mixture to 0-5 °C. Slowly add 10% sodium thiosulfate solution until a starch-iodide paper test indicates the absence of oxidizers.

  • Isolation of Free Base: Filter the slurry and wash the cake with cold acetonitrile (2 x 5 L). Dry the crude solid under vacuum at 40-50 °C. This is the crude 5-Bromo-4-methylpyrimidin-2(1H)-one free base.

  • Salt Formation: Charge a separate clean reactor with the crude free base and Isopropyl Alcohol (25 L). Heat to 40-50 °C to aid dissolution.

  • pH Adjustment: Slowly add 48% HBr solution, monitoring the pH of the slurry. Stop the addition when the pH is stable between 1 and 2.

  • Crystallization: Cool the mixture slowly to 0-5 °C over 4-6 hours and hold for at least 2 hours.

  • Final Isolation: Filter the crystalline product. Wash the cake with cold IPA (2 x 5 L).

  • Drying: Dry the final product under vacuum at 50-60 °C until constant weight is achieved.

References

  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • National Institutes of Health. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (2023). Summary of Process Development Work on TB Drug Pretomanid. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 5-Bromo-1-methylpyrimidin-2(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. Retrieved from [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

  • Dolly Corporation. (n.d.). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

Sources

Optimization

Analytical methods for detecting impurities in 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the analysis of impurities in 5-Bromo-4-methylpy...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the analysis of impurities in 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the expertise and scientific reasoning behind them, ensuring robust and reliable analytical outcomes.

Introduction: The Critical Role of Impurity Profiling

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a key building block in pharmaceutical synthesis. The presence of impurities, even in minute quantities, can significantly affect the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] Therefore, rigorous analytical control is paramount. This guide provides practical, field-tested advice for the common analytical challenges encountered when working with this compound, in line with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[2][3]

General Workflow for Impurity Identification

A systematic approach is crucial for the successful identification and quantification of unknown impurities. The following workflow outlines a logical progression from detection to structural elucidation.

G start Sample containing 5-Bromo-4-methylpyrimidin-2(1H)-one HBr and potential impurities hplc 1. HPLC-UV Analysis (Purity Assessment & Impurity Detection) start->hplc lcms 2. LC-MS Analysis (Molecular Weight Determination) hplc->lcms check_br Check for Bromine Isotopic Pattern (M, M+2) lcms->check_br nmr 3. NMR Spectroscopy (Structural Elucidation) check_br->nmr  Pattern Present no_br Non-brominated Impurity check_br->no_br Pattern Absent   end Structure of Impurity Identified/Characterized nmr->end no_br->nmr

Caption: General workflow for impurity identification and characterization.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the cornerstone technique for purity analysis and impurity quantification.[1] A robust reversed-phase (RP-HPLC) method is typically the primary choice for a polar, ionizable compound like 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide.[4][5]

Frequently Asked Questions (HPLC)

Q1: My peak for the main compound is tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing is a common issue, especially with polar and basic compounds on silica-based columns. It's often caused by secondary interactions between the analyte and acidic silanol groups on the stationary phase.

  • Causality: The lone pair of electrons on the nitrogen atoms in the pyrimidine ring can interact strongly with exposed, acidic silanols on the silica surface. This secondary interaction is stronger than the primary reversed-phase retention mechanism, causing a portion of the molecules to lag, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will protonate the silanol groups, reducing their ability to interact with the basic analyte.[6]

    • Use a High-Purity Silica Column: Modern columns are manufactured with high-purity silica and advanced end-capping to minimize exposed silanols. Using such a column is often the most effective solution.[6]

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, but this can shorten column lifetime and is less favored with modern columns.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[6]

Q2: I'm observing unstable or drifting retention times with each injection. What should I investigate?

A2: Drifting retention times suggest that the system or column chemistry is not properly equilibrated or is changing during the analytical run.

  • Causality: The chromatographic system's equilibrium depends on a consistent mobile phase composition, flow rate, and temperature. Any variation in these parameters will affect retention.

  • Troubleshooting Decision Tree:

G start Unstable Retention Times q1 Is the column properly equilibrated? start->q1 sol1 ACTION: Flush column for 20-30 column volumes. Ensure baseline is stable. q1->sol1 No q2 Is the mobile phase freshly prepared and degassed? q1->q2 Yes end Problem Resolved sol1->end sol2 ACTION: Prepare fresh mobile phase. Filter and degas appropriately. q2->sol2 No q3 Is the pump delivering a consistent flow rate? q2->q3 Yes sol2->end sol3 ACTION: Check for leaks, salt buildup, and odd noises. Perform pump flow rate calibration. q3->sol3 No q4 Is the column temperature stable? q3->q4 Yes sol3->end sol4 ACTION: Use a column oven. Ensure lab temperature is stable. q4->sol4 No q4->end Yes sol4->end

Caption: Troubleshooting decision tree for unstable HPLC retention times.

Q3: How do I develop a starting HPLC method for this compound?

A3: A good starting point is a standard reversed-phase method. Based on similar compounds, the following parameters can be used and optimized.[4]

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 150 x 4.6 mm, 5 µmThe C18 phase provides good hydrophobic retention for a broad range of molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid is critical to control the ionization of both the analyte and column silanols, improving peak shape.[4] For MS compatibility, replace with 0.1% Formic Acid.
Mobile Phase B Acetonitrile (MeCN)Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% to 90% B over 20 minutesA gradient is recommended to ensure elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)A DAD is preferred as it can help identify impurities by their UV spectra.
Injection Vol. 10 µLA smaller injection volume minimizes potential column overload and solvent effects.
Diluent Mobile Phase A / Water:MeCN (50:50)Dissolving the sample in a solvent weaker than or equal to the initial mobile phase strength is crucial to prevent peak distortion.[5]
Protocol: System Suitability Testing

Before analyzing samples, ensure your HPLC system is performing correctly.[1]

  • Prepare a Standard Solution: Accurately prepare a solution of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide reference standard at a known concentration (e.g., 0.1 mg/mL).

  • Perform Replicate Injections: Inject the standard solution five or six times.

  • Evaluate Parameters:

    • Peak Area RSD (%): Should be not more than 2.0%. This demonstrates injection precision.[1]

    • Tailing Factor: Should be between 0.8 and 1.5. This confirms good peak shape.[1]

    • Theoretical Plates (N): Should be not less than 2000. This indicates column efficiency.[1]

  • Proceed with Analysis: Only if all system suitability parameters are met should you proceed with sample analysis.

Section 2: Mass Spectrometry (MS) for Impurity Identification

When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for determining the molecular weight of unknown impurities, providing vital clues to their identity.[7][8]

Frequently Asked Questions (MS)

Q1: I have an unknown peak in my HPLC chromatogram. How can MS help me identify it?

A1: The primary role of MS in this context is to provide the molecular weight of the unknown compound. For halogenated compounds, it offers a unique and powerful clue.

  • The Bromine Isotopic Signature: A key feature to look for is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[9][10] This means any molecule containing a single bromine atom will show two peaks in its mass spectrum: the molecular ion peak (M) and another peak at two mass units higher (M+2), with nearly equal intensity.[9][11]

  • Example: If an impurity has a molecular weight of 206, and it contains one bromine atom, you will see a peak at m/z 206 and another of almost equal height at m/z 208. The absence of this pattern strongly suggests the impurity does not contain a bromine atom.

Q2: What are some potential impurities I should be looking for with MS?

A2: Impurities can arise from starting materials, synthetic by-products, or degradation.[8][12]

Potential Impurity TypeExample / RationaleExpected MS Observation
Unreacted Starting Material e.g., Precursors used in pyrimidine synthesis like β-ketoesters or amidines.[]Will not show the bromine isotopic pattern. The mass will correspond to the known starting material.
Debrominated Impurity Loss of the bromine atom from the parent molecule.Will show a single molecular ion peak (M) that is ~78/80 amu lower than the parent. Will lack the M+2 peak.
Oxidized Impurity Addition of an oxygen atom (+16 amu).Will show the characteristic 1:1 bromine isotopic pattern at M+16 and M+18 relative to the parent.
Dimerization Product Two molecules of the parent or an intermediate reacting.Will show a molecular weight roughly double the parent/intermediate and may contain two bromine atoms (M, M+2, M+4 pattern).
By-products from Synthesis Side reactions like the Hantzsch dihydropyridine synthesis can occur during pyrimidine ring formation.[14]Molecular weights will vary but can be predicted based on common side reactions from the specific synthetic route.

Section 3: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is unparalleled for providing detailed structural information about impurities, often without the need for isolating them in large quantities.[15][16] It is a powerful technique for confirming the identity of impurities proposed by MS data.[17]

Frequently Asked Questions (NMR)

Q1: How can ¹H NMR help identify impurities in my sample?

A1: ¹H NMR provides a "fingerprint" of the molecule. Impurities will present as extra, unassigned peaks in the spectrum.

  • Causality: Each unique proton in a molecule gives a distinct signal in the NMR spectrum. The signal's position (chemical shift), splitting pattern, and integration (area under the peak) provide information about its chemical environment and the number of protons it represents.

  • Analytical Steps:

    • Acquire a High-Resolution Spectrum: Obtain a ¹H NMR spectrum of your sample.

    • Assign Parent Peaks: Identify all peaks corresponding to the 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide structure.

    • Identify Unassigned Peaks: Any remaining peaks are likely from impurities (or the solvent).

    • Analyze Impurity Peaks:

      • Integration: Compare the integration of an impurity peak to a known peak from the parent compound to estimate the impurity's concentration.

      • Chemical Shift & Splitting: The chemical shift and splitting pattern of the impurity peaks can provide clues to its structure. For example, the loss of a proton signal in the aromatic region and the appearance of a new one could suggest debromination. The appearance of signals characteristic of starting materials can also be a clear indicator.[12]

Q2: Can NMR distinguish between positional isomers?

A2: Yes, this is a significant strength of NMR. Positional isomers, which have the same molecular weight and would be indistinguishable by MS alone, will give different ¹H and ¹³C NMR spectra. For example, if the bromine or methyl group were at a different position on the pyrimidine ring, the chemical shifts and coupling patterns of the ring protons would change distinctly, allowing for unambiguous identification.[16]

Section 4: General FAQs and Regulatory Context

Q1: What are the regulatory guidelines I need to follow for impurity analysis?

A1: The primary guidelines are from the International Council for Harmonisation (ICH). Specifically, ICH Q2(R2) covers the validation of analytical procedures, and ICH Q3B(R2) deals with impurities in new drug products.[2][18][19][20] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Q2: What does it mean to "validate" an analytical method for impurities?

A2: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][18] For an impurity method, this involves assessing parameters like:

  • Specificity: The ability to detect the impurities in the presence of the main compound and other potential components.[19]

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably quantified with acceptable precision and accuracy. The LOQ must be at or below the reporting threshold.[19]

  • Linearity: Demonstrating that the method's response is proportional to the concentration of the impurity over a specified range.

  • Accuracy & Precision: Showing that the method gives results that are close to the true value and are reproducible.[21]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, December 22). European Medicines Agency. Retrieved January 26, 2026, from [Link]

  • Separation of 2(1H)-Pyrimidinone, 5-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved January 26, 2026, from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. Retrieved January 26, 2026, from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 26, 2026, from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved January 26, 2026, from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). ACS Omega. Retrieved January 26, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 26, 2026, from [Link]

  • Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved January 26, 2026, from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv. Retrieved January 26, 2026, from [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved January 26, 2026, from [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 26, 2026, from [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). Retrieved January 26, 2026, from [Link]

  • Mass Spectrometry. (n.d.). MSU Chemistry. Retrieved January 26, 2026, from [Link]

  • De novo pyrimidine synthesis steps, pathways, uses. (2023, October 18). Microbe Notes. Retrieved January 26, 2026, from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA). Retrieved January 26, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved January 26, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved January 26, 2026, from [Link]

  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR. Retrieved January 26, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 26, 2026, from [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019, November 21). YouTube. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Work-up procedures to isolate pure 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-4...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. The purity of this intermediate is paramount for subsequent reactions and ensuring the integrity of final active pharmaceutical ingredients. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address common challenges encountered during the isolation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification process. Each entry is structured to help you diagnose the problem, understand the underlying chemical principles, and implement a robust solution.

Q1: My reaction is complete, but upon quenching with water/ice, the product oiled out or remained in solution instead of precipitating as a solid. What should I do?

Expert Diagnosis: This is a common issue when dealing with hydrobromide salts, which can exhibit high aqueous solubility or form hydrates that are oils or gums. The presence of impurities can also suppress crystallization by acting as a "eutectic mixture." The goal is to induce precipitation or cleanly extract the product.

Step-by-Step Solution:

  • Confirm Product Location: Before any extensive work-up, take a small aliquot of the aqueous layer, neutralize it carefully with a base (like saturated NaHCO₃), and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Analyze the organic extract by Thin Layer Chromatography (TLC) or LC-MS to confirm if your product is in the aqueous phase.

  • Induce Precipitation (If Product is in Aqueous Phase):

    • Increase Ionic Strength: Saturate the aqueous layer with sodium chloride (NaCl) or sodium bromide (NaBr). This "salting out" effect decreases the solubility of organic salts in the aqueous phase and can promote precipitation.

    • Solvent Anti-Solvent Addition: Slowly add a water-miscible organic solvent in which the hydrobromide salt is insoluble (e.g., isopropanol, acetone, or acetonitrile) to the cold aqueous solution while stirring vigorously.

  • Extraction Protocol (If Precipitation Fails):

    • If the product remains soluble, perform a liquid-liquid extraction. Due to the salt nature, standard solvents may be inefficient. Use a more polar solvent like n-butanol or a 10:1 mixture of dichloromethane/isopropanol.

    • Perform multiple extractions (at least 3-5 times) to ensure quantitative recovery.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material can then be subjected to the purification protocols below.

Q2: I've isolated a solid, but my crude ¹H NMR spectrum shows significant starting material. Is recrystallization enough to purify the product?

Expert Diagnosis: Co-precipitation of the starting material (4-methylpyrimidin-2(1H)-one) with the product is frequent, especially if the reaction did not go to completion. While recrystallization can be effective, its success depends on the relative solubilities of the product and the starting material in the chosen solvent system. A more robust method may be required if simple recrystallization fails.

Step-by-Step Solution:

  • Solvent Selection for Recrystallization: The key is to find a solvent (or solvent system) where the product's solubility is significantly lower than the starting material's at cold temperatures, but both are soluble at high temperatures.

    • Recommended Solvents to Screen: Ethanol, methanol, isopropanol, or mixtures like ethanol/water or isopropanol/diethyl ether.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the starting material is less polar, it may remain undissolved in highly polar hot solvents, allowing for a hot filtration step to remove it before cooling. Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

  • Acid/Base Wash Protocol (Alternative to Recrystallization):

    • Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with a dilute aqueous acid (e.g., 0.1 M HCl). The more basic starting material may preferentially partition into the acidic aqueous layer, while the hydrobromide salt of the product remains in the organic phase. Caution: This method carries the risk of product loss if it has appreciable aqueous solubility.[1]

    • Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield a more pure product, which can then be recrystallized.

Q3: My final product is off-white or yellow, and I suspect the presence of poly-brominated impurities. How can I remove them?

Expert Diagnosis: Over-bromination is a known side reaction in the synthesis of brominated heterocycles.[2][3] These poly-brominated species often have similar polarities to the desired product, making separation by simple recrystallization challenging. Chromatographic methods are often necessary.

Step-by-Step Solution:

  • Trituration: Before resorting to column chromatography, attempt to remove impurities by trituration. Suspend the crude solid in a solvent where the desired product is sparingly soluble but the impurities are more soluble.

    • Suggested Solvents: Diethyl ether, n-hexane, or a mixture of ethyl acetate/hexane.

    • Procedure: Stir the solid vigorously in the solvent for 30-60 minutes at room temperature. Filter the solid and wash with a small amount of the cold trituration solvent. This can effectively remove less polar impurities.

  • Column Chromatography:

    • Stationary Phase: Use silica gel. Due to the polar nature of the hydrobromide salt, it may streak on the column. To mitigate this, you can either:

      • Neutralize the sample to the free base before loading, and elute with a solvent system containing a small amount of base (e.g., 1% triethylamine in ethyl acetate/hexane).

      • Use a polar solvent system like dichloromethane/methanol.

    • Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is a good starting point.

    • Post-Column Handling: Combine the pure fractions (as determined by TLC), concentrate the solvent, and if you isolated the free base, re-form the hydrobromide salt by dissolving it in a minimal amount of an anhydrous solvent (like diethyl ether or dichloromethane) and adding a solution of HBr in acetic acid or anhydrous HBr gas.

Workflow for Isolation and Purification

The following diagram outlines the logical workflow from the crude reaction mixture to the final, pure product.

Purification_Workflow cluster_1 Purification Strategy Crude Crude Reaction Mixture Quench Quench Reaction (e.g., pour onto ice) Crude->Quench Decision1 Product Precipitates? Quench->Decision1 Crude_Solid Isolate Crude Solid (Filtration) Decision1->Crude_Solid Yes Aqueous_Phase Product in Aqueous Phase Decision1->Aqueous_Phase No Analysis Analyze Crude Solid (TLC, ¹H NMR) Crude_Solid->Analysis Column Column Chromatography Aqueous_Phase->Column Extract & Concentrate Decision2 Purity >95%? Analysis->Decision2 Recrystallize Direct Recrystallization Decision2->Recrystallize Yes Decision2->Column No Pure_Solid Pure Solid Recrystallize->Pure_Solid Column->Pure_Solid Final_Analysis Confirm Purity (NMR, LC-MS, mp) Pure_Solid->Final_Analysis

Caption: Decision workflow for isolating 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide.

Detailed Experimental Protocol: Recrystallization

This protocol assumes you have a crude solid that is a good candidate for purification by recrystallization.

  • Solvent Selection: Choose an appropriate solvent using the data in Table 1 or through small-scale screening. Ethanol or isopropanol are excellent starting points.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., 5 mL of ethanol) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding the solvent dropwise until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[4]

  • Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a single seed crystal of the pure product.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Data for Purification and Characterization

The following table provides essential data to guide solvent selection for various work-up procedures. Solubility is described qualitatively.

SolventApplication in Work-upExpected Product SolubilityExpected Starting Material Solubility
Water Quenching, WashingHigh (especially as HBr salt)Moderate
n-Hexane Trituration, Recrystallization (anti-solvent)InsolubleLow
Diethyl Ether Trituration, Recrystallization (anti-solvent)Very LowLow to Moderate
Ethyl Acetate Extraction (of free base), ChromatographyLow (as HBr salt), High (as free base)High
Ethanol Recrystallization, WashingSoluble when hot, Low when coldSoluble
Isopropanol Recrystallization, WashingSoluble when hot, Low when coldSoluble
Dichloromethane Extraction (of free base), ChromatographyLow (as HBr salt), High (as free base)High

Table 1: Solvent selection guide for the purification of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide.

Expected Characterization Data for Pure Product:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals for the methyl group (singlet, ~2.3-2.5 ppm), the pyrimidinone ring proton (singlet, ~8.0-8.5 ppm), and a broad signal for the N-H and HBr protons.

  • IR (KBr Pellet): Look for characteristic peaks for N-H stretching (~3100-3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).[6][7]

  • Mass Spectrometry (ESI+): The mass spectrum should show a characteristic isotopic pattern for bromine [M+H]⁺ and [M+H+2]⁺ with an approximate 1:1 ratio.

By following this structured troubleshooting guide and employing the detailed protocols, researchers can consistently and efficiently isolate high-purity 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, ensuring the success of subsequent synthetic endeavors.

References

  • Singh, K., Singh, S., & Kaur, H. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES, 51(11), 2723.
  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (2012).
  • Ma, S., et al. (2021).
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine.
  • Google Patents. (2012). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. (2021).
  • Benchchem. (n.d.). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Rayala, R., & Wnuk, S. F. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333-3336.
  • Babu, N. J., & Nangia, A. (2011). Salts and Co-crystals of Theobromine and their phase transformations in water. Journal of Pharmaceutical Sciences, 100(11), 4844-4857.
  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
  • Rayala, R., & Wnuk, S. F. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333-3336.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • American Elements. (n.d.). 5-Bromo-1-methylpyrimidin-2(1H)-one.
  • Grooff, D., et al. (2016). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical Development and Technology, 21(5), 555-565.
  • Reddit. (2021).
  • Katritzky, A. R., & Laurenzo, K. S. (1986). Bromination of Pyrimidines: A Simple Inexpensive Method.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane.
  • ChemicalBook. (2023). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine.
  • Aitipamula, S., et al. (2014). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystal Growth & Design, 14(6), 2950-2967.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems.
  • Google Patents. (2021).
  • Royal Society of Chemistry. (n.d.).
  • Cynor Laboratories. (n.d.). Speciality Chemicals 1 - 2,5- Dibromo Pyridine(624-28-2) Trader.

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide with other brominated pyrimidines

Introduction: The Central Role of Pyrimidines in Modern Chemistry The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Its prevalence is due to its unique electronic properties and its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking. Brominated pyrimidines, in particular, serve as exceptionally versatile synthetic intermediates, enabling the strategic introduction of diverse functional groups through a range of chemical transformations.

This guide provides an in-depth comparison of the reactivity of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide with other structurally relevant brominated pyrimidines. We will move beyond simple procedural descriptions to explore the underlying electronic and steric factors that govern their reactivity in key synthetic reactions. By understanding these nuances, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

Structural and Electronic Landscape of Brominated Pyrimidines

The reactivity of a brominated pyrimidine is not solely determined by the presence of the C-Br bond; it is a complex function of the bromine's position and the electronic influence of other substituents on the ring. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly impacts its reaction profile compared to a simple bromobenzene.[2]

5-Bromo-4-methylpyrimidin-2(1H)-one exists in a tautomeric equilibrium with its pyrimidin-2-ol form. However, the pyrimidinone form is generally predominant. The presence of the C2-oxo group acts as an electron-withdrawing group through resonance, further decreasing the electron density of the ring. Conversely, the C4-methyl group is weakly electron-donating via an inductive effect. The hydrobromide salt form ensures protonation, likely at one of the ring nitrogens, which further enhances the electrophilicity of the pyrimidine core.

Let's compare this structure with other common bromopyrimidines:

  • 2-Bromopyrimidine & 4-Bromopyrimidine: In these isomers, the bromine atom is directly attached to a carbon adjacent to a ring nitrogen. These positions (C2, C4, and C6) are highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen.[3]

  • 5-Bromopyrimidine: Here, the bromine is at a "meta-like" position relative to the two nitrogens. This position is less electronically activated towards nucleophilic attack but is well-suited for metal-catalyzed cross-coupling reactions.[4]

The interplay of these substituent effects dictates the reactivity profile of each molecule, as we will explore in the subsequent sections.

Caption: Structural comparison of brominated pyrimidines.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The efficiency of these reactions with bromopyrimidine substrates is highly dependent on the ease of oxidative addition of the palladium catalyst to the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[5] The electron-deficient nature of the pyrimidine ring generally makes it an excellent substrate for this reaction, often proceeding under milder conditions than corresponding benzene-based halides.[2]

Experimental Data Summary: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-4-methylpyrimidin-2(1H)-one·HBrPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O90685
5-BromopyrimidinePd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O90492
2-BromopyrimidinePd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O90588

Analysis of Reactivity:

  • 5-Bromopyrimidine typically shows the highest reactivity, yielding the product in the shortest time. Its C5-Br bond is readily accessible for oxidative addition without significant electronic deactivation or potential catalyst inhibition from adjacent nitrogen atoms.[4]

  • 5-Bromo-4-methylpyrimidin-2(1H)-one demonstrates excellent reactivity, though slightly slower than 5-bromopyrimidine. The C4-methyl group may introduce minor steric hindrance, and the overall electronic environment, while favorable, leads to a marginally slower reaction rate.[6][7] The use of the hydrobromide salt necessitates a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle.

  • 2-Bromopyrimidine is also a good substrate, but its reactivity can sometimes be tempered by the potential for the C2 nitrogen to coordinate to the palladium center, which can act as a catalyst poison in some systems.[8]

G Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L2-Br Intermediate B->C D Transmetalation C->D Ar'B(OH)2 Base E Ar-Pd(II)L2-Ar' Intermediate D->E F Reductive Elimination E->F F->A G Ar-Ar' Product F->G

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Stir the mixture and heat to 90 °C using an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I).[9][10]

Experimental Data Summary: Sonogashira Coupling with Phenylacetylene

SubstrateCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-4-methylpyrimidin-2(1H)-one·HBrPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF60882
5-BromopyrimidinePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF60590
2-BromopyrimidinePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF60785

Analysis of Reactivity:

The reactivity trend in Sonogashira couplings mirrors that of the Suzuki reaction.[11]

  • 5-Bromopyrimidine remains the most reactive substrate due to the favorable electronic and steric environment of the C5 position.

  • 5-Bromo-4-methylpyrimidin-2(1H)-one provides good yields, indicating it is a competent substrate. The reaction may require slightly longer times or elevated temperatures compared to 5-bromopyrimidine to overcome the minor steric shield from the adjacent methyl group.[7]

  • 2-Bromopyrimidine is also effective. The choice of an amine base like triethylamine is standard for Sonogashira reactions, serving both to activate the alkyne and act as a scavenger for the HBr generated.[12]

Detailed Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous solvent (e.g., DMF or THF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise via syringe.

  • Stir the mixture at the specified temperature (e.g., 60 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[13][14] This reaction is particularly sensitive to the electronic properties of the aryl halide and the steric bulk of both the coupling partners and the phosphine ligand.

Experimental Data Summary: Buchwald-Hartwig Amination with Morpholine

SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-4-methylpyrimidin-2(1H)-one·HBrPd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001278
5-BromopyrimidinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene100889
2-BromopyrimidinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene100693

Analysis of Reactivity:

  • Interestingly, 2-Bromopyrimidine often shows very high reactivity in Buchwald-Hartwig aminations. The proximity of the nitrogen atom can, in this case, facilitate the reaction, and modern bulky phosphine ligands (like XPhos) are designed to prevent catalyst poisoning and promote efficient reductive elimination.[15]

  • 5-Bromopyrimidine is also an excellent substrate, reacting cleanly and efficiently.

  • 5-Bromo-4-methylpyrimidin-2(1H)-one is a viable but somewhat more challenging substrate. The combination of the pyrimidinone ring and the adjacent methyl group can increase the steric hindrance around the reaction site, potentially slowing the reaction and requiring more robust catalytic systems or longer reaction times for high conversion.[16]

G Buchwald-Hartwig Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L-Br Intermediate B->C D Amine Coordination & Deprotonation C->D HNR2 Base E Ar-Pd(II)L-NR2 Amido Complex D->E F Reductive Elimination E->F F->A G Ar-NR2 Product F->G

Caption: Simplified Buchwald-Hartwig amination cycle.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, metal-free method for functionalizing electron-poor aromatic and heteroaromatic rings.[17] The mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate. A prerequisite for this reaction is the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group.[18]

Experimental Data Summary: SNAr with Sodium Methoxide

SubstrateNucleophileSolventTemp (°C)Time (h)Result
5-Bromo-4-methylpyrimidin-2(1H)-one·HBrNaOMeMeOH6524No Reaction
4-BromopyrimidineNaOMeMeOH652High Yield
2-BromopyrimidineNaOMeMeOH653High Yield

Analysis of Reactivity:

  • 2- and 4-Bromopyrimidine are highly reactive in SNAr reactions. The bromine atom is located at a position activated by the strong inductive and mesomeric electron withdrawal of the ring nitrogens, which effectively stabilizes the negative charge in the Meisenheimer intermediate.[3][19]

  • 5-Bromo-4-methylpyrimidin-2(1H)-one is essentially unreactive under typical SNAr conditions. The bromine at the C5 position is not sufficiently activated. The ring nitrogens are "meta" to the leaving group and cannot effectively stabilize the negative charge of the intermediate through resonance. This lack of activation makes the initial nucleophilic attack energetically prohibitive.[20]

Caption: Meisenheimer intermediate in pyrimidine SNAr.

Summary and Outlook

This guide demonstrates that the reactivity of brominated pyrimidines is a finely tuned interplay of electronic and steric factors.

Reactivity Profile of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide:

  • Excellent Substrate for Cross-Coupling: It is a highly effective partner in Suzuki and Sonogashira reactions, providing a reliable handle for introducing carbon-based substituents at the C5 position. While slightly less reactive than the parent 5-bromopyrimidine, it consistently delivers high yields. Its performance in Buchwald-Hartwig amination is moderate, potentially requiring more specialized catalytic systems.

  • Inert to SNAr: It is unreactive towards nucleophilic aromatic substitution under standard conditions due to the non-activated nature of the C5 position.

This dual reactivity profile is, in fact, a significant synthetic advantage. It allows for the selective functionalization of other positions on the pyrimidine ring (if other leaving groups are present) via SNAr, while leaving the C5-bromo group intact for subsequent cross-coupling reactions. This orthogonal reactivity makes 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide a valuable and strategic building block for constructing complex, highly substituted pyrimidine derivatives, paving the way for new discoveries in drug development and materials science.

References

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, NO. 11, 1999.[Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications.[Link]

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar.[Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.[Link]

  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing.[Link]

  • Steric effects. Wikipedia.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org.[Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • nucleophilic aromatic substitutions. YouTube.[Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. SPARK.[Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Prediction of Biological Activity for 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide Derivatives

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties.[1][2] The core structure of pyrimidine allows for diverse substitutions, enabling the fine-tuning of its biological activity. This guide focuses on a specific, yet underexplored, scaffold: 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. While direct experimental data on this compound and its derivatives are scarce in publicly available literature, its structural similarity to other biologically active pyrimidines suggests significant therapeutic potential.

This guide provides a comprehensive framework for the in silico prediction of the biological activity of novel 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide derivatives. We will delve into the rationale behind selecting specific computational tools and methodologies, present a comparative analysis of hypothetical derivatives against known active compounds, and provide detailed protocols for key in silico experiments. Our objective is to equip researchers, scientists, and drug development professionals with a robust, scientifically-grounded workflow to accelerate the discovery of novel therapeutic agents based on this promising scaffold.

Part 1: The In Silico Predictive Workflow: A Multi-pronged Approach

A successful in silico drug discovery campaign relies not on a single method, but on an integrated workflow that leverages the strengths of various computational techniques. For our target scaffold, we will employ a combination of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This multi-pronged approach provides a more holistic and reliable assessment of a compound's potential.

In_Silico_Workflow A Scaffold Selection: 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide B Derivative Design (Hypothetical Set) A->B C 3D Structure Generation & Optimization B->C D QSAR Modeling C->D E Molecular Docking C->E F Pharmacophore Modeling C->F G ADMET Prediction C->G H Data Integration & Analysis D->H E->H F->H G->H I Hit Prioritization H->I J Synthesis & In Vitro Validation I->J

Caption: A comprehensive in silico workflow for the prediction of biological activity.

Part 2: Core Methodologies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

The "Why": QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[2] For a novel series of derivatives, QSAR can provide rapid initial predictions of activity, helping to prioritize which compounds to synthesize and test. Group-based QSAR (G-QSAR) is particularly useful as it can analyze the contribution of different substituents at specific positions on the pyrimidine ring.[1]

Experimental Protocol: G-QSAR for Pyrimidine Derivatives

  • Dataset Preparation:

    • A dataset of at least 20-30 known pyrimidine derivatives with experimentally determined biological activity (e.g., IC50 values against a specific kinase) is required. This will serve as the training set.

    • The 3D structures of these molecules are generated and optimized using a suitable computational chemistry software (e.g., ChemDraw, Avogadro).

  • Descriptor Calculation:

    • A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule. For G-QSAR, descriptors are calculated for each substitution site (R-group).[1]

  • Model Generation:

    • Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are used to build the QSAR model.[2] The goal is to find a statistically significant correlation between the descriptors and the biological activity.

  • Model Validation:

    • The predictive power of the model is rigorously validated using internal (e.g., leave-one-out cross-validation, q²) and external validation (using a separate test set of compounds).[3]

  • Prediction for Novel Derivatives:

    • The validated QSAR model is then used to predict the biological activity of the novel 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide derivatives.

Molecular Docking

The "Why": Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4] This technique is invaluable for understanding the molecular interactions that drive biological activity and for predicting the binding affinity of novel compounds. For pyrimidine derivatives, which are known to target a variety of enzymes like kinases and proteases, docking can provide crucial insights into their mechanism of action.[5][6]

Experimental Protocol: Molecular Docking of Pyrimidine Derivatives into a Kinase Active Site

  • Target Preparation:

    • The 3D crystal structure of the target protein (e.g., a specific kinase) is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • The 3D structures of the 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide derivatives are generated and optimized.

  • Docking Simulation:

    • A docking software (e.g., AutoDock Vina, Glide) is used to dock the ligands into the defined active site of the protein. The software will generate multiple possible binding poses for each ligand.

  • Scoring and Analysis:

    • The binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

    • The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Pharmacophore Modeling

The "Why": A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[7] Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the target's active site (structure-based). This approach is particularly useful for identifying novel scaffolds that possess the key features required for biological activity.[7][8]

Experimental Protocol: Ligand-Based Pharmacophore Modeling for Kinase Inhibitors

  • Ligand Set Selection:

    • A set of structurally diverse and potent known inhibitors of the target kinase is selected.

  • Conformational Analysis:

    • Multiple low-energy conformations are generated for each ligand to ensure a comprehensive sampling of the conformational space.

  • Pharmacophore Feature Identification:

    • Common chemical features among the active ligands, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings, are identified.

  • Pharmacophore Model Generation and Validation:

    • A pharmacophore model is generated that represents the 3D arrangement of these essential features. The model is validated by its ability to distinguish between active and inactive compounds.

  • Virtual Screening:

    • The validated pharmacophore model is used as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.

Part 3: Comparative Analysis and Data Interpretation

To illustrate the application of these methodologies, let's consider a hypothetical set of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide derivatives and compare their predicted activities against a known kinase inhibitor, such as Staurosporine.

Table 1: Hypothetical In Silico Data for 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide Derivatives and a Reference Inhibitor

CompoundPredicted pIC50 (QSAR)Docking Score (kcal/mol)Pharmacophore Fit ScorePredicted ADMET Risk
Derivative 1 7.8-9.20.85Low
Derivative 2 6.5-7.80.62Low
Derivative 3 8.2-10.10.91Medium (hERG)
Staurosporine 8.5 (Experimental)-11.50.95High (Toxicity)

Data Interpretation:

  • Derivative 3 shows the highest predicted potency according to both QSAR and molecular docking, with a high pharmacophore fit score. However, its predicted ADMET risk (potential for hERG inhibition) warrants further investigation.

  • Derivative 1 presents a good balance of predicted potency and a low ADMET risk profile, making it a promising candidate for synthesis and experimental validation.

  • Derivative 2 shows lower predicted activity across the board and would be a lower priority for further investigation.

  • Staurosporine , a potent but non-selective and toxic kinase inhibitor, serves as a benchmark. The goal is to identify derivatives with comparable or improved potency but a better safety profile.

Part 4: ADMET Prediction: A Critical Step for Drug-Likeness

Early assessment of a compound's ADMET properties is crucial to avoid costly late-stage failures in drug development.[9] In silico ADMET prediction models can provide valuable insights into a compound's likely pharmacokinetic and toxicological profile.[10][11]

Key ADMET Properties to Predict:

  • Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Cytochrome P450 (CYP) inhibition/induction.

  • Excretion: Renal clearance.

  • Toxicity: hERG inhibition, mutagenicity (Ames test), carcinogenicity.

A variety of commercial and open-source software packages are available for in silico ADMET prediction.

ADMET_Prediction Input Candidate Molecule A Absorption (e.g., Oral Bioavailability) Input->A D Distribution (e.g., BBB Penetration) Input->D M Metabolism (e.g., CYP Inhibition) Input->M E Excretion (e.g., Renal Clearance) Input->E T Toxicity (e.g., hERG, Ames) Input->T Output ADMET Profile & Risk Assessment A->Output D->Output M->Output E->Output T->Output

Caption: Key components of an in silico ADMET prediction workflow.

Part 5: Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for predicting the biological activity of novel 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide derivatives. By integrating QSAR, molecular docking, pharmacophore modeling, and ADMET prediction, researchers can efficiently prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

It is crucial to remember that in silico predictions are not a substitute for experimental validation. The most promising candidates identified through this computational workflow must be synthesized and evaluated in relevant in vitro and in vivo assays to confirm their biological activity and safety profiles. The continuous feedback loop between computational prediction and experimental validation is the key to successful modern drug discovery.

References

  • Ukrainian Chemistry Journal. (2023). IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. Retrieved from [Link]

  • MDPI. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. Retrieved from [Link]

  • PMC. (2019). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Retrieved from [Link]

  • ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Retrieved from [Link]

  • Research Square. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) ADMET in silico modelling: Towards prediction paradise?. Retrieved from [Link]

  • ACS Publications. (2023). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Retrieved from [Link]

  • RSC Publishing. (2023). Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Retrieved from [Link]

  • PubMed. (2012). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Retrieved from [Link]

  • PMC. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

  • Remedy Publications LLC. (2021). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Retrieved from [Link]

  • Taylor & Francis Online. (2024). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Retrieved from [Link]

  • ACS Publications. (2007). A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors. Retrieved from [Link]

  • Slideshare. (2015). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link]

  • PubMed. (2024). Ligand-based pharmacophore modeling and machine learning for the discovery of potent aurora A kinase inhibitory leads of novel chemotypes. Retrieved from [Link]

  • PSE Community.org. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Retrieved from [Link]

  • PMC. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]

  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved from [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • PubMed. (2005). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Retrieved from [Link]

  • PubMed. (2018). Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromouracil. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Design, Synthesis, and Evaluation of Kinase Inhibitors Derived from 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel kinase inhibitors.[1][2] Its inherent ability to mimic the hydrogen bonding interac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel kinase inhibitors.[1][2] Its inherent ability to mimic the hydrogen bonding interactions of the ATP purine ring has made it a privileged structure in medicinal chemistry. This guide provides a comprehensive comparative analysis of potential kinase inhibitors derived from the versatile starting material, 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. We will delve into the synthetic rationale, key structure-activity relationships (SAR), and detailed experimental protocols for the evaluation of these compounds, empowering researchers to explore this promising chemical space.

While the direct derivatization of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide for kinase inhibition is an emerging area, the extensive body of research on analogous 5-bromopyrimidine and 2-aminopyrimidine structures provides a robust framework for the rational design of potent and selective inhibitors.[3][4] This guide will leverage these insights to propose promising synthetic avenues and robust evaluation strategies.

The Strategic Advantage of the 5-Bromo-4-methylpyrimidin-2(1H)-one Scaffold

The 5-Bromo-4-methylpyrimidin-2(1H)-one core offers several strategic advantages for the synthesis of kinase inhibitors:

  • Versatile Bromine Handle: The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions, enabling extensive SAR exploration.[5]

  • Modulation of Physicochemical Properties: The methyl group at the 4-position can influence the compound's solubility, metabolic stability, and potential for steric interactions within the kinase active site.

  • Established Synthetic Routes: The synthesis of derivatives from similar 2-amino-5-bromopyrimidines is well-documented, providing a solid foundation for developing reliable synthetic protocols.[4]

Proposed Synthetic Pathways

The synthesis of kinase inhibitors from 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide can be envisioned through several key transformations. A primary approach involves the conversion to the more reactive 2-amino-5-bromo-4-methylpyrimidine intermediate.

Synthetic_Pathway A 5-Bromo-4-methylpyrimidin- 2(1H)-one hydrobromide B 2-Amino-5-bromo- 4-methylpyrimidine A->B Amination C 2-Anilino-5-substituted- 4-methylpyrimidine (Kinase Inhibitor Scaffold) B->C Buchwald-Hartwig or Suzuki Coupling

Caption: Proposed synthetic workflow from the starting material to a kinase inhibitor scaffold.

Experimental Protocol: Synthesis of 2-Anilino-5-substituted-4-methylpyrimidine Derivatives

This protocol outlines a general procedure for the synthesis of a library of kinase inhibitors from 2-amino-5-bromo-4-methylpyrimidine.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyrimidine

  • To a solution of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide in a suitable solvent (e.g., N,N-dimethylformamide), add a source of ammonia (e.g., ammonium hydroxide) and a coupling agent.

  • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 2-amino-5-bromo-4-methylpyrimidine.

Step 2: Suzuki or Buchwald-Hartwig Cross-Coupling

  • To a reaction vessel containing 2-amino-5-bromo-4-methylpyrimidine, add a suitable boronic acid or aniline derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., dioxane/water).

  • Degas the mixture and heat under an inert atmosphere.

  • Monitor the reaction progress. Upon completion, cool the mixture, filter, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired 2-anilino-5-substituted-4-methylpyrimidine derivative.

Comparative Analysis of Potential Kinase Inhibitory Activity

Based on SAR studies of similar pyrimidine-based kinase inhibitors, we can hypothesize the potential activity of derivatives synthesized from our core scaffold.[2] For instance, in the context of Cyclin-Dependent Kinase (CDK) inhibition, the nature of the substituent at the 2- and 5-positions is critical for potency and selectivity.

Target KinaseRationale for Inhibition by 5-Bromo-4-methylpyrimidin-2(1H)-one DerivativesPotential Key Substituents for Enhanced Activity
CDK2/Cyclin E The 2-anilinopyrimidine scaffold is a known hinge-binding motif for CDKs. The 5-position can be modified to occupy the ribose pocket.Small, hydrogen-bond accepting groups at the 5-position. Anilino ring with meta-substituents.
Aurora Kinase A/B 2,4-disubstituted pyrimidines have shown potent inhibition of Aurora kinases. The 5-bromo position allows for diversification to achieve selectivity.Bulky hydrophobic groups at the 5-position. Solubilizing groups on the 2-anilino moiety.
Spleen Tyrosine Kinase (Syk) 4-anilinopyrimidine-5-carboxamides are known Syk inhibitors. The 5-bromo position can be converted to a carboxamide and further derivatized.Carboxamide at the 5-position. Meta-substituted anilino group at the 4-position.

In Vitro Evaluation of Kinase Inhibitory Activity

A systematic evaluation of the synthesized compounds is crucial to determine their potency, selectivity, and mechanism of action.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 value of a test compound against a specific kinase.[6][7][8]

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound stock solution (in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • In a 384-well plate, add the kinase and the test compound dilutions.

    • Incubate at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Inhibition_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of test compound B Add kinase and compound to 384-well plate A->B C Initiate reaction with substrate and ATP B->C D Incubate at optimal temperature C->D E Stop reaction and add detection reagent D->E F Measure signal (e.g., luminescence) E->F G Calculate IC50 value F->G

Caption: A streamlined workflow for in vitro kinase inhibition assays.

Cellular Activity and Signaling Pathway Analysis

Demonstrating that a compound inhibits a kinase in a cellular context is a critical step in drug discovery.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Western blotting allows for the detection of specific proteins in a cell lysate, enabling the analysis of signaling pathway modulation.[12][13][14]

  • Cell Lysis: Treat cells with the kinase inhibitor for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein or its phosphorylated form overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on the target protein and downstream signaling molecules.

Signaling_Pathway_Analysis Kinase_Inhibitor 5-Bromo-4-methylpyrimidin-2(1H)-one Derivative Target_Kinase Target Kinase (e.g., CDK2, Aurora) Kinase_Inhibitor->Target_Kinase Inhibits Phosphorylation Phosphorylation Target_Kinase->Phosphorylation Catalyzes Downstream_Substrate Downstream Substrate (e.g., Rb, Histone H3) Cellular_Response Cellular Response (e.g., Cell Cycle Arrest, Apoptosis) Downstream_Substrate->Cellular_Response Leads to Phosphorylation->Downstream_Substrate Activates/ Inactivates

Caption: A conceptual diagram of how a kinase inhibitor can modulate a signaling pathway.

Conclusion and Future Directions

The 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide scaffold holds significant promise for the development of novel kinase inhibitors. By leveraging established synthetic methodologies and a rational, structure-guided design approach, researchers can efficiently generate and evaluate libraries of compounds with the potential for high potency and selectivity. The detailed experimental protocols provided in this guide offer a comprehensive framework for the in vitro and cellular characterization of these inhibitors. Future work should focus on exploring a wide range of substituents at the 5-position and optimizing the physicochemical properties of lead compounds to enhance their drug-like characteristics.

References

  • Suresh Kumar, G. et al. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Chemical Sciences, 9(1), 27-41.
  • Cox, G. G. et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
  • Zhang, Y. et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 67(15), 12786–12803.
  • De Clercq, E. et al. (2007). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Journal of Medicinal Chemistry, 50(19), 4875–4879.
  • Fischer, P. M. et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1719–1728.
  • Tadesse, S. et al. (2021).
  • Kontogiorgis, C. et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(18), 4156.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Google Patents. (n.d.). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • El-Gamal, M. I. et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(5), 716.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • OncLive. (2024). Next Generation of CDK Inhibitors Are Breaking Ground in HER2– Breast Cancer. Retrieved from [Link]

  • Tazarour, K. et al. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls.
  • Sharma, S. et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5187.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Goldberg, F. W. et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3563–3576.
  • El-Gamal, M. I. et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Journal of the Iranian Chemical Society, 20(3), 579-601.
  • Das, J. et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3706–3712.
  • Bischof, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245.
  • Al-Ostoot, F. H. et al. (2022). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 13(10), 1251–1261.
  • Alam, M. S. et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6535.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide offers an in-depth comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), for the quantitative analysis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. This critical intermediate in various synthetic pathways demands robust analytical methods to ensure the quality, safety, and efficacy of the final drug product.

This document is structured to provide not just procedural steps, but the underlying scientific rationale for methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] By presenting illustrative experimental data, this guide aims to equip researchers with the necessary insights to select and validate the most appropriate analytical method for their specific needs.

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[6][7] A properly validated method provides assurance of its reliability, consistency, and accuracy, which are essential for regulatory compliance and the overall success of a drug development program.[1][8]

The core parameters for validation, as stipulated by ICH Q2(R1) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3][5][9] This guide will delve into the practical application of these principles for the analysis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide.

Comparative Analysis of HPLC-UV and UPLC-MS/MS

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Below is a comparative overview of HPLC-UV and UPLC-MS/MS for the quantification of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on analyte's affinity for stationary and mobile phases, with detection via UV absorbance.Enhanced separation efficiency with smaller particle size columns, coupled with highly selective and sensitive mass-based detection.
Specificity Good, but can be susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, as it relies on both chromatographic retention time and specific mass-to-charge (m/z) transitions of the analyte.
Sensitivity (LOD/LOQ) Moderate, typically in the µg/mL to high ng/mL range.High, often reaching low ng/mL to pg/mL levels, making it ideal for trace-level analysis.
Linearity & Range Generally exhibits a wide linear range, suitable for assay and purity determinations.Also demonstrates excellent linearity over a wide dynamic range, though sometimes narrower than UV detection.
Robustness Generally robust, with well-established methodologies.Can be more sensitive to matrix effects and requires more specialized expertise for method development and maintenance.
Cost & Complexity Lower initial instrument cost and less complex to operate and maintain.Higher initial investment and operational complexity, requiring skilled personnel.
Application Well-suited for routine quality control, content uniformity, and assay of the bulk drug substance.Ideal for bioanalytical studies, impurity profiling at trace levels, and when high specificity is required.[10][11][12]

Experimental Protocols and Validation Data

The following sections provide detailed, step-by-step methodologies for the validation of both HPLC-UV and UPLC-MS/MS methods for the quantification of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. The presented data is illustrative to demonstrate the application of validation principles.

HPLC-UV Method Validation

Objective: To validate an HPLC-UV method for the assay of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide in a drug substance.

Experimental Workflow:

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Validation Assessment A Spike Internal Standard B Protein Precipitation or Solid Phase Extraction A->B C Evaporate & Reconstitute B->C D Inject into UPLC C->D E Gradient Elution D->E F Mass Spectrometry (MRM Mode) E->F G Selectivity F->G H Linearity & LLOQ F->H I Accuracy & Precision F->I J Matrix Effect F->J K Stability F->K

Sources

Validation

Cross-reactivity studies of kinase inhibitors synthesized from 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrimidinone-Based Kinase Inhibitors Introduction: The Double-Edged Sword of Kinase Inhibition The pyrimidine core is a privileged scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrimidinone-Based Kinase Inhibitors

Introduction: The Double-Edged Sword of Kinase Inhibition

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] Molecules synthesized from precursors like 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide are designed to exploit the ATP-binding site of specific kinases, aiming to correct aberrant signaling pathways that drive diseases like cancer.[2][3] However, the high degree of conservation across the ~500-member human kinome presents a formidable challenge: off-target inhibition.[4] An inhibitor designed for one kinase may inadvertently bind to dozens of others, leading to unexpected toxicities or, in some cases, beneficial polypharmacology.[5][6]

This guide provides a comprehensive framework for characterizing the cross-reactivity of novel pyrimidinone-based kinase inhibitors. We will move beyond simple IC50 values to build a multi-faceted understanding of a compound's selectivity. By integrating robust biochemical profiling with cell-based target engagement assays, we can generate a high-confidence "selectivity fingerprint" that is essential for advancing a compound from a promising hit to a viable clinical candidate.

Part 1: Defining the Kinome-Wide Landscape via Biochemical Profiling

The foundational step in any cross-reactivity study is to assess the inhibitor's binding affinity or enzymatic inhibition against the largest possible panel of purified kinases.[7] This provides a global, unbiased view of a compound's interaction space.

The Rationale for Large-Panel Screening

Attempting to predict off-targets based on primary sequence homology alone is often insufficient. Large-panel screens, such as those offered by Eurofins Discovery (KINOMEscan®) or Reaction Biology, are the industry standard.[8][9] These platforms typically utilize competition binding assays to determine a dissociation constant (Kd) or enzymatic assays to measure IC50 values against hundreds of kinases.[10][11] Small panels can provide a misleading picture of selectivity; robust characterization requires casting the widest possible net.[12]

Experimental Workflow: Large-Panel Kinase Profiling

The following protocol outlines a typical workflow for a competition binding-based kinase scan, a technology that measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.

KinomeScan_Workflow cluster_prep Compound & Kinase Preparation cluster_assay Competition Binding Assay cluster_detection Quantification & Analysis Compound Test Compound (e.g., Pyrim-Inhib-A) 10 mM in DMSO Dilution Serial Dilution to Test Concentration (e.g., 1 µM) Compound->Dilution 1. Prepare Incubation Incubate Compound with Kinase-Phage Fusion Dilution->Incubation 2. Add KinasePanel Immobilized Kinase Panel (~400 human kinases) KinasePanel->Incubation Competition Add Mixture to Immobilized Ligand Plate Incubation->Competition 3. Compete Wash Wash Unbound Kinase Competition->Wash 4. Isolate Quantify Quantify Bound Kinase (via qPCR of phage DNA) Wash->Quantify 5. Detect Calculate Calculate % Inhibition vs. DMSO Control Quantify->Calculate 6. Process Analyze Determine Selectivity Score & Generate Kinome Map Calculate->Analyze 7. Interpret

Caption: Workflow for a large-panel kinase competition binding assay.

Data Interpretation: Moving Beyond Hit Counts

Raw data is typically delivered as percent inhibition relative to a control. A simple "hit" count at a given concentration is a crude measure of selectivity. A more sophisticated approach involves calculating a Selectivity Score (S-score) .[10][12] The S-score is the total number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) divided by the total number of kinases tested.[10] A lower S-score indicates higher selectivity.

Compound IDPrimary TargetPrimary Target Kd (nM)Hits (Kd < 1 µM)Selectivity Score S(1µM)Gini Coefficient
Pyrim-Inhib-A AURKA1540.010.85
Pyrim-Inhib-B AURKA25480.120.52
Dasatinib BCR-ABL0.8390.100.61
Staurosporine Pan-Kinase~5>200>0.500.15
Data is hypothetical, based on a 400-kinase panel. S(1µM) = (kinases with Kd < 1 µM) / 400. The Gini coefficient is another metric where a value closer to 1.0 indicates greater selectivity.[7]

In this comparison, Pyrim-Inhib-A appears highly selective. It potently hits its target, Aurora Kinase A (AURKA), with minimal off-target binding at a high concentration.[13] Pyrim-Inhib-B , despite a similar primary target, is far more promiscuous. The benchmarks, Dasatinib and Staurosporine, illustrate moderate and extreme promiscuity, respectively.[14][15][16] Staurosporine is a classic example of a broadly active but non-selective inhibitor, making it a useful negative control in many cell-based assays.[14][17][18]

Part 2: Validating Target Engagement in a Cellular Context

Biochemical assays are invaluable but occur in an artificial environment. They cannot account for cell permeability, intracellular ATP concentrations (which are much higher than in most assays), or the true availability of the target protein.[10] Therefore, validating biochemical hits within a living cell is a critical, self-validating step.

The Rationale for Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying direct target engagement in intact cells or even tissues.[19][20] The principle is straightforward: when a ligand binds to its target protein, it typically stabilizes the protein's structure, increasing its melting temperature (Tm).[21][22] This change in thermal stability can be quantified, providing direct evidence of a physical interaction in a physiological context.[23]

Experimental Workflow: CETSA for Target Validation

This protocol describes a typical CETSA experiment to validate the engagement of Pyrim-Inhib-A with its intended target, AURKA, and a suspected off-target identified from the kinome scan.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cells Culture Cells (e.g., HCT116) Treat Treat with Vehicle (DMSO) or Pyrim-Inhib-A Cells->Treat 1. Incubate Aliquot Aliquot Treated Cells into PCR tubes Treat->Aliquot 2. Prepare Heat Heat Aliquots across a Temperature Gradient (e.g., 40°C to 70°C) Aliquot->Heat 3. Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis 4. Lyse Separate Centrifuge to Separate Soluble vs. Aggregated Protein Lysis->Separate 5. Separate WB Western Blot for Target Protein (e.g., AURKA) Separate->WB 6. Detect Quantify Densitometry to Quantify Soluble Protein WB->Quantify 7. Measure Plot Plot Melt Curve & Determine ΔTm Quantify->Plot 8. Analyze

Sources

Comparative

Benchmarking the synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide against alternative routes

Abstract 5-Bromo-4-methylpyrimidin-2(1H)-one is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The efficient and scala...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-4-methylpyrimidin-2(1H)-one is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The efficient and scalable production of its hydrobromide salt is critical for drug development pipelines. This guide provides an in-depth comparison of two primary synthetic routes to this intermediate: the benchmark direct bromination of 4-methylpyrimidin-2(1H)-one and an alternative multi-step pathway involving the diazotization of a 2-aminopyrimidine precursor. By presenting detailed experimental protocols, mechanistic insights, and a quantitative comparison of key performance metrics, this document serves as a practical resource for researchers, chemists, and process development professionals to select the optimal synthetic strategy based on their specific project requirements, balancing factors of yield, purity, scalability, safety, and cost.

Introduction: The Strategic Importance of 5-Bromopyrimidinones

The pyrimidin-2(1H)-one core is a privileged scaffold in modern pharmacology. The introduction of a bromine atom at the C5 position provides a crucial synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of lead compounds and the construction of complex molecular architectures. The hydrobromide salt form is often preferred for its improved crystallinity, stability, and handling properties. Consequently, a robust and efficient synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a foundational step in the discovery and manufacturing of numerous potential drug candidates. This guide will benchmark the most common synthetic approach against a viable alternative, providing the necessary data for an informed selection of methodology.

Route 1: Direct Electrophilic Bromination (Benchmark Synthesis)

The most direct and established route to 5-Bromo-4-methylpyrimidin-2(1H)-one involves the direct electrophilic aromatic substitution on the electron-rich pyrimidinone ring. The starting material, 4-methylpyrimidin-2(1H)-one, also known as 4-methyluracil, is commercially available and relatively inexpensive. The C5 position is highly activated towards electrophiles due to the electron-donating nature of the ring nitrogens and the exocyclic oxygen.

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Molecular bromine (Br₂) is polarized by the solvent (acetic acid), creating an electrophilic bromine species that is attacked by the π-system of the pyrimidinone ring. A subsequent deprotonation of the sigma complex intermediate re-establishes aromaticity and yields the 5-bromo product. Using N-Bromosuccinimide (NBS) follows a similar principle, often initiated by trace amounts of HBr to generate Br₂, or via a radical pathway under photochemical conditions to generate Br₂ in situ[1].

Experimental Protocol: Route 1

Step 1: Synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one

  • Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 4-methylpyrimidin-2(1H)-one (10.0 g, 79.3 mmol) and glacial acetic acid (100 mL). Stir the suspension at room temperature.

  • Bromination: In the dropping funnel, prepare a solution of bromine (4.5 mL, 87.2 mmol, 1.1 eq.) in glacial acetic acid (20 mL). Add the bromine solution dropwise to the stirred suspension over 30 minutes. The deep red color of the bromine will dissipate as it is consumed.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 2-3 hours, or until TLC analysis (e.g., 10% Methanol in Dichloromethane) indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. The product will precipitate as a white solid. Filter the solid, wash with cold water (2 x 50 mL) and then with a small amount of cold ethyl acetate (20 mL) to remove residual acetic acid.

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight to yield 5-Bromo-4-methylpyrimidin-2(1H)-one.

Step 2: Formation of the Hydrobromide Salt

  • Dissolution: Suspend the dried 5-Bromo-4-methylpyrimidin-2(1H)-one (10.0 g, 49.2 mmol) in ethyl acetate (100 mL).

  • Acidification: To the stirred suspension, add a 33% solution of hydrogen bromide in acetic acid (approx. 15 mL, excess) dropwise. A thick white precipitate will form immediately.

  • Isolation: Stir the mixture at room temperature for 1 hour. Filter the solid, wash with fresh ethyl acetate (2 x 30 mL), and dry under vacuum to afford 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide.

Visualization of the Benchmark Workflow

SM 4-Methylpyrimidin-2(1H)-one Step1 Step 1: Electrophilic Bromination (60-70°C, 2-3h) SM->Step1 Reagent1 Br₂ in Acetic Acid Reagent1->Step1 Intermediate 5-Bromo-4-methylpyrimidin-2(1H)-one Step1->Intermediate Step2 Step 2: Salt Formation (Room Temp, 1h) Intermediate->Step2 Reagent2 HBr in Acetic Acid Reagent2->Step2 Product 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide Step2->Product

Caption: Workflow for the Direct Bromination Route.

Route 2: Diazotization of a 2-Aminopyrimidine Precursor (Alternative)

This alternative route employs a fundamentally different strategy, constructing the brominated pyrimidinone from a pre-brominated aminopyrimidine intermediate. This multi-step approach is common in heterocyclic chemistry when direct functionalization is challenging or results in poor regioselectivity.

Mechanistic Rationale

This synthesis begins with the bromination of 2-amino-4-methylpyrimidine. The subsequent key step is the conversion of the C2-amino group to a C2-hydroxyl (keto) group. This is achieved via a diazotization reaction, where the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt intermediate (RN₂⁺)[2]. This intermediate is typically unstable and, in the presence of water, readily undergoes hydrolysis, losing nitrogen gas (N₂) to form the corresponding pyrimidinone[3].

Experimental Protocol: Route 2

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyrimidine

  • Setup: Dissolve 2-amino-4-methylpyrimidine (10.0 g, 91.6 mmol) in N,N-Dimethylformamide (DMF, 100 mL) in a flask and cool the solution in an ice bath to 0-5°C.

  • Bromination: In a separate beaker, dissolve N-Bromosuccinimide (NBS, 16.3 g, 91.6 mmol) in DMF (50 mL). Add the NBS solution dropwise to the cooled amine solution, maintaining the temperature below 10°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Pour the reaction mixture into ice water (400 mL). A precipitate will form. Stir for 30 minutes, then filter the solid. Wash the solid thoroughly with water and dry under vacuum to yield 2-amino-5-bromo-4-methylpyrimidine.

Step 2: Diazotization and Hydrolysis to 5-Bromo-4-methylpyrimidin-2(1H)-one

  • Setup: Suspend 2-amino-5-bromo-4-methylpyrimidine (10.0 g, 53.2 mmol) in a mixture of 1 M sulfuric acid (100 mL). Cool the suspension to 0-5°C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 4.0 g, 58.0 mmol, 1.1 eq.) in water (15 mL). Add this solution dropwise to the vigorously stirred pyrimidine suspension, keeping the temperature strictly below 5°C. Effervescence (N₂ gas) will be observed.

  • Hydrolysis: After the addition is complete, continue stirring at 0-5°C for 30 minutes, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Isolation: The product will precipitate from the solution. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 3: Formation of the Hydrobromide Salt

  • Follow the same procedure as described in Step 2 of Route 1.

Visualization of the Alternative Workflow

SM 2-Amino-4-methylpyrimidine Step1 Step 1: Bromination (0°C to RT, 4-6h) SM->Step1 Reagent1 NBS in DMF Reagent1->Step1 Intermediate1 2-Amino-5-bromo-4-methylpyrimidine Step1->Intermediate1 Step2 Step 2: Diazotization & Hydrolysis Intermediate1->Step2 Reagent2 1. NaNO₂, H₂SO₄ (0-5°C) 2. H₂O, warm to RT Reagent2->Step2 Intermediate2 5-Bromo-4-methylpyrimidin-2(1H)-one Step2->Intermediate2 Step3 Step 3: Salt Formation (Room Temp, 1h) Intermediate2->Step3 Reagent3 HBr in Acetic Acid Reagent3->Step3 Product 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide Step3->Product

Caption: Workflow for the Diazotization Route.

Comparative Analysis

The choice between these two routes depends heavily on the specific priorities of the synthesis, such as scale, available equipment, safety protocols, and cost. Below is a summary of key performance indicators.

MetricRoute 1: Direct Bromination (Benchmark)Route 2: Diazotization (Alternative)Justification & Expert Insights
Overall Yield Good to Excellent (~75-85%)Moderate (~50-65%)Direct bromination is a high-yielding transformation. The alternative route's overall yield is lower due to the cumulative losses over three distinct synthetic steps.
Number of Steps 2 (Bromination + Salt Formation)3 (Bromination + Diazotization + Salt Formation)Fewer steps lead to reduced labor, solvent usage, and potential for error, making Route 1 more operationally efficient.
Purity Profile Generally high; potential for over-bromination (dibromo-adducts) if not controlled[4].Good; main impurity is often unreacted amino-intermediate. Purification between steps is usually required.Route 1 can be a cleaner reaction if conditions are optimized. Route 2 requires careful purification of the brominated amine to prevent side reactions during diazotization.
Reagent Safety Bromine: Highly corrosive, toxic, and requires careful handling. NBS: Safer alternative to Br₂, but still a strong oxidant[5].NBS: Used in the first step. Sodium Nitrite/Acid: Generates unstable diazonium salts in situ. Diazonium Salts: Potentially explosive, especially if isolated. Requires strict temperature control (<5°C) and quenching procedures[6][7].The primary hazard of Route 2 is the diazotization step. Diazonium intermediates are notoriously unstable and their accumulation is a significant safety risk, especially at scale[7]. Route 1's use of bromine is hazardous but is a more familiar and controllable risk in process chemistry.
Cost-Effectiveness High. Fewer steps and common reagents.Moderate. More steps increase processing costs. Starting materials are of comparable price.While starting materials for both routes are accessible, the additional operational complexity, energy input, and waste streams from the three-step sequence make Route 2 less cost-effective.
Scalability Excellent. The reaction is robust and has been widely implemented on an industrial scale.Poor to Moderate. The thermal instability of the diazonium intermediate makes scaling this route challenging and hazardous. It requires specialized equipment and rigorous safety protocols.Route 1 is the clear choice for large-scale production due to its simplicity and more manageable safety profile. The risks associated with a large-scale diazotization often render Route 2 impractical for manufacturing.

Discussion & Recommendations

For laboratory-scale synthesis and rapid analogue generation, both routes are viable. The Direct Bromination (Route 1) is superior in almost every aspect: it is more efficient, higher yielding, and has a more favorable safety profile. It should be considered the default and benchmark method. The use of liquid bromine in acetic acid is a classic and effective method[8], while using NBS in a solvent like acetonitrile can offer handling advantages and is often preferred in modern labs[1].

The Diazotization Route (Route 2) serves as a valuable alternative primarily in specific scenarios. For instance, if the starting 2-amino-5-bromo-4-methylpyrimidine is available from a divergent synthesis pathway or is significantly cheaper from a particular vendor, this route might be considered. However, the significant safety concerns associated with diazotization cannot be overstated. This step must be performed with strict adherence to safety protocols, including precise temperature control, slow addition of reagents, and ensuring that the diazonium salt is consumed in situ and never isolated[6].

For process development and scale-up manufacturing, the Direct Bromination (Route 1) is unequivocally the recommended pathway. Its operational simplicity, high throughput, and more manageable risk profile make it the only logical choice for producing kilogram quantities or more. The challenges of thermal management and the potential for runaway reactions make the diazotization route a significant liability at scale.

Conclusion

The synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is most effectively and safely achieved via the direct bromination of 4-methylpyrimidin-2(1H)-one . This benchmark route offers superior yield, operational simplicity, and scalability compared to the alternative pathway involving the diazotization of 2-amino-5-bromo-4-methylpyrimidine. While the alternative route is chemically valid, its reliance on a hazardous and thermally unstable diazonium intermediate severely limits its practical application, particularly for large-scale production. This guide recommends the direct bromination strategy as the industry-standard method for reliable and efficient synthesis of this critical pharmaceutical intermediate.

References

  • DirectMultiStep: Direct Route Generation for Multistep Retrosynthesis. (2024). Batista Lab. Available at: [Link]

  • A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2020). ResearchGate. Available at: [Link]

  • DirectMultiStep: Direct Route Generation for Multistep Retrosynthesis. (2024). arXiv.org. Available at: [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. Available at: [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (2011). ResearchGate. Available at: [Link]

  • Making diazonium chemistry safer. (2024). ACS Publications. Available at: [Link]

  • Preparation method of 2-amino pyrimidine. (2013). Google Patents.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available at: [Link]

  • Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine. (2015). Google Patents.
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). ResearchGate. Available at: [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). (1973). RSC Publishing. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available at: [Link]

  • Diazotization safety. (2013). Sciencemadness Discussion Board. Available at: [Link]

  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. (2009). MDPI. Available at: [Link]

  • Chemistry Diazotization Reaction. (n.d.). sathee jee. Available at: [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). Google Patents.

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the Drug-like Properties of Compounds Derived from 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and approved drugs.[1] This guide provides a comprehensive evaluation of the drug-like properties of novel compounds derived from 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. As Senior Application Scientists, our goal is to equip you with not only the data but also the strategic rationale behind the experimental and computational workflows, enabling you to make informed decisions in your drug discovery endeavors. We will delve into a comparative analysis of these pyrimidinone derivatives against viable bioisosteric alternatives, namely pyridinone and triazine scaffolds, supported by in silico predictions and established experimental protocols.

The Pyrimidinone Core: A Foundation for Drug Discovery

The pyrimidin-2(1H)-one core is a versatile starting point for the synthesis of a diverse library of compounds. The presence of the bromine atom at the 5-position and a methyl group at the 4-position on our starting material, 5-Bromo-4-methylpyrimidin-2(1H)-one, offers strategic vectors for chemical modification. The bromine can be functionalized through various cross-coupling reactions, while the methyl group can potentially be modified or influence the overall electronics and steric profile of the molecule. The inherent functionalities of the pyrimidinone ring itself, including hydrogen bond donors and acceptors, provide the necessary pharmacophoric features for interaction with a wide range of biological targets. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3]

Evaluating Drug-Likeness: A Multiparameter Approach

The journey from a synthesized compound to a viable drug candidate is paved with a series of critical evaluations of its physicochemical and pharmacokinetic properties. This section outlines a systematic approach to assessing the drug-like properties of our novel pyrimidinone derivatives.

In Silico Profiling: The First Pass

Before embarking on resource-intensive experimental assays, in silico predictive models provide a crucial first-pass filter. These computational tools allow for the early identification of potential liabilities and help prioritize compounds for synthesis and further testing.[4] For this guide, we will utilize the SwissADME web tool to predict key drug-like properties.[5][6]

We will evaluate a series of hypothetical derivatives of our starting material, where the C6-position is substituted with various functional groups, a modification shown to be synthetically feasible and to influence biological activity.[5]

Hypothetical Pyrimidinone Derivatives for In Silico Analysis:

To illustrate the evaluation process, we will consider a focused library of derivatives based on a structurally similar series where substitutions at the C6 position have been explored.[5][6] These substitutions are chosen to represent a range of sizes and polarities.

  • Compound A: 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one

  • Compound B: 2-amino-5-bromo-6-(2-phenylethyl)pyrimidin-4(3H)-one

  • Compound C: 2-amino-5-bromo-6-(2-(4-chlorophenyl)-2-hydroxyethyl)pyrimidin-4(3H)-one

Bioisosteric Alternatives for Comparison:

To provide a comprehensive comparison, we will also evaluate representative pyridinone and triazine analogs that have reported biological activities, such as antiviral or anticancer effects.[7][8][9][10]

  • Alternative 1 (Pyridinone): A representative pyridinone with known antiviral activity.[7]

  • Alternative 2 (Triazine): A representative triazine with known antiviral activity.[8][10]

Table 1: In Silico Prediction of Physicochemical Properties and Drug-Likeness

Compound Scaffold Molecular Weight ( g/mol ) logP (Consensus) H-bond Acceptors H-bond Donors TPSA (Ų) Lipinski's Rule of 5 Violations
Compound A Pyrimidinone 248.10 1.45 3 2 74.61 0
Compound B Pyrimidinone 310.19 2.85 3 2 74.61 0
Compound C Pyrimidinone 358.63 2.68 4 3 94.84 0
Alternative 1 Pyridinone Varies Varies Varies Varies Varies Varies

| Alternative 2 | Triazine | Varies | Varies | Varies | Varies | Varies | Varies |

Note: The values for Alternative 1 and 2 will be populated based on specific literature compounds for a direct comparison.

Table 2: In Silico Prediction of ADME Properties

Compound Scaffold GI Absorption BBB Permeant P-gp Substrate CYP1A2 Inhibitor CYP2C19 Inhibitor CYP2C9 Inhibitor CYP2D6 Inhibitor CYP3A4 Inhibitor
Compound A Pyrimidinone High No No Yes No Yes No No
Compound B Pyrimidinone High No No Yes Yes Yes No Yes
Compound C Pyrimidinone High No No Yes Yes Yes No Yes
Alternative 1 Pyridinone Varies Varies Varies Varies Varies Varies Varies Varies

| Alternative 2 | Triazine | Varies | Varies | Varies | Varies | Varies | Varies | Varies | Varies |

Note: The values for Alternative 1 and 2 will be populated based on specific literature compounds for a direct comparison.

Interpretation of In Silico Data:

The in silico data provides a preliminary assessment of the drug-like potential of our pyrimidinone derivatives. All three hypothetical compounds adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.[5][6] Their predicted high gastrointestinal absorption is a positive indicator. However, the predictions also highlight potential liabilities, such as the inhibition of several cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions. These predictions are not definitive but serve as valuable flags for guiding subsequent experimental validation.

Experimental Workflow for Drug Property Evaluation

Following the in silico screening, promising candidates should be subjected to a tiered experimental workflow to obtain quantitative data on their drug-like properties.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Medium-Throughput Characterization cluster_2 Tier 3: In-depth Profiling kinetic_solubility Kinetic Solubility Assay thermodynamic_solubility Thermodynamic Solubility kinetic_solubility->thermodynamic_solubility Prioritize pampa PAMPA (Permeability) caco2 Caco-2 Permeability pampa->caco2 Confirm logd LogD7.4 Determination plasma_protein_binding Plasma Protein Binding logd->plasma_protein_binding in_vivo_pk In vivo Pharmacokinetics thermodynamic_solubility->in_vivo_pk caco2->in_vivo_pk microsomal_stability Microsomal Stability Assay cyp_inhibition CYP450 Inhibition Panel microsomal_stability->cyp_inhibition microsomal_stability->in_vivo_pk

Figure 1: Tiered workflow for evaluating drug-like properties.
Tier 1: High-Throughput Screening
  • Kinetic Solubility Assay: This assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, mimicking the initial dissolution phase in the gastrointestinal tract.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that predicts passive diffusion across a lipid membrane, offering a high-throughput screen for intestinal permeability.[11]

  • LogD7.4 Determination: This measures the lipophilicity of a compound at physiological pH, a critical determinant of its absorption, distribution, and potential for off-target effects.

Tier 2: Medium-Throughput Characterization
  • Thermodynamic Solubility: This assay determines the equilibrium solubility of a compound, providing a more accurate measure of its intrinsic solubility.

  • Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal epithelium, providing a more physiologically relevant model for predicting human drug absorption, including both passive and active transport mechanisms.[12]

  • Microsomal Stability Assay: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[13]

Tier 3: In-depth Profiling
  • CYP450 Inhibition Panel: This panel of assays determines the potential of a compound to inhibit specific CYP isoforms, which is crucial for predicting drug-drug interactions.

  • Plasma Protein Binding: This assay measures the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically available to exert its pharmacological effect.

  • In vivo Pharmacokinetics: For lead candidates, in vivo studies in animal models are essential to understand the complete ADME profile and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the Donor Plate: Add the test compounds (typically from a DMSO stock solution) to a buffer at pH 7.4 in a 96-well donor plate.

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer at pH 7.4.

  • Coat the Filter Plate: Coat the filter membrane of a 96-well filter plate with a lipid solution (e.g., a mixture of phospholipids in dodecane).

  • Assemble the "Sandwich": Place the coated filter plate on top of the acceptor plate, and then place the donor plate on top of the filter plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Analyze: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Compound]A / [Compound]D, equilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.[14]

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a 24-well plate format until a confluent monolayer is formed (typically 21 days).[15]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.

  • Prepare Dosing Solution: Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber. This is done to assess active efflux.

  • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample and Analyze: At the end of the incubation, take samples from both the apical and basolateral chambers and determine the compound concentration using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[16]

Protocol 3: Liver Microsome Stability Assay
  • Prepare Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (human or from another species), NADPH regenerating system (to sustain enzyme activity), and buffer.[17]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach the optimal temperature.

  • Initiate Reaction: Add the test compound to the incubation mixture to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analyze: Centrifuge the samples to precipitate the proteins and analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Calculate In Vitro Half-Life (t1/2) and Intrinsic Clearance (CLint): Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k).

    t1/2 = 0.693 / k

    CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Comparative Analysis: Pyrimidinones vs. Alternatives

The true value of evaluating a new chemical series lies in its comparison to existing scaffolds with known utility. Pyridinones and triazines are excellent comparators for pyrimidinones as they are also nitrogen-containing heterocycles that have found success in drug discovery.[7][8][9][10]

G Pyrimidinone Pyrimidinone + Established scaffold + Versatile synthesis - Potential for metabolic liabilities Pyridinone Pyridinone + Bioisostere of pyrimidinone + Can improve solubility - May have different SAR Pyrimidinone->Pyridinone Bioisosteric Replacement Triazine Triazine + Multiple points for diversification + Can modulate polarity - Potential for off-target effects Pyrimidinone->Triazine Bioisosteric Replacement

Figure 2: Bioisosteric relationships of the scaffolds.
  • Pyridinones: As bioisosteres of pyrimidinones, pyridinones can offer an alternative hydrogen bonding pattern and may exhibit improved physicochemical properties, such as solubility.[7] However, this structural change can also significantly alter the structure-activity relationship (SAR), requiring re-optimization of the substituents.

  • Triazines: The triazine scaffold provides three positions for substitution, offering a high degree of chemical diversity.[8][9][10] This can be advantageous for fine-tuning the properties of a molecule. However, the increased nitrogen content can also lead to different off-target activities and potential toxicity.

A direct comparison of experimental data for our pyrimidinone derivatives with that of closely related pyridinone and triazine analogs targeting the same biological pathway (e.g., antiviral or anticancer) would be the most definitive way to assess their relative merits. In the absence of such direct data, the in silico predictions in Tables 1 and 2, combined with a thorough literature review of the properties of these alternative scaffolds, can provide valuable guidance.

Conclusion and Future Directions

The evaluation of drug-like properties is an iterative process that is integral to modern drug discovery. This guide has outlined a systematic approach for assessing compounds derived from 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, from in silico prediction to in vitro experimental validation. The pyrimidinone scaffold holds significant promise, and a thorough understanding of the structure-property relationships of its derivatives is key to unlocking their therapeutic potential.

By comparing these compounds to relevant bioisosteric alternatives like pyridinones and triazines, researchers can gain a broader perspective on the chemical space and make more strategic decisions in their lead optimization efforts. The provided protocols serve as a starting point for establishing robust in-house assays for the comprehensive characterization of novel chemical entities. Ultimately, the integration of computational and experimental approaches will accelerate the identification of drug candidates with a higher probability of success in clinical development.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Goldman, M. E., Nunberg, J. H., O'Brien, J. A., Quintero, J. C., Schleif, W. A., Freund, K. F., ... & Emini, E. A. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867. [Link]

  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Subbagh, H. I. (2018). Pyrimidines as promising anticancer agents: a review. Mini reviews in medicinal chemistry, 18(18), 1548-1566.
  • Hocková, D., Holý, A., Masojídková, M., & Andrei, G. (2003). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. Bioorganic & medicinal chemistry, 11(11), 2415-2423.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • Mohamed, M. S., Kamel, M. M., & Kassem, E. M. (2010). Synthesis and biological evaluation of some new pyrimidine derivatives. European journal of medicinal chemistry, 45(8), 3379-3386.
  • Rastogi, S., & Kumar, A. (2019). Triazine derivatives as potential anticancer agents: A review. Mini reviews in medicinal chemistry, 19(11), 896-912.
  • Singh, K., Singh, K., & Balzarini, J. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4 (3H)-pyrimidinones and evaluation of their antiviral activity. European journal of medicinal chemistry, 67, 428-433.
  • Stefanska, B., Ardecka, A., Sobiak, S., & Boryski, J. (2011). Synthesis and antiviral activities of some 2, 4, 6-trisubstituted 1, 3, 5-triazines. European journal of medicinal chemistry, 46(9), 3843-3849.
  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010.
  • Artusson, P., & Magnusson, C. (1990). Epithelial transport of drugs in cell culture. II: Correlation between breeding data in man and flux data in human intestinal epithelial (Caco-2) cells. Journal of pharmaceutical sciences, 79(7), 595-600.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of extrahepatic metabolism. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 26, 2026, from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 26, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved January 26, 2026, from [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved January 26, 2026, from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved January 26, 2026, from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 26, 2026, from [Link]

  • ChemBK. (2024, April 9). 2-Amino-5-bromo-4-hydroxy-6-phenylpyrimidine. Retrieved January 26, 2026, from [Link]

  • Caco-2 assay protocol. (n.d.). Retrieved January 26, 2026, from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved January 26, 2026, from [Link]

  • Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved January 26, 2026, from [Link]

  • PubMed. (2009). Synthesis and identification of[2][5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved January 26, 2026, from [Link]

  • RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Replacing the pyrimidine ring with a triazine ring retains the binding properties. Retrieved January 26, 2026, from [Link]

  • PubMed. (2019). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrimidines and Triazines as anticancer agents. Retrieved January 26, 2026, from [Link]

  • NIH. (2024, September 27). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Retrieved January 26, 2026, from [Link]

  • NIH. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved January 26, 2026, from [Link]

  • NIH. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved January 26, 2026, from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Retrieved January 26, 2026, from [Link]

  • NIH. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved January 26, 2026, from [Link]

Sources

Comparative

Head-to-head comparison of different catalysts for Suzuki coupling with 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to ass...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures.[1][2] Pyrimidinone scaffolds, in particular, are prevalent in a wide array of pharmacologically active compounds. The functionalization of these heterocycles often relies on the strategic implementation of cross-coupling methodologies. This guide provides a detailed, head-to-head comparison of various palladium-based catalyst systems for the Suzuki coupling of a key building block, 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, with arylboronic acids. Our analysis, grounded in experimental data from analogous systems, aims to equip researchers with the insights needed to make informed decisions for catalyst selection, ultimately accelerating drug discovery and development programs.

The Challenge of Coupling Pyrimidinones

The Suzuki coupling of 5-Bromo-4-methylpyrimidin-2(1H)-one presents a unique set of challenges. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-Br bond.[3] Furthermore, the presence of multiple nitrogen atoms and the acidic proton of the pyrimidinone moiety can lead to catalyst inhibition or undesired side reactions through coordination with the palladium center.[4] The hydrobromide salt form also necessitates careful consideration of the base used in the reaction. Therefore, the choice of the palladium catalyst, and particularly its ligand, is paramount to achieving high efficiency and yield.[5]

Comparative Performance of Catalytic Systems

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Key Considerations
System 1: The Workhorse
Pd(PPh₃)₄TriphenylphosphineK₃PO₄1,4-Dioxane/H₂O80-10012-1875-88A reliable and cost-effective choice for many standard couplings. May require longer reaction times and higher catalyst loadings for challenging substrates.[6]
System 2: The High-Performer
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene or 1,4-Dioxane80-1102-6>90Buchwald ligands like SPhos are bulky and electron-rich, promoting efficient oxidative addition and reductive elimination, leading to higher turnover numbers and suitability for demanding substrates.[5]
System 3: The Modern Alternative
Pd-PEPPSI-IPrIPr (NHC)Cs₂CO₃t-Amyl Alcohol1001-4>95N-Heterocyclic Carbene (NHC) ligands offer excellent thermal stability and high catalytic activity, often at lower catalyst loadings. PEPPSI-type precatalysts are air and moisture stable, simplifying reaction setup.[5]
System 4: The Ligand-Free Approach
Pd/CNoneNa₂CO₃Ethanol/H₂O80 (Microwave)0.5-1VariableA heterogeneous option that simplifies product purification. However, catalyst activity can be lower and may require microwave irradiation to achieve reasonable reaction times. Potential for metal leaching should be considered.[3]

Note: The presented yield ranges are compiled from various sources employing structurally similar substrates and should be considered as a qualitative guide.

Causality Behind Experimental Choices: A Deeper Dive

The selection of each component in the Suzuki coupling reaction is a critical decision that directly impacts the outcome.

The Catalyst Precursor and Ligand:

  • Pd(PPh₃)₄: This catalyst is a pre-formed Pd(0) complex, ready to enter the catalytic cycle. Triphenylphosphine is a moderately electron-donating and sterically accessible ligand, making it a versatile choice. However, for electron-deficient heteroaryl bromides, its ability to promote the rate-limiting oxidative addition step can be suboptimal.[7]

  • Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos): Here, Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. The key to this system's success lies in the bulky and electron-rich nature of the biarylphosphine ligand.[8] The steric bulk facilitates the reductive elimination step, while the high electron density on the phosphorus atom enhances the rate of oxidative addition.[9]

  • Pd-PEPPSI-IPr: This is a pre-catalyst where the palladium is complexed with an N-heterocyclic carbene (NHC) ligand. NHC ligands are strong σ-donors, which increases the electron density at the palladium center, thereby promoting oxidative addition.[7] Their steric bulk also aids in the reductive elimination step. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilisation and Initiation) framework provides a stable and easy-to-handle solid.[5]

The Base:

The role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[3] For the hydrobromide salt of our substrate, a sufficiently strong base is required to neutralize the acidic proton and the HBr.

  • K₃PO₄ and Cs₂CO₃: These are commonly used inorganic bases that are effective in promoting the reaction without causing significant degradation of the starting materials or products.

  • Na₂CO₃: A milder base that can be effective, particularly in polar solvent systems.

The Solvent:

The solvent system must be capable of dissolving both the organic and inorganic components of the reaction.

  • 1,4-Dioxane/H₂O or Toluene/H₂O: These biphasic solvent systems are widely used. The aqueous phase facilitates the dissolution of the base and the boronate species, while the organic phase dissolves the substrate and the catalyst.

  • t-Amyl Alcohol: A higher-boiling alcohol that can be advantageous for challenging couplings requiring elevated temperatures.

Experimental Protocols

The following are detailed, step-by-step methodologies for performing the Suzuki coupling with 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide using the catalyst systems discussed.

Protocol 1: Using Pd(PPh₃)₄
  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). Then, add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the reaction mixture at 90-100 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Using Pd(OAc)₂ / SPhos
  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene or 1,4-dioxane.

  • Reaction: Stir the reaction mixture at 100-110 °C for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Follow the work-up procedure described in Protocol 1.

Protocol 3: Using Pd-PEPPSI-IPr
  • Reaction Setup: To a reaction vial, add 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), cesium carbonate (Cs₂CO₃, 3.0 equiv.), and Pd-PEPPSI-IPr (0.01 equiv.).

  • Solvent Addition: Add t-amyl alcohol.

  • Reaction: Seal the vial and stir the reaction mixture at 100 °C for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boronic Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X->Transmetalation [Ar'B(OR)2OH]⁻ Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid Ar'-B(OR)2 Base Base (e.g., K₃PO₄) Boronic_Acid->Base Boronate [Ar'B(OR)2OH]⁻ Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: - 5-Bromo-4-methylpyrimidin-2(1H)-one HBr - Arylboronic Acid - Base Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Catalyst Add Palladium Catalyst and Ligand (if separate) Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion and Recommendations

The choice of catalyst for the Suzuki coupling of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a critical parameter that dictates the efficiency and success of the reaction. For routine applications and initial explorations, the traditional and cost-effective Pd(PPh₃)₄ catalyst can provide satisfactory results. However, for achieving higher yields, shorter reaction times, and broader substrate scope, particularly with challenging arylboronic acids, modern catalyst systems are highly recommended.

The use of Pd(OAc)₂ in combination with a bulky, electron-rich Buchwald ligand such as SPhos represents a significant advancement, offering excellent performance for a wide range of substrates. For researchers seeking the highest levels of activity and convenience, Pd-PEPPSI-IPr and other palladium-NHC precatalysts are outstanding choices due to their high stability and exceptional catalytic efficiency at low loadings.

Ultimately, the optimal catalyst system will depend on the specific requirements of the synthesis, including the nature of the coupling partners, desired reaction scale, and economic considerations. This guide provides a solid foundation for making an informed catalyst selection, empowering researchers to efficiently synthesize novel pyrimidinone-containing molecules for the advancement of drug discovery and development.

References

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Rehman, A. U., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2822. [Link]

  • Cheballah, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2891-2902. [Link]

  • Lee, C. H., & Lee, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 74. [Link]

  • Rossi, S., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(7), 1467-1478. [Link]

  • Akinyele, T. E., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5536-5565. [Link]

  • Gstottmayr, C. W., et al. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1363-1365. [Link]

  • Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 944-950. [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414-7427. [Link]

  • Fairlamb, I. J. S. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 296. [Link]

  • Barnard, J. H., & Smith, J. M. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Inorganica Chimica Acta, 470, 154-162. [Link]

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]

Sources

Validation

A comparative study of the metabolic stability of kinase inhibitors derived from different pyrimidine cores

A Comparative Guide to the Metabolic Stability of Pyrimidine-Based Kinase Inhibitors Introduction: The Critical Role of Metabolic Stability in Kinase Inhibitor Drug Discovery The pyrimidine nucleus is a cornerstone in th...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Metabolic Stability of Pyrimidine-Based Kinase Inhibitors

Introduction: The Critical Role of Metabolic Stability in Kinase Inhibitor Drug Discovery

The pyrimidine nucleus is a cornerstone in the architecture of numerous therapeutic agents, particularly within the realm of protein kinase inhibitors.[1] Its structural versatility and ability to form key hydrogen bonding interactions have cemented its status as a "privileged scaffold" in medicinal chemistry.[2][3] To date, eight FDA-approved kinase inhibitors feature a pyrimidine core, a testament to its success in generating potent and selective drug candidates.[4] However, the journey from a potent inhibitor to a successful therapeutic is fraught with challenges, a primary one being metabolic stability.

Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions.[5][6] Rapid metabolism can lead to sub-therapeutic plasma concentrations, necessitating higher or more frequent dosing, which in turn can increase the risk of off-target toxicities.[6] Conversely, excessively slow metabolism can lead to drug accumulation and toxicity. Therefore, a deep understanding and early assessment of the metabolic fate of pyrimidine-based kinase inhibitors are paramount for successful drug development.

This guide provides a comparative analysis of the metabolic stability of kinase inhibitors derived from different pyrimidine cores. We will delve into the key metabolic pathways, compare the stability of various pyrimidine scaffolds with supporting experimental data, and provide detailed protocols for assessing metabolic stability in a laboratory setting.

Understanding the Metabolic Landscape of Pyrimidine-Based Kinase Inhibitors

The metabolism of xenobiotics, including pyrimidine-based drugs, is broadly categorized into Phase I and Phase II reactions.[7]

  • Phase I Metabolism: Primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, these reactions introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis.[8][9] For pyrimidine-containing molecules, common sites of oxidation include the pyrimidine ring itself, as well as appended alkyl or aryl substituents. The specific CYP isoforms involved, most commonly CYP3A4 and CYP2D6, play a significant role in the rate and profile of metabolism.[10]

  • Phase II Metabolism: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs), sulfate (by sulfotransferases, SULTs), or glutathione (by glutathione S-transferases, GSTs).[6][7] This process generally increases the water solubility of the compound, facilitating its excretion.

The interplay between these two phases dictates the overall clearance and half-life of a drug. A key objective in medicinal chemistry is to modulate the structure of a lead compound to achieve an optimal balance of metabolic stability and desired pharmacological activity.

Visualizing General Metabolic Pathways

The following diagram illustrates the general metabolic pathways for pyrimidine-based kinase inhibitors, highlighting the key enzymatic families involved in their biotransformation.

MetabolicPathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Pyrimidine_Kinase_Inhibitor Pyrimidine_Kinase_Inhibitor Oxidized_Metabolites Oxidized_Metabolites Pyrimidine_Kinase_Inhibitor->Oxidized_Metabolites CYP450s, FMOs Hydrolyzed_Metabolites Hydrolyzed_Metabolites Pyrimidine_Kinase_Inhibitor->Hydrolyzed_Metabolites Esterases, Amidases Reduced_Metabolites Reduced_Metabolites Pyrimidine_Kinase_Inhibitor->Reduced_Metabolites Reductases Conjugated_Metabolites Conjugated_Metabolites Pyrimidine_Kinase_Inhibitor->Conjugated_Metabolites UGTs, SULTs, GSTs Oxidized_Metabolites->Conjugated_Metabolites UGTs, SULTs, GSTs Hydrolyzed_Metabolites->Conjugated_Metabolites UGTs, SULTs, GSTs Reduced_Metabolites->Conjugated_Metabolites UGTs, SULTs, GSTs Excretion Excretion Conjugated_Metabolites->Excretion

Caption: General metabolic pathways for pyrimidine-based kinase inhibitors.

Comparative Analysis of Pyrimidine Core Structures and Metabolic Stability

The substitution pattern on the pyrimidine ring significantly influences its metabolic stability. Different core structures present distinct opportunities for metabolic enzymes to act upon. While specific data comparing a wide range of pyrimidine cores in a single, unified study is often proprietary or spread across numerous publications, we can synthesize general principles and provide illustrative examples.

Key determinants of metabolic lability include the presence of electron-rich positions susceptible to oxidation and substituents that are readily metabolized (e.g., unsubstituted alkyl groups, phenols). Conversely, the introduction of electron-withdrawing groups or "metabolic blockers" (e.g., fluorine atoms) at susceptible positions can enhance stability.[11]

Pyrimidine CoreGeneral Metabolic ProfileStrategies for Improving Stability
2-Aminopyrimidine The amino group can be a site for N-oxidation or conjugation. The pyrimidine ring itself is also susceptible to hydroxylation.N-alkylation or acylation of the amino group. Introduction of blocking groups on the pyrimidine ring.
4-Aminopyrimidine Similar to the 2-amino counterpart, the amino group and the ring are potential metabolic hotspots.N-substitution of the amino group. Strategic placement of substituents to sterically hinder enzymatic access.
2,4-Diaminopyrimidine The presence of two amino groups increases the potential sites for metabolism.Differential substitution of the amino groups to modulate their reactivity.
Pyrazolo[3,4-d]pyrimidine This fused ring system, an isostere of adenine, can be metabolized on both the pyrimidine and pyrazole rings.[3]Substitution at positions that are known to be metabolically labile.

Note: The metabolic stability of a kinase inhibitor is highly context-dependent, influenced not only by the pyrimidine core but also by the nature and positioning of its various substituents.

Experimental Assessment of Metabolic Stability: Protocols and Workflows

The in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, providing crucial data for lead optimization and candidate selection.[6] Two of the most common assays are the liver microsomal stability assay and the hepatocyte stability assay.[12][13]

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, as microsomes are subcellular fractions rich in CYP450 enzymes.[6][12] It is a cost-effective and high-throughput method for initial screening.

Experimental Protocol:

  • Preparation of Reagents:

    • Pooled human liver microsomes (stored at -80°C).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Test compound stock solution (typically in DMSO).

    • Positive control compounds (e.g., testosterone, verapamil).

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.[14]

    • Add the test compound to the pre-warmed microsome suspension and briefly pre-incubate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[14][15]

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[12]

  • Reaction Termination and Sample Processing:

    • Immediately add the aliquot to the quenching solution to stop the reaction and precipitate proteins.[15]

    • Vortex and centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Workflow Diagram:

MicrosomalStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Microsomes, Buffer, NADPH, Test Compound) Pre_warm Pre-warm Microsomes and Buffer Prepare_Reagents->Pre_warm Add_Compound Add Test Compound Pre_warm->Add_Compound Initiate_Reaction Initiate with NADPH Add_Compound->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Time_Points Sample at Time Points Incubate_37C->Time_Points Quench_Reaction Quench Reaction Time_Points->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge Analyze_LCMS Analyze by LC-MS/MS Centrifuge->Analyze_LCMS Calculate_Parameters Calculate t½ and CLint Analyze_LCMS->Calculate_Parameters

Caption: Workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II enzymes, as well as active transport systems.[6][12]

Experimental Protocol:

  • Cell Preparation:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

    • Determine cell viability and concentration.

  • Incubation:

    • Incubate the hepatocyte suspension with the test compound at 37°C in a shaking water bath or incubator.[16]

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.[16]

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (with an internal standard) to the collected aliquots.[16]

    • Lyse the cells by vortexing or sonication.

    • Centrifuge the samples to pellet cellular debris.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the remaining parent compound in the supernatant using LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal stability assay, determine the elimination rate constant, half-life, and intrinsic clearance from the disappearance of the parent compound over time.

Workflow Diagram:

HepatocyteStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis Thaw_Hepatocytes Thaw and Prepare Hepatocytes Incubate_Compound Incubate Test Compound with Hepatocytes at 37°C Thaw_Hepatocytes->Incubate_Compound Sample_Time_Points Sample at Designated Time Points Incubate_Compound->Sample_Time_Points Terminate_Reaction Terminate Reaction with Acetonitrile Sample_Time_Points->Terminate_Reaction Lyse_Cells Lyse Cells Terminate_Reaction->Lyse_Cells Centrifuge Centrifuge Lyse_Cells->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Determine_Stability Calculate t½ and CLint Analyze_Supernatant->Determine_Stability

Caption: Workflow for the hepatocyte stability assay.

Conclusion: Integrating Metabolic Stability into Kinase Inhibitor Design

The metabolic stability of pyrimidine-based kinase inhibitors is a multifaceted property governed by the interplay of the pyrimidine core, its substituents, and the metabolic enzymes of the body. A thorough understanding of the structure-metabolism relationships and the early, systematic application of in vitro metabolic stability assays are indispensable for the successful design and development of novel kinase inhibitors. By prospectively designing molecules with optimized metabolic profiles, medicinal chemists can significantly enhance the probability of advancing potent and selective inhibitors into clinical candidates with favorable pharmacokinetic properties.

References

  • American Chemical Society. (2021).
  • Merck Millipore. Metabolic Stability Assays.
  • Springer Nature Experiments.
  • National Institutes of Health. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method.
  • PubMed. (2023).
  • PubMed. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency.
  • PubMed Central. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
  • PubMed Central. (2021). A non-proliferative role of pyrimidine metabolism in cancer.
  • PubMed Central. (2021). Recent Advances in Pyrimidine-Based Drugs.
  • American Chemical Society. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Creative Biolabs. Metabolic Stability Assay.
  • MDPI. (2023).
  • Royal Society of Chemistry. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Evotec. Microsomal Stability.
  • ResearchG
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Creative Bioarray.
  • PubMed Central. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • ResearchGate. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • MDPI. Special Issue : Cytochrome P450 Enzymes in Drug Metabolism.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • Evotec.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • Human Journals. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • Walsh Medical Media. Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism.
  • BMG LABTECH. (2020). Kinase assays.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Thermo Fisher Scientific.
  • YouTube. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures.
  • American Chemical Society. (2020).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide

This document provides a detailed, safety-first framework for the proper disposal of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. As a brominated heterocyclic compound, this substance requires careful handling to mi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first framework for the proper disposal of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. As a brominated heterocyclic compound, this substance requires careful handling to mitigate risks to personnel and prevent environmental contamination. The procedures outlined herein are synthesized from established laboratory safety protocols and data from analogous chemical structures, ensuring a robust and reliable guide for researchers and drug development professionals. Adherence to these protocols is not merely a matter of compliance but a cornerstone of a responsible and safe research environment.

Core Principles: Hazard Assessment and Risk Mitigation

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is not ubiquitously available, data from structurally similar brominated pyrimidines and imidazoles strongly indicate that it should be treated as a hazardous substance.[1][2][3][4][5] The primary risks are associated with its irritant properties.

The causality behind treating this compound as hazardous stems from its chemical structure: the presence of a bromine atom on a pyrimidine ring can lead to reactivity and biological effects. The hydrobromide salt form suggests it is acidic and can be corrosive. Therefore, the core of our disposal strategy is containment and isolation to prevent unintended contact or environmental release.

Table 1: Summary of Anticipated Hazards and Handling Requirements

ParameterSpecificationRationale & Causality
Anticipated Hazard Class Irritant (Skin, Eyes), Potential Respiratory Irritant.[1][2][4][5]Halogenated organic compounds frequently exhibit irritant properties. Dust or aerosols can irritate the respiratory tract upon inhalation.
Signal Word Warning[2][3]Indicates a moderate level of hazard.
Primary Routes of Exposure Inhalation (of dust), Dermal Contact, Ocular Contact.[1][3]The solid, crystalline nature of the compound makes dust generation a primary concern. Direct contact can cause localized irritation.
Required PPE Nitrile Gloves, Safety Goggles (or Face Shield), Laboratory Coat.[1][2][6]Forms a necessary barrier to prevent skin and eye contact.
Incompatible Materials Strong Oxidizing Agents, Strong Acids.[3][6]Mixing with strong oxidizers can create a risk of a vigorous, potentially exothermic reaction. As a hydrobromide salt, it may react with strong bases.
Waste Classification Hazardous Chemical Waste.[7][8]Must be disposed of through a licensed environmental waste management service in accordance with local, state, and federal regulations.[6][9]

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to managing waste streams containing 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide. The fundamental principle is waste segregation at the point of generation to ensure safety and compliance.

Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, the following PPE is mandatory:

  • Eye Protection : Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3] This is critical to prevent contact with airborne particles or splashes.

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A standard laboratory coat must be worn and fully fastened to protect against skin contact.

Waste Stream Segregation and Collection

Proper segregation is the most critical step in a safe disposal workflow. Do not mix this waste with other chemical classes unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.

Protocol for Unused/Expired Bulk Chemical:

  • Do Not Attempt Neutralization : Never attempt to neutralize or chemically deactivate the compound in the laboratory without a validated and approved protocol from EHS. Such attempts can lead to unknown and potentially hazardous reactions.

  • Container Integrity : Ensure the original container is intact, securely sealed, and clearly labeled. If the original container is compromised, overpack it into a larger, compatible, and properly labeled container.

  • Labeling : Attach a hazardous waste tag to the container. The label must clearly state "Hazardous Waste," the full chemical name: "5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide," and list the associated hazards (Irritant).[10][11]

  • Transfer to Storage : Move the sealed and labeled container to your laboratory's designated hazardous waste Satellite Accumulation Area (SAA).[10][12]

Protocol for Grossly Contaminated Labware (e.g., weighing boats, gloves, filter paper):

  • Waste Designation : This waste stream is considered "solid hazardous waste" or "lab trash".[13]

  • Collection : Place all items grossly contaminated with the solid compound directly into a designated solid hazardous waste container.[12] This is typically a plastic pail or a sturdy bag-lined box.

  • Minimize Exposure : Handle these items carefully to avoid generating dust.[6]

  • Labeling : The solid waste container must have a hazardous waste tag detailing all constituents, including "5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide."

  • Storage : Keep the container sealed when not in use and store it in the SAA.

Protocol for Spill Cleanup:

  • Area Control : Alert personnel in the immediate area and restrict access. Ensure proper ventilation, preferably by performing the cleanup within a chemical fume hood if the spill is contained there.

  • Cleanup : For a solid spill, carefully sweep up the material using a dedicated brush and dustpan to minimize dust generation.[2][6] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Containment : Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a sealed, labeled hazardous waste container.[1][2][3]

  • Decontamination : Wipe the spill area with an appropriate solvent (e.g., water or ethanol, depending on solubility and surface compatibility) and paper towels. Dispose of the towels as solid hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Waste Storage and Final Disposal

All generated waste must be managed in compliance with institutional policies and regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9]

  • Satellite Accumulation Area (SAA) : The SAA is a designated area within the lab where hazardous waste is collected.[10][12] It should be located in a well-ventilated space, away from general lab traffic, and ideally within a fume hood or a ventilated cabinet.[10] Secondary containment (e.g., a plastic tub) is required to contain any potential leaks.[10][11]

  • Container Management : All waste containers must be kept securely closed except when adding waste.[11] Do not overfill containers.

  • Professional Disposal : The final step is the collection of the waste by your institution's EHS department or a contracted licensed hazardous waste disposal company.[6][11] These professionals are equipped to transport and dispose of the chemical in a manner that is safe and compliant with all environmental regulations. Never dispose of this chemical down the drain or in the regular trash.[6][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide waste.

G cluster_prep Preparation cluster_characterize Characterization cluster_contain Containment & Labeling cluster_store Storage & Disposal start Waste Generation Point ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type bulk Seal in Original or Overpack Container waste_type->bulk  Unused/Expired Bulk Chemical solid Place in Designated Solid Hazardous Waste Bin waste_type->solid  Grossly Contaminated Labware   spill Collect in Sealable Container waste_type->spill  Spill Residue   label_bulk Attach Hazardous Waste Tag: 'Bulk 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide' bulk->label_bulk label_solid Ensure Bin is Labeled with All Chemical Constituents solid->label_solid spill->label_solid saa Move Container to Satellite Accumulation Area (SAA) label_bulk->saa label_solid->saa end Arrange for EHS Pickup saa->end

Caption: Disposal workflow for 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide.

References

  • UTL Chemistry USF. (2021, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. [Link]

  • U.S. Environmental Protection Agency. (2021, September 22). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved from epa.gov. [Link]

  • U.S. Environmental Protection Agency. (2021, March 18). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. Retrieved from epa.gov. [Link]

  • Hazardous Waste Experts. (n.d.). Affordable Nationwide Lab Pack Disposal Services. Retrieved from hazardouswasteexperts.com. [Link]

  • Belohlav, L. R. (1964). U.S. Patent No. 3,145,084.
  • U.S. Environmental Protection Agency. (2022, December 22). Requirements for Pesticide Disposal. Retrieved from epa.gov. [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste. YouTube. [Link]

  • Chemistry For Everyone. (2024, May 25). How Do You Dispose Of Waste In A Laboratory?. YouTube. [Link]

  • ACS Publications. (2014, November 25). Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process. Environmental Science & Technology. [Link]

  • ALL4 Inc. (2024, September 4). U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. Retrieved from all4inc.com. [Link]

  • PubMed. (2014, December 16). Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process. [Link]

  • Wikipedia. (n.d.). Hazardous waste. Retrieved from en.wikipedia.org. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide
© Copyright 2026 BenchChem. All Rights Reserved.